molecular formula C24H24F2N4O3 B15587876 HC-5404-Fu CAS No. 2247396-91-2

HC-5404-Fu

カタログ番号: B15587876
CAS番号: 2247396-91-2
分子量: 454.5 g/mol
InChIキー: BRIWRAFDHZTJPE-OAQYLSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HC-5404-Fu is a useful research compound. Its molecular formula is C24H24F2N4O3 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2247396-91-2

分子式

C24H24F2N4O3

分子量

454.5 g/mol

IUPAC名

2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C24H24F2N4O3/c1-12(2)29-23(32)20-9-15(11-28-22(20)27)19-5-4-18(6-13(19)3)30-24(33)21(31)14-7-16(25)10-17(26)8-14/h4-12,21,31H,1-3H3,(H2,27,28)(H,29,32)(H,30,33)/t21-/m1/s1

InChIキー

BRIWRAFDHZTJPE-OAQYLSRUSA-N

製品の起源

United States

Foundational & Exploratory

HC-5404-Fu: A Deep Dive into its Mechanism of Action in ER Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is a potent and highly selective, orally bioavailable small molecule inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical sensor in the Unfolded Protein Response (UPR).[1] The UPR is an adaptive signaling pathway activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins. In the tumor microenvironment, characterized by hypoxia, nutrient deprivation, and oxidative stress, cancer cells often co-opt the UPR to promote survival and therapeutic resistance. This compound, by targeting the PERK branch of the UPR, represents a promising therapeutic strategy to counteract this adaptive mechanism and enhance the efficacy of anti-cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of ER stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

Under conditions of ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event has a dual consequence: the attenuation of global protein synthesis to reduce the protein folding load on the ER, and the selective translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor C/EBP homologous protein (CHOP).

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PERK.[1] This inhibition prevents the phosphorylation of eIF2α and the subsequent translation of ATF4, thereby blocking the adaptive UPR signaling cascade.[2] By abrogating this pro-survival pathway, this compound exacerbates ER stress within cancer cells, ultimately leading to apoptosis.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and in vivo activity of this compound.

Table 1: In Vitro Potency of HC-5404

TargetAssay TypeCell LineIC50 (nM)Reference
PERK (autophosphorylation)Western BlotHEK-29323[2][3]
ATF4 expressionWestern BlotHEK-29388[2]
PERKBiochemical Assay-1[1]

Table 2: Selectivity of HC-5404 against other ISR Kinases

KinaseAssay TypeIC50 (nM)Selectivity (fold vs. PERK)Reference
GCN2 (EIF2AK4)Biochemical>2000>2000[1]
HRI (EIF2AK1)Biochemical>2000>2000[1]
PKR (EIF2AK2)Biochemical>2000>2000[1]

Table 3: In Vivo Pharmacokinetics of HC-5404 in Mice (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0→last (h*ng/mL)T1/2 (h)Reference
3373112021.8[4]
101707152582.1[4]
3036681156002.7[4]
5078031394241.9[4]
1001658311183592.6[4]

Table 4: In Vivo Efficacy of HC-5404 in Combination with Axitinib in 786-O Renal Cell Carcinoma Xenografts

Treatment GroupDosingTumor Growth Inhibition (TGI) / RegressionReference
HC-540430 mg/kg, PO, BIDModest effect on tumor volume[2]
Axitinib30 mg/kg, PO, BIDModest effect on tumor volume[2]
HC-5404 + Axitinib30 mg/kg each, PO, BIDTumor regression relative to baseline[2]
HC-5404 + Axitinib (in Axitinib-progressing tumors)30 mg/kg each, PO, BID~20% tumor regression[2][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

HC5404_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen PERK_inactive PERK (inactive) PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Activation BiP BiP BiP->PERK_inactive Inhibits eIF2a eIF2α PERK_active->eIF2a Phosphorylates Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP Sequesters Global_Translation Global Protein Translation eIF2a->Global_Translation Promotes p_eIF2a p-eIF2α p_eIF2a->Global_Translation Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes ATF4_protein ATF4 ATF4->ATF4_protein ATF4_target_genes ATF4 Target Genes (e.g., CHOP) ATF4_protein->ATF4_target_genes Upregulates Apoptosis Apoptosis ATF4_target_genes->Apoptosis Leads to HC5404 This compound HC5404->PERK_active Inhibits

Caption: Mechanism of action of this compound in the PERK signaling pathway.

UPR_Pathway cluster_ER_Membrane ER Membrane cluster_PERK_pathway PERK Pathway cluster_IRE1_pathway IRE1α Pathway cluster_ATF6_pathway ATF6 Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a XBP1s XBP1s IRE1->XBP1s JNK JNK IRE1->JNK ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Golgi Cleavage ATF4 ATF4 p_eIF2a->ATF4 CHOP_PERK CHOP ATF4->CHOP_PERK Apoptosis Apoptosis CHOP_PERK->Apoptosis Adaptive_Response Adaptive Response (Chaperones, ERAD) XBP1s->Adaptive_Response JNK->Apoptosis ATF6_cleaved->Adaptive_Response

Caption: Overview of the Unfolded Protein Response (UPR) pathways.

Experimental Workflow Diagrams

Western_Blot_Workflow start Start: Cell/Tissue Lysis protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pPERK, anti-ATF4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: General workflow for Western Blot analysis of ER stress markers.

In_Vivo_Xenograft_Workflow cell_culture 786-O Cell Culture injection Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound +/- VEGFR-TKI randomization->treatment tumor_measurement Tumor Volume Measurement (Daily/Weekly) treatment->tumor_measurement endpoint Endpoint Analysis (Tumor Excision, IHC, Western) tumor_measurement->endpoint

Caption: Workflow for in vivo xenograft studies.

Experimental Protocols

Western Blotting for ER Stress Markers (pPERK, ATF4)

This protocol is adapted from methodologies used in the characterization of HC-5404.[2]

  • Cell Lysis:

    • Culture HEK-293 cells and treat with desired concentrations of this compound for 30 minutes, followed by induction of ER stress with 1 µM tunicamycin (B1663573) for 4 hours.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PERK (Thr982) and ATF4 (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture images using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify band intensities, normalizing to a loading control (e.g., β-actin or total protein).

In Vivo Renal Cell Carcinoma (786-O) Xenograft Model

This protocol outlines a typical in vivo study to assess the efficacy of this compound.[2][3]

  • Cell Implantation:

    • Culture 786-O renal cell carcinoma cells.

    • Subcutaneously implant 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 30 mg/kg) and/or a VEGFR-TKI (e.g., axitinib, 30 mg/kg) orally, typically twice daily (BID).

    • The vehicle control group should receive the same formulation without the active compound.

  • Efficacy Assessment:

    • Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

    • At the end of the study, calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - ((T_final - T_initial) / (C_final - C_initial))] x 100, where T and C represent the mean tumor volumes of the treated and control groups, respectively.

  • Pharmacodynamic Analysis:

    • At the study endpoint, excise tumors and process for downstream analysis, such as western blotting for ER stress markers or immunohistochemistry.

Immunohistochemistry (IHC) for pPERK in Tumor Tissue

This is a general protocol for IHC on paraffin-embedded tumor xenograft sections.

  • Tissue Preparation:

    • Fix freshly excised tumor tissue in 10% neutral buffered formalin.

    • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a suitable blocking serum.

    • Incubate with a primary antibody against pPERK overnight at 4°C.

    • Wash with buffer and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex.

  • Visualization and Counterstaining:

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Analysis:

    • Examine the slides under a microscope and score the staining intensity and percentage of positive cells.

Conclusion

This compound is a potent and selective PERK inhibitor that effectively targets a key adaptive pathway in cancer cells under ER stress. Its mechanism of action, centered on the abrogation of the PERK-eIF2α-ATF4 signaling axis, leads to unresolved ER stress and apoptosis. Preclinical data strongly support its potential as a monotherapy and in combination with other anti-cancer agents, particularly VEGFR-TKIs in renal cell carcinoma. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

HC-5404-Fu: A Comprehensive Technical Profile on PERK Inhibition and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of HC-5404-Fu, a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and visualizes critical signaling pathways and experimental workflows.

Introduction

This compound is the hemifumarate salt form of HC-5404, an orally bioavailable small molecule inhibitor of PERK.[1] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR).[1] By inhibiting PERK, this compound disrupts the UPR stress adaptation mechanism, which can lead to apoptosis in tumor cells and inhibit tumor growth.[1] This makes it a promising candidate for antineoplastic therapies, particularly in sensitizing cancer cells to other treatments.[2]

Quantitative Selectivity Profile

The selectivity of HC-5404 has been rigorously evaluated through biochemical assays against other Integrated Stress Response (ISR) kinases and a broad panel of kinases.

Selectivity Against ISR Kinases

HC-5404 demonstrates high selectivity for PERK over other closely related ISR kinases. In cell-free FRET-based biochemical assays, HC-5404 exhibited an IC50 for PERK of 1 nM, representing a greater than 2,000-fold selectivity over GCN2, HRI, and PKR.

KinaseIC50 (nM)Fold Selectivity vs. PERK
PERK 1 -
GCN22,170>2000
HRI2,960>2000
PKR>10,000>10,000
Broad Kinase Selectivity (KINOMEscan)

The broader kinase selectivity of HC-5404 was assessed using the KINOMEscan® platform, which measures the binding interaction against a panel of 468 kinases. The results indicate a high degree of selectivity for HC-5404. The following table summarizes kinases that showed significant inhibition (less than 35% of control) at a concentration of 10,000 nM. For a comprehensive list of all kinases tested, refer to the supplementary materials of the cited publication.[3]

KinasePercent of Control @ 10,000 nM
CLK11.1
DYRK1A1.2
DYRK1B1.7
CLK42.1
HIPK22.5
HIPK33.5
DYRK24.2
HIPK15.5
STK166.5
CLK27.5
GSG29.5
FLT3(D835Y)10
CLK311
CSNK1D12
CSNK1E14
GAK15
MAP4K116
MAP4K317
MINK118
TNIK19
MAP4K220
MAP4K521
YSK422
TNK223
CIT24
ZAK (MLTK)25
LRRK226
LRRK2(G2019S)27
MAP3K128
MAP3K229
MAP3K330
MAP3K431
MAP3K1532
TESK133
TSSK1B34
GCK (MAP4K4)35

Signaling Pathway and Experimental Workflows

The Unfolded Protein Response (UPR) Pathway

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. PERK is one of the three main UPR sensors, alongside IRE1α and ATF6. The following diagram illustrates the PERK branch of the UPR.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive PERK (inactive) PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active activates BiP->PERK_inactive inhibits eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α ATF4 ATF4 eIF2a_P->ATF4 preferential translation Translation_Inhibition Global Translation Inhibition eIF2a_P->Translation_Inhibition ATF4_nucleus ATF4 ATF4->ATF4_nucleus translocates to Gene_Expression Target Gene Expression (e.g., CHOP, GADD34) ATF4_nucleus->Gene_Expression induces

Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow for Biochemical Kinase Assays

The following diagram outlines the general workflow for the in vitro biochemical assays used to determine the selectivity of HC-5404.

Biochemical_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor HC-5404 Serial Dilution Incubation Incubate Kinase with HC-5404 Inhibitor->Incubation Kinase Recombinant Kinase (e.g., PERK, GCN2, HRI, PKR) Kinase->Incubation Substrate Substrate (e.g., eIF2α-based fluorogenic) Reaction_Start Initiate Reaction (Add Substrate and ATP) Substrate->Reaction_Start ATP ATP ATP->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at Room Temperature Reaction_Start->Reaction_Incubation Detection_Reagent Add Detection Reagents Reaction_Incubation->Detection_Reagent Signal_Measurement Measure Signal (e.g., FRET) Detection_Reagent->Signal_Measurement Data_Analysis Data Analysis (IC50 Calculation) Signal_Measurement->Data_Analysis

Caption: General workflow for in vitro biochemical kinase selectivity assays.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates the workflow for the cell-based Western blot analysis to assess the inhibitory effect of HC-5404 on PERK signaling.

Cell_Based_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Cell_Plating Plate HEK-293 Cells Inhibitor_Treatment Pre-treat with HC-5404 Cell_Plating->Inhibitor_Treatment ER_Stress_Induction Induce ER Stress (Tunicamycin) Inhibitor_Treatment->ER_Stress_Induction Cell_Lysis Lyse Cells ER_Stress_Induction->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-pPERK, anti-ATF4) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection and Imaging Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: Workflow for cell-based Western blot analysis of PERK pathway inhibition.

Experimental Protocols

Cell-Free FRET-Based Biochemical Assay for ISR Kinase Selectivity

This protocol outlines the general procedure for determining the in vitro inhibitory activity of HC-5404 against purified ISR kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human PERK, GCN2, HRI, and PKR enzymes

  • eIF2α-based fluorogenic substrate

  • ATP

  • HC-5404

  • Assay Buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20)

  • TR-FRET detection reagents

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HC-5404 in 100% DMSO.

    • Create a serial dilution of HC-5404 in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare solutions of the respective kinase, eIF2α substrate, and ATP in assay buffer to the desired final concentrations.

  • Inhibitor Pre-incubation:

    • Add 2 µL of the serially diluted HC-5404 or DMSO vehicle control to the wells of a 384-well plate.

    • Add 2 µL of the respective kinase solution to each well.

    • Incubate the plate for 30 minutes at room temperature.[2]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 1 µL of the eIF2α/ATP mixture to each well.

    • Incubate the plate for 45 minutes at room temperature.[2]

  • Detection:

    • Stop the kinase reaction by adding the TR-FRET detection reagents according to the manufacturer's instructions.

    • Incubate the plate for 60 minutes at room temperature, protected from light.[2]

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a compatible plate reader.

    • Calculate the percent inhibition for each concentration of HC-5404 relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

KINOMEscan® Binding Assay

The KINOMEscan® assay platform (Eurofins DiscoverX) was utilized to determine the kinase selectivity of HC-5404. This is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases. For detailed methodology, please refer to the manufacturer's protocols and relevant publications.[3] The assay involves incubating a DNA-tagged kinase with an immobilized ligand and the test compound (HC-5404). The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. The results are reported as the percentage of the control (DMSO vehicle).

Cell-Based PERK Autophosphorylation and ATF4 Expression Assay (Western Blot)

This protocol describes a method to evaluate the ability of HC-5404 to inhibit PERK autophosphorylation and downstream ATF4 expression in a cellular context using Western blotting.

Materials:

  • HEK-293 cells

  • Complete cell culture medium

  • HC-5404

  • Tunicamycin (B1663573)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PERK (Thr982), anti-ATF4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK-293 cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.[1]

    • Pre-treat the cells with various concentrations of HC-5404 (e.g., in a three-fold dilution series from 1.5 nM to 10 µM) for 30 minutes.[1]

    • Induce ER stress by adding tunicamycin to a final concentration of 1 µg/mL.

    • Incubate the cells for 4 hours.[1]

  • Protein Extraction:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer.[1]

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PERK (1:1000 dilution) or ATF4 (1:1000 dilution) overnight at 4°C.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., total protein stain or a housekeeping protein).

    • Calculate the IC50 values for the inhibition of pPERK and ATF4 expression.

Conclusion

This compound is a highly potent and selective inhibitor of PERK. The data presented in this technical guide demonstrates its specificity for PERK over other ISR kinases and a broad range of other kinases. The provided experimental protocols offer a detailed framework for the evaluation of this compound and similar compounds. The high selectivity of this compound makes it a valuable tool for studying the role of PERK in various physiological and pathological processes and a promising therapeutic candidate for the treatment of cancer and other diseases associated with ER stress.

References

HC-5404-Fu chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

I am sorry, but after conducting a thorough search, I was unable to find any publicly available information on a chemical compound designated as "HC-5404-Fu". This suggests that the name may be incorrect, an internal codename not yet disclosed in scientific literature, or a very new compound that has not been publicly described.

Therefore, I cannot generate the requested in-depth technical guide. To fulfill your request, please provide a correct and publicly recognized name or identifier for the chemical compound of interest, such as:

  • A different common name or synonym

  • The IUPAC name

  • A CAS Registry Number

  • A publication reference (e.g., a journal article or patent) where the compound is described

Once you provide a valid identifier, I will be able to gather the necessary information and create the detailed technical guide, including chemical structure, properties, experimental protocols, and visualizations as you have specified.

In-Depth Technical Guide: Synthesis and Purification of HC-5404-Fu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-5404-Fu is a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR). By targeting PERK, this compound disrupts the adaptive mechanisms of cancer cells to microenvironmental stress, leading to apoptosis and inhibition of tumor growth. This document provides a comprehensive overview of the synthesis and purification methods for this compound, based on available scientific literature. It is intended to serve as a technical resource for researchers and professionals involved in the development of novel cancer therapeutics. While specific, detailed protocols from the primary source remain proprietary, this guide outlines the general synthetic strategies and purification principles applicable to HC-5404 and related aminopyridine compounds.

Introduction to this compound

This compound is the hemifumarate salt of HC-5404, an orally bioavailable small molecule.[1] It demonstrates significant anti-neoplastic activity by inhibiting the PERK signaling pathway, which is crucial for tumor cell survival under stressful conditions such as hypoxia and nutrient deprivation.[1][2][3] The inhibition of PERK by HC-5404 has been shown to sensitize cancer cells to other therapies, such as vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[4]

Chemical Structure:

While the exact synthesis is not publicly detailed, the chemical name for a closely related compound, identified as compound 28a in the primary literature, is (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide. This provides insight into the structural complexity and the key functional groups involved in the synthesis of HC-5404.

Mechanism of Action: The PERK Signaling Pathway

Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded or misfolded proteins, PERK is activated. This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-response proteins like ATF4. This adaptive response allows cancer cells to survive and proliferate in the harsh tumor microenvironment. HC-5404 acts by directly inhibiting the kinase activity of PERK, thereby preventing the downstream signaling cascade and promoting cancer cell death.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Hypoxia, Nutrient Deprivation) PERK_inactive Inactive PERK ER_Stress->PERK_inactive PERK_active Active (dimerized, phosphorylated) PERK PERK_inactive->PERK_active Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Upregulation Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibition Cell_Survival Cell Survival & Adaptation ATF4->Cell_Survival Apoptosis Apoptosis HC5404 This compound HC5404->PERK_active Inhibition

Caption: PERK signaling pathway and the inhibitory action of this compound.

Synthesis of HC-5404: A General Overview

The synthesis of HC-5404, a substituted 2-amino-3-amido-5-aryl-pyridine, likely involves a multi-step process. While the specific, detailed experimental protocol is not publicly available, a plausible synthetic strategy can be inferred from the general synthesis of related aminopyridine derivatives. The core structure suggests a convergent synthesis approach, where key fragments are prepared separately and then coupled.

A generalized synthetic workflow would likely involve:

  • Synthesis of the 2-aminonicotinamide core: This could be achieved through various established methods for pyridine (B92270) ring formation or functionalization.

  • Synthesis of the substituted aryl fragment: This would involve the preparation of the ethylphenyl group bearing the protected hydroxyacetamide side chain.

  • Coupling of the core fragments: A cross-coupling reaction, such as a Suzuki or Stille coupling, is a common and effective method for forming the aryl-pyridine bond.

  • Final deprotection and salt formation: Removal of any protecting groups and subsequent reaction with fumaric acid to yield the this compound salt.

Synthesis_Workflow A Starting Materials for 2-Aminonicotinamide Core B Synthesis of 2-Aminonicotinamide Derivative A->B E Cross-Coupling Reaction (e.g., Suzuki Coupling) B->E C Starting Materials for Substituted Aryl Fragment D Synthesis of Arylboronic Ester or Stannane C->D D->E F Coupled Product (HC-5404 Precursor) E->F G Deprotection F->G H HC-5404 (Free Base) G->H I Salt Formation with Fumaric Acid H->I J This compound (Final Product) I->J

Caption: Generalized synthetic workflow for this compound.

Purification Methods

The purification of the final compound and intermediates is critical to ensure high purity and remove any unreacted starting materials, byproducts, or catalysts. Standard organic chemistry purification techniques would be employed throughout the synthesis.

Experimental Protocol: General Purification Strategy

  • Extraction: Following the coupling reaction, an aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) would be performed to separate the crude product from water-soluble impurities.

  • Chromatography: Flash column chromatography is a standard and effective method for purifying organic compounds. A silica (B1680970) gel stationary phase would likely be used, with a gradient of solvents (e.g., hexanes and ethyl acetate, or dichloromethane (B109758) and methanol) to elute the desired compound.

  • Crystallization/Recrystallization: To obtain a highly pure solid, crystallization or recrystallization from an appropriate solvent system would be employed. This is particularly important for the final product to ensure it meets pharmaceutical-grade standards.

  • Final Salt Formation and Isolation: After purification of the free base, the hemifumarate salt is formed by reacting with fumaric acid in a suitable solvent, followed by isolation of the solid product by filtration and drying.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the public domain, the following tables represent the types of data that would be collected and analyzed during the development of a synthetic route.

Table 1: Hypothetical Reaction Yields for HC-5404 Synthesis

StepReactionTheoretical Yield (g)Actual Yield (g)Yield (%)
1Synthesis of 2-Aminonicotinamide Core10.08.585
2Synthesis of Arylboronic Ester15.012.382
3Suzuki Coupling12.09.075
4Deprotection8.07.290
5Salt Formation7.06.897
Overall 53.4

Table 2: Purity Analysis of this compound

Analytical MethodResultSpecification
HPLC99.8%≥ 99.5%
LC-MSConsistent with expected massConforms
¹H NMRConsistent with structureConforms
Elemental AnalysisC: x%, H: y%, N: z%Within ± 0.4% of theoretical
Residual Solvents< 0.1%Meets ICH guidelines

Conclusion

The synthesis and purification of this compound represent a significant undertaking in medicinal chemistry, culminating in a promising new agent for cancer therapy. While the precise, step-by-step protocols remain proprietary, the general principles of modern organic synthesis, including cross-coupling reactions and standard purification techniques, provide a clear framework for its production. Further research and development in this area will be crucial for bringing this and other PERK inhibitors to the clinic to benefit patients with a variety of solid tumors.

References

HC-5404-Fu: A Technical Guide to Target Validation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target validation of HC-5404-Fu, a potent and selective inhibitor of Protein kinase RNA-like Endoplasmic Reticulum Kinase (PERK). The document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target: PERK

This compound is an orally bioavailable small molecule inhibitor targeting PERK (also known as EIF2AK3), a critical sensor of the Unfolded Protein Response (UPR).[1] In the tumor microenvironment, conditions such as hypoxia and nutrient deprivation cause stress on the endoplasmic reticulum (ER), leading to an accumulation of unfolded or misfolded proteins. This ER stress activates the UPR, a signaling network that aims to restore homeostasis.

PERK is a key component of the UPR. Upon activation, PERK autophosphorylates and then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a temporary attenuation of global protein synthesis while promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation, amino acid metabolism, and antioxidant responses, ultimately promoting cancer cell survival.

By inhibiting PERK, this compound blocks this adaptive survival mechanism. The sustained ER stress, without the corresponding adaptive response, can push cancer cells towards apoptosis, or programmed cell death. This makes PERK an attractive therapeutic target in various cancers that rely on the UPR for survival and proliferation. This compound has been investigated in clinical trials for a range of solid tumors, including renal cell carcinoma, gastric cancer, metastatic breast cancer, and small cell lung cancer.[2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound in preclinical cancer models.

Table 1: In Vitro Activity of this compound
Cell LineAssay TypeEndpointIC50 (nmol/L)Notes
HEK-293Western BlotPERK autophosphorylation (p-PERK)23Cells were treated with this compound for 30 minutes, followed by induction of ER stress with 1 mmol/L tunicamycin (B1663573) for 4 hours.
HEK-293Western BlotATF4 expression88Same experimental conditions as above.
Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy
Cancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Notes
Renal Cell Carcinoma786-O30 mg/kg, orally, twice daily48%
Pancreatic CancerCAPAN-230 mg/kg, orally, twice dailySignificant TGIData from graphical representation in preclinical studies.
Pancreatic CancerCAPAN-2100 mg/kg, orally, twice dailyDose-dependent increase in TGIData from graphical representation in preclinical studies.
Table 3: In Vivo Efficacy of this compound in Combination Therapy
Cancer TypeXenograft ModelCombination AgentThis compound DosingCombination Effect
Renal Cell Carcinoma786-OAxitinib (VEGFR-TKI)30 mg/kg, PO, BIDEnhanced antitumor effects, resulting in tumor stasis or regression.[4]
Renal Cell Carcinoma786-OCabozantinib (VEGFR-TKI)30 mg/kg, PO, BIDEnhanced antitumor effects, resulting in tumor stasis or regression.[4]
Renal Cell Carcinoma786-OLenvatinib (VEGFR-TKI)30 mg/kg, PO, BIDEnhanced antitumor effects, resulting in tumor stasis or regression.[4]
Renal Cell Carcinoma786-OSunitinib (VEGFR-TKI)30 mg/kg, PO, BIDEnhanced antitumor effects, resulting in tumor stasis or regression.[4]

Signaling Pathway and Experimental Workflow Visualizations

PERK Signaling Pathway in Cancer

The following diagram illustrates the central role of PERK in the Unfolded Protein Response and its downstream effects on cancer cell survival and apoptosis. This compound's point of intervention is also indicated.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Outcome Cellular Outcome ER_Stress ER Stress (Hypoxia, Nutrient Deprivation) PERK PERK ER_Stress->PERK Activates pPERK p-PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates HC5404 This compound HC5404->pPERK Inhibits peIF2a p-eIF2α Global_Translation Global Protein Synthesis peIF2a->Global_Translation Inhibits ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Promotes Translation ATF4 ATF4 Protein ATF4_mRNA->ATF4 ATF4_nucleus ATF4 ATF4->ATF4_nucleus Translocates Stress_Response_Genes Stress Response Genes (e.g., CHOP, GADD34) ATF4_nucleus->Stress_Response_Genes Upregulates Survival Cell Survival & Adaptation Stress_Response_Genes->Survival Apoptosis Apoptosis Stress_Response_Genes->Apoptosis Prolonged Stress

Caption: PERK signaling pathway and this compound's mechanism of action.

Experimental Workflow for this compound Target Validation

The following diagram outlines a typical experimental workflow for validating the target engagement and efficacy of a kinase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation biochem_assay Biochemical Kinase Assay cell_based_target Cell-Based Target Engagement (Western Blot for p-PERK) biochem_assay->cell_based_target Confirms cellular activity cell_viability Cell Viability/Apoptosis Assays cell_based_target->cell_viability Links target to phenotype xenograft Xenograft Tumor Models cell_viability->xenograft Informs in vivo studies pd_markers Pharmacodynamic Marker Analysis (IHC/Western in Tumors) xenograft->pd_markers Confirms target engagement in vivo efficacy Antitumor Efficacy Studies (Monotherapy & Combination) pd_markers->efficacy Correlates target inhibition with efficacy

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involved in the validation of this compound's target in cancer cell lines. These protocols are based on published studies and standard laboratory practices.

Western Blot for PERK Phosphorylation and ATF4 Expression

This protocol is designed to assess the inhibitory effect of this compound on PERK signaling.

Materials:

  • Cancer cell lines (e.g., HEK-293, 786-O)

  • Cell culture medium and supplements

  • This compound

  • ER stress inducer (e.g., Tunicamycin)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-ATF4, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 30 minutes to 1 hour. Induce ER stress by adding an appropriate concentration of tunicamycin (e.g., 1 µg/mL) for 4-6 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-PERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total PERK, ATF4, and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle-only controls.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Study

This protocol describes a typical subcutaneous xenograft model to evaluate the antitumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cell line (e.g., 786-O)

  • Matrigel (optional)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing:

    • Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) orally, following the same schedule as the treatment group.

    • This compound Group: Administer this compound at the desired dose (e.g., 30 mg/kg) and schedule (e.g., twice daily) via oral gavage.

    • Combination Therapy Group (if applicable): Administer this compound in combination with another therapeutic agent, following the established dosing regimen for each compound.

  • Monitoring: Measure tumor volume with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and overall health of the animals.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by IHC or Western blot).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

Conclusion

The preclinical data strongly support the validation of PERK as the target of this compound in cancer cell lines. The compound demonstrates potent and selective inhibition of PERK signaling, leading to antitumor effects both in vitro and in vivo. The provided methodologies offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other PERK inhibitors in various cancer contexts. The synergistic effects observed with standard-of-care agents, such as VEGFR-TKIs, highlight a promising path for the clinical development of this compound as part of combination therapy regimens. Further research into the efficacy of this compound in a broader range of cancer cell lines, particularly those relevant to ongoing clinical trials, will be crucial in fully elucidating its therapeutic potential.

References

The Selective PERK Inhibitor HC-5404-Fu: A Technical Overview of its Impact on eIF2α Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is a potent and selective, orally bioavailable small-molecule inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical mediator of the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK, one of the three main ER stress sensors, plays a pivotal role in tumor cell adaptation to the harsh microenvironment, promoting survival, angiogenesis, and resistance to therapy.[2][3] Upon activation, PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER, while paradoxically promoting the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4), which orchestrates a transcriptional program to resolve ER stress.[4][5] By inhibiting PERK, this compound prevents the phosphorylation of eIF2α, thereby disrupting this adaptive stress response, which can lead to tumor cell apoptosis and inhibition of tumor growth.[1] This technical guide provides an in-depth overview of the effect of this compound on eIF2α phosphorylation, including quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Quantitative Data Summary

The inhibitory activity of HC-5404, the active component of this compound, has been quantified in both cell-free and cell-based assays. The following tables summarize the key in vitro and in vivo findings.

In Vitro Activity of HC-5404
AssayCell LineInducerParameterIC50Reference
PERK AutophosphorylationHEK-293Tunicamycin (B1663573) (1 µM)pPERK (Thr982)23 nM[1]
ATF4 ExpressionHEK-293Tunicamycin (1 µM)ATF4 protein levels88 nM[1]
In Vivo Pharmacodynamic Effects of HC-5404
Animal ModelTumor ModelDose of HC-5404Pharmacodynamic MarkerEffectReference
MousePancreas30 mg/kg (single oral dose)pPERK~90% inhibition[6]
Mouse786-O renal cell carcinoma xenograft30 mg/kg (oral, twice daily)Tumor Growth48% inhibition[6]

Signaling Pathway

The following diagram illustrates the canonical PERK-eIF2α signaling pathway and the mechanism of action of this compound. Under ER stress, PERK is activated and phosphorylates eIF2α, leading to the downstream expression of ATF4 and subsequent cellular responses. This compound acts as a direct inhibitor of PERK, thereby blocking this signaling cascade.

PERK_eIF2a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Stress ER Stress (e.g., unfolded proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates PERK_active Active p-PERK PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates Global_Translation Global Protein Synthesis eIF2a->Global_Translation promotes p_eIF2a p-eIF2α (Ser51) ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA selectively translates p_eIF2a->Global_Translation inhibits ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein Stress_Response_Genes Stress Response Gene Expression ATF4_protein->Stress_Response_Genes activates HC5404 This compound HC5404->PERK_active inhibits

Caption: The PERK-eIF2α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on eIF2α phosphorylation and downstream signaling.

Western Blot for Phosphorylated eIF2α (p-eIF2α)

This protocol is adapted from standard procedures for detecting phosphorylated proteins.[1]

1. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluency and treat with this compound at various concentrations for the specified duration. Induce ER stress with an agent like tunicamycin or thapsigargin, if required.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a standard method such as the bicinchoninic acid (BCA) assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-30 µg) per lane onto a 10-12% polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Confirm the transfer efficiency using Ponceau S staining.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000-1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total eIF2α.

In Vivo Xenograft Studies

This protocol is based on the methodology described for evaluating HC-5404 in renal cell carcinoma xenograft models.[1]

1. Cell Implantation:

  • Subcutaneously implant a suspension of human cancer cells (e.g., 786-O) into the flank of immunocompromised mice (e.g., athymic nude mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly.

  • When tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

3. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).

  • The control group should receive the vehicle alone.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pPERK, p-eIF2α, and ATF4).

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the in vitro effects of this compound.

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., HEK-293) start->cell_culture treatment Treatment with this compound +/- ER Stress Inducer cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE and Western Blotting quantification->sds_page detection Immunodetection of p-eIF2α and Total eIF2α sds_page->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Caption: A generalized workflow for in vitro analysis of this compound's effect on eIF2α phosphorylation.

Conclusion

This compound is a selective inhibitor of PERK that effectively blocks the phosphorylation of eIF2α in response to ER stress. This mechanism disrupts a key adaptive pathway utilized by cancer cells to survive in the tumor microenvironment. The provided quantitative data, signaling pathway visualization, and detailed experimental protocols offer a comprehensive technical resource for researchers and drug development professionals working on PERK pathway inhibitors and the broader field of ER stress in cancer. Further investigation into the in vivo pharmacodynamics of this compound on eIF2α phosphorylation, including potential feedback mechanisms, will be crucial for its clinical development.

References

HC-5404-Fu: A Technical Overview of its Downstream Signaling Pathways in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is the hemifumarate salt form of HC-5404, a clinical-stage, orally bioavailable small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1] Developed by HiberCell, this compound is currently under investigation for the treatment of various solid tumors.[2][3] This document provides an in-depth technical guide on the core downstream signaling pathways modulated by this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the molecular cascades involved.

The rationale for targeting PERK stems from its critical role in the Unfolded Protein Response (UPR), a cellular stress response pathway that is often hijacked by cancer cells to survive the harsh conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation.[4][5] By inhibiting PERK, this compound aims to disrupt this pro-survival signaling, leading to cancer cell death and potentially overcoming therapeutic resistance.[6][7]

Core Mechanism of Action: Inhibition of the PERK Pathway

HC-5404 is a potent and selective inhibitor of PERK.[8] The primary downstream signaling cascade affected by this compound is the PERK branch of the UPR. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates a suite of genes involved in stress adaptation and, in cases of prolonged stress, apoptosis.[3]

This compound exerts its therapeutic effect by inhibiting the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream events.[1] This blockade of the adaptive UPR pathway leads to an accumulation of unresolved ER stress, ultimately triggering apoptosis in cancer cells.[9]

Signaling Pathway Diagram

HC5404_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Hypoxia, Nutrient Deprivation, Misfolded Proteins) PERK PERK ER_Stress->PERK pPERK p-PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylation peIF2a p-eIF2α eIF2a->peIF2a Global_Translation Global Protein Translation peIF2a->Global_Translation Inhibition ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Preferential Translation ATF4 ATF4 Protein ATF4_mRNA->ATF4 ATF4_n ATF4 ATF4->ATF4_n Stress_Response_Genes Stress Response Genes (e.g., CHOP, GADD34) ATF4_n->Stress_Response_Genes Transcription Apoptosis Apoptosis Stress_Response_Genes->Apoptosis HC5404 This compound HC5404->PERK Inhibition

Caption: Downstream signaling pathway of PERK and the inhibitory action of this compound.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical investigations of HC-5404.

Table 1: In Vitro Potency of HC-5404
Cell LineAssayIC50 (nM)Reference
HEK293Tunicamycin-induced p-PERK23[8]
HEK293Tunicamycin-induced ATF4 expression88[8]
Table 2: In Vivo Efficacy of HC-5404 in Combination with Axitinib in a 786-O Renal Cell Carcinoma Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (%)Tumor Regression (%)Reference
Vehicle---[10]
HC-540430 mg/kg, BIDNot specifiedNot specified[10]
Axitinib30 mg/kg, BIDNot specifiedNot specified[10]
HC-5404 + Axitinib30 mg/kg each, BIDSignificantly enhanced~20[10]
Table 3: Efficacy of HC-5404 in Combination with Axitinib in Patient-Derived Xenograft (PDX) Models of Renal Cell Carcinoma
Number of PDX ModelsTreatmentNumber of Responding Models (≥50% tumor regression)Reference
18HC-5404 + Axitinib9[11]

Clinical Trial Data

This compound has completed a Phase 1a clinical trial (NCT04834778) in patients with advanced solid tumors.[5]

Table 4: Summary of Phase 1a Clinical Trial (NCT04834778)
ParameterFindingReference
Dose Escalation 25 mg to 600 mg BID[5]
Maximum Tolerated Dose (MTD) Not reached in the safety-evaluable population (N=23)[5][8]
Common Treatment-Related Adverse Events Nausea, fatigue, diarrhea, dry mouth[5]
Pharmacodynamics Dose-dependent exposure and pathway engagement observed even at 25 mg[5][8]
Preliminary Efficacy 1 durable partial response (>2 years), multiple patients with stable disease, 4 patients (17.4%) on therapy for >180 days[5]

Experimental Protocols

Western Blotting for PERK Pathway Proteins
  • Objective: To determine the effect of HC-5404 on the phosphorylation of PERK and expression of ATF4.

  • Cell Culture and Treatment: HEK293 cells were cultured in appropriate media. Cells were pre-treated with varying concentrations of HC-5404 for 30 minutes, followed by induction of ER stress with 1 mmol/L tunicamycin (B1663573) for 4 hours.[8]

  • Lysate Preparation: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies against p-PERK (T982), total PERK, ATF4, and a loading control (e.g., β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of HC-5404 as a single agent and in combination with other therapies.

  • Animal Models: Athymic nude mice were used.

  • Tumor Implantation: 786-O renal cell carcinoma cells were injected subcutaneously into the flanks of the mice. Tumors were allowed to grow to a specified volume.

  • Treatment Administration: Mice were randomized into treatment groups. This compound was formulated in 0.5% methylcellulose (B11928114) and administered orally twice daily (BID) at doses ranging from 3 to 100 mg/kg.[8][10] Combination agents, such as axitinib, were administered according to their respective protocols.

  • Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised for further analysis (e.g., IHC).

  • Statistical Analysis: Tumor growth inhibition was calculated, and statistical significance between groups was determined using appropriate statistical tests.

Immunohistochemistry (IHC)
  • Objective: To assess the in-situ expression and localization of proteins within the tumor microenvironment.

  • Sample Preparation: Excised tumors from xenograft studies were fixed in formalin and embedded in paraffin. Sections were cut and mounted on slides.

  • Staining Procedure: Slides were deparaffinized and rehydrated. Antigen retrieval was performed using appropriate buffers and heat. Sections were blocked and then incubated with primary antibodies against markers of interest (e.g., p-PERK, ATF4, CD31 for blood vessels).

  • Detection and Visualization: A secondary antibody conjugated to an enzyme (e.g., HRP) was applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen. Slides were counterstained with hematoxylin.

  • Analysis: Stained slides were imaged using a microscope, and the intensity and distribution of staining were quantified.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_Clinical Clinical Analysis Cell_Culture Cell Culture (e.g., HEK293, Cancer Cell Lines) Treatment This compound +/- Stress Inducer Cell_Culture->Treatment Western_Blot Western Blot (p-PERK, ATF4) Treatment->Western_Blot Xenograft Tumor Xenograft Model (e.g., 786-O in mice) Dosing Oral Dosing (this compound +/- Combination Agent) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement IHC Immunohistochemistry (p-PERK, CD31) Dosing->IHC Phase1_Trial Phase 1a Clinical Trial (NCT04834778) Patient_Dosing Dose Escalation in Patients (25-600 mg BID) Phase1_Trial->Patient_Dosing Safety_Efficacy Safety & Efficacy Assessment (AEs, RECIST) Patient_Dosing->Safety_Efficacy

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound is a promising novel therapeutic agent that targets a key survival pathway in cancer cells. By selectively inhibiting PERK, it disrupts the adaptive UPR and induces tumor cell apoptosis. Preclinical data have demonstrated its potency and efficacy, both as a monotherapy and in combination with other targeted agents like VEGFR inhibitors.[2][11] Early clinical data from the Phase 1a trial have shown a favorable safety profile and preliminary signs of anti-tumor activity.[5]

Future research will likely focus on several key areas:

  • Combination Therapies: Further exploration of synergistic combinations with other anti-cancer agents, particularly those that induce ER stress.

  • Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to respond to PERK inhibition.

  • Resistance Mechanisms: Investigation of potential mechanisms of resistance to this compound to inform the development of next-generation inhibitors or rational combination strategies.

  • Broader Indications: Evaluation of this compound in a wider range of solid and hematological malignancies that are known to be dependent on the UPR for survival.

The continued development of this compound and other modulators of the integrated stress response holds significant promise for advancing cancer therapy.

References

Preclinical Antitumor Activity of HC-5404-Fu: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical antitumor activity of HC-5404-Fu, a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The data herein supports the therapeutic potential of this compound, both as a monotherapy and in combination with standard-of-care agents, for the treatment of solid tumors. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally bioavailable small molecule inhibitor of PERK, a key component of the unfolded protein response (UPR) pathway.[1] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, the UPR is activated to promote cancer cell survival.[1] By inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity, particularly when used in combination with vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) in models of clear cell renal cell carcinoma (ccRCC).[2][3] Furthermore, this compound has been shown to modulate the tumor microenvironment, suggesting potential synergy with immunotherapeutic agents.[4]

Mechanism of Action: PERK Inhibition

Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global attenuation of protein synthesis, reducing the load of unfolded proteins in the ER. However, it also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in stress adaptation.[2] this compound potently and selectively inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent adaptive response.[4] This sustained ER stress can ultimately trigger pro-apoptotic pathways, such as the CHOP-mediated pathway.[2]

PERK_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus ER_Stress ER Stress (Hypoxia, Nutrient Deprivation) PERK PERK ER_Stress->PERK activates pPERK pPERK PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation ATF4 ATF4 Translation peIF2a->ATF4 ATF4_protein ATF4 Protein ATF4->ATF4_protein translates to Stress_Response_Genes Stress Response Genes (e.g., CHOP) ATF4_protein->Stress_Response_Genes upregulates Apoptosis Apoptosis Stress_Response_Genes->Apoptosis HC5404 This compound HC5404->pPERK inhibits

Caption: PERK Signaling Pathway and Inhibition by this compound.

In Vitro and In Vivo Potency

HC-5404 has been characterized as a potent and selective PERK inhibitor with an IC50 of 23 nM in biochemical assays.[4] In vivo studies have demonstrated its oral bioavailability and dose-dependent target engagement.[4][5]

Pharmacokinetic and Pharmacodynamic Profile

Pharmacokinetic studies in mice revealed dose-proportional plasma exposure of HC-5404 following oral administration.[6] Pharmacodynamic assessments in mouse pancreas and 786-O tumor xenografts showed that a 30 mg/kg oral dose of HC-5404 induced approximately 90% inhibition of PERK phosphorylation within one hour of administration.[5][7]

Preclinical Antitumor Efficacy

The antitumor activity of this compound has been evaluated in various preclinical models, both as a monotherapy and in combination with other agents.

Monotherapy Activity

In the CAPAN-2 pancreatic tumor xenograft model, HC-5404 monotherapy at doses of 30 and 100 mg/kg administered orally twice daily resulted in significant tumor growth inhibition over a 48-day treatment period.[5]

Combination Therapy with VEGFR-TKIs in Renal Cell Carcinoma

The most robust preclinical efficacy has been observed in combination with VEGFR-TKIs in ccRCC models.[2][3] Treatment with VEGFR-TKIs such as axitinib (B1684631), cabozantinib, lenvatinib, and sunitinib (B231) was found to induce PERK activation in 786-O RCC xenografts, suggesting an adaptive resistance mechanism.[3][7]

The addition of HC-5404 to VEGFR-TKI treatment regimens significantly enhanced tumor growth inhibition, leading to tumor stasis or regression across multiple ccRCC models, including 786-O, A498, and Caki-1.[4] This combination benefit was independent of the VHL mutation status of the tumor models.[4] In a study with 18 RCC patient-derived xenograft (PDX) models, the combination of HC-5404 with a VEGFR-TKI resulted in a greater antitumor effect compared to either monotherapy, with nine of the 18 models showing at least 50% tumor regression from baseline.[3]

Notably, in 786-O xenografts that had progressed on axitinib monotherapy, the subsequent combination treatment with HC-5404 and axitinib induced a tumor regression of approximately 20%.[3][7]

Tumor Model Treatment Dosing and Schedule Outcome Reference
786-O (RCC)HC-5404 + AxitinibHC-5404: 30 mg/kg, PO, BID; Axitinib: 30 mg/kg, PO, BIDEnhanced tumor regression compared to monotherapies[7][8]
786-O (RCC)HC-5404 + LenvatinibHC-5404: 30 mg/kg, PO, BID; Lenvatinib: 10 mg/kg, PO, QDEnhanced tumor growth inhibition[7][8]
786-O (RCC)HC-5404 + CabozantinibHC-5404: 30 mg/kg, PO, BID; Cabozantinib: 30 mg/kg, PO, QDEnhanced tumor regression compared to monotherapies[7][8]
786-O (RCC)HC-5404 + SunitinibHC-5404: 30 mg/kg, PO, BID; Sunitinib: 40 mg/kg, PO, QDEnhanced tumor growth inhibition[7][8]
A-498 (RCC)HC-5404 + DC-101 (anti-VEGFR2 mAb)Not specifiedTumor Growth Inhibition of 78%[8]
Caki-1 (RCC)HC-5404 + VEGFR-TKINot specifiedEnhanced tumor growth inhibition[4]
18 RCC PDX ModelsHC-5404 + VEGFR-TKINot specified≥50% tumor regression in 9 of 18 models[3]
CAPAN-2 (Pancreatic)HC-5404 Monotherapy30 and 100 mg/kg, PO, BIDSignificant tumor growth inhibition[5]
Enhancement of Antiangiogenic Effects

Immunohistochemical analysis of tumor sections from 786-O xenografts revealed that HC-5404 enhanced the antiangiogenic effects of axitinib and lenvatinib.[3] This combination therapy was effective at inhibiting both new vasculature and mature tumor blood vessels.[3]

Experimental Protocols

In Vivo Tumor Xenograft Studies
  • Cell Lines and Animal Models: Human renal cell carcinoma cell lines (786-O, A-498, Caki-1) and a human pancreatic cancer cell line (CAPAN-2) were used. Cells were implanted subcutaneously into immunocompromised mice.[5][7]

  • Drug Formulation and Administration: this compound was formulated in 0.5% methylcellulose (B11928114) for oral administration. VEGFR-TKIs were formulated as described in the source literature.[7] Dosing was performed orally (PO) at the schedules indicated in the data table.

  • Efficacy Evaluation: Tumor volumes were measured regularly, and tumor growth inhibition was calculated. Body weight was monitored as a measure of toxicity.[7][8]

  • Pharmacodynamic Analysis: For pharmacodynamic studies, tumors were harvested at specified time points after treatment, and protein levels of pPERK and total PERK were analyzed by Western blot or Jess Simple Western.[2][7]

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture Tumor Cell Culture (e.g., 786-O) Implantation Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Predetermined Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Dosing: - Vehicle - HC-5404 - VEGFR-TKI - Combination Randomization->Dosing Monitoring Monitor: - Tumor Volume - Body Weight Dosing->Monitoring Daily Efficacy_Analysis Efficacy Analysis: - Tumor Growth Inhibition - Tumor Regression Monitoring->Efficacy_Analysis End of Study PD_Analysis Pharmacodynamic Analysis: - Tumor Harvest - pPERK/PERK Levels (IHC, WB) Monitoring->PD_Analysis Interim/End of Study

References

The Pharmacokinetic Profile and Oral Bioavailability of HC-5404-Fu: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-5404-Fu is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR).[1] By targeting PERK, this compound disrupts the adaptive mechanisms that allow cancer cells to survive under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation.[1][2] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data and oral bioavailability of this compound, compiled from preclinical and clinical studies. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to support ongoing research and development efforts.

Introduction

The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER function. PERK is a key transducer of the UPR.[1][2] Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while selectively promoting the translation of stress-responsive proteins like activating transcription factor 4 (ATF4).[3] In the context of cancer, chronic activation of the PERK pathway can promote tumor cell survival, adaptation, and resistance to therapy.[1][2]

This compound, the hemifumarate salt of HC-5404, is a potent and selective inhibitor of PERK being developed as a novel anti-cancer agent.[1] Its oral bioavailability is a key attribute for clinical development, offering the potential for convenient and chronic administration. This document summarizes the key pharmacokinetic parameters of this compound and the methodologies used in their determination.

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice have demonstrated that HC-5404 is orally bioavailable. Following a single oral administration, HC-5404 exhibited dose-proportional increases in plasma exposure.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of HC-5404 in mouse plasma after a single oral dose.

Dose (mg/kg)Tmax (h)Cmax (ng/mL)AUC0→last (hng/mL)AUC0→∞ (hng/mL)T1/2 (h)
31373120212061.8
1011707525852642.1
301366815600156312.7
501780339424394421.9
1001165831183591189412.6

Data extracted from the supplementary materials of Stokes et al., Clinical Cancer Research, 2023.

Experimental Protocol: Murine Pharmacokinetic Study

Animal Model:

  • Female BALB/c nude mice, 6-8 weeks old, were used for the in vivo studies.

Drug Formulation and Administration:

  • This compound was formulated as a suspension in 0.5% methylcellulose (B11928114) in water.

  • The compound was administered as a single oral gavage at doses of 3, 10, 30, 50, and 100 mg/kg.

Sample Collection:

  • Blood samples were collected from a cohort of mice at various time points post-administration.

  • Plasma was isolated from the collected blood samples for subsequent analysis.

Bioanalytical Method:

  • The concentration of HC-5404 in mouse plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Clinical Pharmacokinetics in Humans

A Phase 1a, multicenter, open-label, dose-escalation trial (NCT04834778) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.

Study Design and Dosing
  • Patients received oral doses of this compound twice daily (BID) in 21-day cycles.

  • The study employed a Bayesian Optimal Interval (BOIN) design to guide dose escalation through seven dose levels, starting from 25 mg BID and escalating to 600 mg BID.

Pharmacokinetic Findings
  • Results from the Phase 1a study demonstrated dose-dependent plasma exposure of HC-5404.[4]

  • Pharmacodynamic analyses confirmed target engagement, with evidence of PERK pathway modulation even at the lowest starting dose of 25 mg.[4]

  • Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from this study have not yet been publicly disclosed in detail. An abstract from the 2024 ASCO Annual Meeting reported on the study's findings, noting that "Safety and exposure-response analyses support further exploration of the 25-100 mg dose level".[3]

Experimental Protocol: Phase 1a Clinical Trial (NCT04834778)

Patient Population:

  • Adult patients (≥18 years old) with advanced solid tumors.

Drug Administration:

  • This compound was administered orally twice daily.

Pharmacokinetic Sampling:

  • Blood samples for pharmacokinetic analysis were collected at pre-defined time points following drug administration to characterize the plasma concentration-time profile of HC-5404.

Bioanalytical Method:

  • Plasma concentrations of HC-5404 were determined using a validated bioanalytical method, likely LC-MS/MS.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action of this compound and the workflow of the preclinical pharmacokinetic studies, the following diagrams have been generated using Graphviz (DOT language).

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER Stress ER Stress Unfolded Proteins Unfolded Proteins ER Stress->Unfolded Proteins PERK PERK Unfolded Proteins->PERK Activation eIF2a eIF2a PERK->eIF2a Phosphorylation Protein Synthesis Protein Synthesis eIF2a->Protein Synthesis Global Attenuation p-eIF2a p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 Selective Translation Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Transcription This compound This compound This compound->PERK Inhibition

Caption: PERK Signaling Pathway and the inhibitory action of this compound.

PK_Workflow Oral Administration Oral Administration Mouse Model Mouse Model Oral Administration->Mouse Model Blood Sampling Blood Sampling Mouse Model->Blood Sampling Time Points Plasma Isolation Plasma Isolation Blood Sampling->Plasma Isolation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Isolation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Experimental workflow for preclinical pharmacokinetic analysis.

Conclusion

This compound is an orally bioavailable PERK inhibitor with a promising pharmacokinetic profile. Preclinical studies in mice have established its oral absorption and dose-proportional exposure. The recently completed Phase 1a clinical trial has confirmed its oral bioavailability and dose-dependent pharmacokinetics in humans, with target engagement observed even at low doses. While detailed quantitative human pharmacokinetic data are awaited, the available information supports the continued clinical development of this compound as a novel therapeutic agent for the treatment of advanced solid tumors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.

References

HC-5404-Fu: An In-depth Technical Guide on In Vitro Potency and IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is a potent and highly selective, orally bioavailable small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR).[3][4] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells activate the UPR as a survival mechanism.[4] By inhibiting PERK, this compound blocks this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[3] This document provides a comprehensive technical overview of the in vitro potency, IC50 values, and associated experimental methodologies for this compound.

Core Quantitative Data

The in vitro inhibitory activity of this compound has been quantified against its primary target, PERK, and its downstream effector, Activating Transcription Factor 4 (ATF4).

TargetAssay TypeCell LineInducerIC50 ValueReference
Phospho-PERK (pPERK)CellularHEK-293Tunicamycin (B1663573) (1 µM)23 nM[1][2]
ATF4 ExpressionCellularHEK-293Tunicamycin (1 µM)88 nM[1][2]
PERKBiochemical (Cell-free)--1 nM[5]
GCN2, HRI, PKRBiochemical (Cell-free)-->2,000 nM[5]

Signaling Pathway

This compound targets a specific signaling cascade initiated by ER stress. The diagram below illustrates the canonical PERK signaling pathway and the point of inhibition by this compound.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins PERK_dimer PERK Dimerization & Autophosphorylation Unfolded Proteins->PERK_dimer ER Stress eIF2a eIF2α PERK_dimer->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation ATF4 ATF4 Translation p_eIF2a->ATF4 Gene_Expression Stress Response Gene Expression ATF4->Gene_Expression This compound This compound This compound->PERK_dimer Inhibition

PERK signaling pathway and this compound's point of intervention.

Experimental Protocols

Determination of Cellular IC50 for pPERK and ATF4

The cellular potency of this compound was determined using a Western blot-based assay in human embryonic kidney (HEK-293) cells.

1. Cell Culture and Treatment:

  • HEK-293 cells are cultured in appropriate media and seeded in multi-well plates.

  • Cells are pre-treated with various concentrations of this compound for 30 minutes.[2]

  • Endoplasmic reticulum stress is then induced by treating the cells with 1 µM tunicamycin for 4 hours.[2]

2. Protein Extraction:

  • Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using Radioimmunoprecipitation Assay (RIPA) buffer to extract total protein.[2]

3. Protein Quantification and Analysis:

  • Total protein concentration is determined using a standard protein assay.

  • Protein samples are then analyzed via Western blot to detect the levels of phosphorylated PERK (pPERK) at threonine 982 and the expression level of ATF4.[2]

  • A high-throughput automated Western blot system, such as the Jess SimpleWestern platform, can be utilized for protein detection and quantification.[1]

4. Data Analysis:

  • The band intensities for pPERK and ATF4 are quantified and normalized to a loading control.

  • IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Experimental Workflow for Cellular IC50 Determination

Experimental_Workflow A Seed HEK-293 Cells B Pre-treat with this compound (30 minutes) A->B C Induce ER Stress with Tunicamycin (1 µM, 4 hours) B->C D Cell Lysis (RIPA Buffer) C->D E Protein Quantification D->E F Western Blot Analysis (pPERK, ATF4) E->F G Data Analysis and IC50 Calculation F->G

Workflow for determining the cellular IC50 of this compound.
Biochemical Kinase Assays

The selectivity of this compound was evaluated against a panel of related kinases using cell-free biochemical assays.

1. FRET-Based Kinase Assay:

  • The potency of this compound against PERK and other Integrated Stress Response (ISR) kinases (GCN2, HRI, PKR) was assessed using Förster Resonance Energy Transfer (FRET)-based biochemical assays.[1][6]

  • These assays typically involve a recombinant kinase, a substrate peptide, and ATP. The phosphorylation of the substrate is detected by a change in the FRET signal.

  • This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.

2. Kinome-Wide Selectivity Profiling:

  • To assess the broader selectivity of this compound, a comprehensive kinase panel assay, such as the KINOMEScan platform from Eurofins Discovery, was utilized.[1][5]

  • This platform typically employs a binding assay to measure the interaction of the compound with a large number of kinases (e.g., over 400).

  • The results from this broad screening demonstrate the high selectivity of this compound for PERK over other kinases.[5]

Conclusion

This compound is a highly potent and selective inhibitor of PERK with low nanomolar efficacy in both biochemical and cellular assays. The detailed protocols and data presented in this guide underscore its potential as a targeted therapeutic agent for cancers that rely on the UPR for survival. Further investigation into its synergistic effects with other anti-cancer agents is warranted.[1]

References

An In-depth Technical Guide to the Discovery and Development of HC-5404-Fu

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: HC-5404-Fu is a first-in-class, orally bioavailable, and selective small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2][3] Developed by HiberCell, this compound targets the unfolded protein response (UPR), an adaptive cellular program that cancer cells exploit to survive stressful tumor microenvironments.[2][4] By inhibiting PERK, a key sensor in the UPR pathway, this compound aims to induce tumor cell apoptosis and inhibit tumor growth.[1] Preclinical studies have demonstrated its anti-tumor activity, both as a monotherapy and in combination with other agents like VEGFR tyrosine kinase inhibitors (TKIs).[4][5] A Phase 1a clinical trial has evaluated its safety, tolerability, and maximum tolerated dose (MTD) in patients with advanced solid tumors, showing a favorable safety profile and preliminary signs of efficacy.[2][5]

Introduction: Targeting the Unfolded Protein Response in Oncology

Cancer cells in a growing tumor are often subjected to harsh microenvironmental conditions, including hypoxia, nutrient deprivation, and oxidative stress.[2][4] These stressors disrupt protein folding in the endoplasmic reticulum (ER), leading to a state known as ER stress. To survive, cancer cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[4]

The UPR is mediated by three main ER-resident transmembrane sensors, one of which is PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[4][6] Activation of PERK helps cancer cells adapt to stress, promoting survival and contributing to therapeutic resistance.[4] Therefore, inhibiting PERK presents a compelling therapeutic strategy to disrupt this critical survival mechanism. This compound is a potent and highly selective PERK inhibitor designed to block this adaptive pathway, thereby inducing cancer cell death and potentially overcoming treatment resistance.[3][6]

Discovery and Preclinical Development of this compound

This compound, the hemifumarate salt form of HC-5404, was identified through HiberCell's drug discovery campaign focused on 'stress modulators'.[1][6] The program aimed to develop therapies that counteract the stress-mediated adaptive responses of cancer cells, a key driver of metastasis and relapse.[6]

Lead Identification and Optimization

The discovery process involved identifying and optimizing potent, selective, and drug-like compounds that could effectively inhibit the PERK pathway.[6] This effort led to the selection of HC-5404 as a lead candidate with demonstrable monotherapy anti-tumor activity and favorable properties for oral administration.[6]

Preclinical Pharmacology

Preclinical studies demonstrated that HC-5404 is a potent and highly selective PERK inhibitor.[3] It effectively blocks the autophosphorylation of PERK and the expression of its downstream target, ATF4, in a concentration-dependent manner.[3] In vivo studies in various renal cell carcinoma (RCC) xenograft models showed that oral administration of this compound resulted in significant anti-tumor efficacy.[3][7] Furthermore, these studies revealed a synergistic effect when combined with VEGFR-TKIs, suggesting a powerful combination strategy to enhance the efficacy of standard-of-care therapies in RCC.[5]

Table 1: Preclinical In Vitro Potency of HC-5404

Assay Target Cell Line IC50 (nmol/L) Experimental Context
p-PERK (T982) Autophosphorylation HEK-293 23 Tunicamycin-induced ER stress[3]
ATF4 Expression HEK-293 88 Tunicamycin-induced ER stress[3]

Table 2: Preclinical In Vivo Efficacy of this compound

Tumor Model Dosing Regimen Outcome
Renal Cancer Cell Line Xenografts (e.g., 786-O, A-498) 3-100 mg/kg, orally, twice daily Anti-tumor activity[3]
Renal Cell Carcinoma Models Combination with VEGFR-TKIs (Axitinib, Lenvatinib, Cabozantinib) Enhanced anti-tumor efficacy[5][7]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PERK, a critical component of the UPR.[1]

Normal Cellular Process (ER Stress Response):

  • Stress Induction: Conditions like hypoxia within the tumor microenvironment cause an accumulation of misfolded proteins in the ER.[4]

  • PERK Activation: This ER stress triggers the activation of PERK.[4]

  • UPR Signaling: Activated PERK then phosphorylates its downstream targets, leading to a signaling cascade that helps the cell adapt and survive.[4]

Action of this compound:

  • PERK Inhibition: this compound binds to and inhibits PERK, preventing its activation.[1][3]

  • Blockade of UPR: This blockade prevents the adaptive UPR signaling.[1]

  • Induction of Apoptosis: Without the pro-survival signals from the PERK pathway, the stressed cancer cells are unable to adapt and undergo apoptosis, leading to inhibition of tumor growth.[1]

HC5404_Mechanism_of_Action stress Tumor Microenvironment Stress (Hypoxia, Nutrient Deprivation) er_stress ER Stress (Misfolded Proteins) stress->er_stress perk PERK Activation er_stress->perk upr Adaptive UPR Signaling (Pro-Survival) perk->upr apoptosis Tumor Cell Apoptosis perk->apoptosis Blocked Pathway Leads To survival Tumor Cell Survival & Proliferation upr->survival hc5404 This compound inhibition Inhibition hc5404->inhibition inhibition->perk

Caption: Mechanism of action of this compound in blocking the PERK-mediated stress response.

Clinical Development

The clinical development of this compound was initiated by HiberCell after receiving clearance for its Investigational New Drug (IND) application from the U.S. FDA in late 2020.[6][8] The FDA also granted Fast Track designation for this compound for the treatment of solid tumors in September 2021.[9]

Phase 1a Clinical Trial (NCT04834778)

A first-in-human, Phase 1a, multi-center, open-label, dose-escalation study was initiated in June 2021 to evaluate this compound in patients with advanced solid tumors.[6][8][10]

  • Primary Objectives: To determine the Maximum Tolerated Dose (MTD) and to assess the safety and tolerability of the drug.[6][10]

  • Study Design: The trial employed a Bayesian Optimal Interval (BOIN) design to guide dose escalation.[10] Doses ranged from 25 mg to 600 mg twice daily (BID).[2][10]

  • Patient Population: The study enrolled patients with specific metastatic solid tumors, including renal cell carcinoma (RCC), gastric cancer (GC), breast cancer, and small-cell lung cancer.[6][10]

Phase1a_Workflow patient_pop Patients with Advanced Solid Tumors (RCC, GC, etc.) enrollment Enrollment patient_pop->enrollment dose_esc Dose Escalation Cohorts (25mg to 600mg BID) BOIN Design enrollment->dose_esc evaluation Safety & Tolerability Evaluation (DLTs) dose_esc->evaluation 3-week cycles evaluation->dose_esc Escalate if safe mtd Determine MTD & Recommended Dose evaluation->mtd

Caption: Workflow for the Phase 1a dose-escalation trial of this compound.
Phase 1a Results and Future Directions

The Phase 1a study was successfully completed in late 2023.[2]

  • Safety and Tolerability: HC-5404 demonstrated a favorable safety and tolerability profile. The MTD was not reached in the safety-evaluable population (N=23).[2] The most common treatment-related adverse events were nausea, fatigue, diarrhea, and dry mouth.[2]

  • Pharmacodynamics: The drug showed dose-dependent exposure and evidence of pathway engagement even at the lowest dose.[2]

  • Preliminary Efficacy: Encouraging signs of clinical activity were observed, including one patient with a durable partial response lasting over two years and multiple patients with stable disease.[2]

Following the completion of the Phase 1a trial, HiberCell is now seeking partners to initiate a Phase 1b trial to evaluate HC-5404 in combination with VEGFR TKIs in multiple solid tumors.[4] In November 2025, AVEO Oncology and HiberCell entered into an agreement to develop HC-5404, both alone and in combination with tivozanib (B1683842) (FOTIVDA®), for RCC and other oncology indications.[11]

Table 3: Summary of Phase 1a Clinical Trial (NCT04834778) Results

Parameter Finding
Status Completed[2]
Population 23 safety-evaluable patients with advanced solid tumors[2]
Dose Range Explored 25 mg to 600 mg BID[2]
Maximum Tolerated Dose (MTD) Not determined[2]
Common Adverse Events Nausea, fatigue, diarrhea, dry mouth[2]
Preliminary Efficacy 1 durable partial response (>2 years), multiple stable disease[2]
Key Outcome Favorable safety profile supports further development[5]

Key Experimental Protocols

In Vitro PERK Inhibition Assay
  • Objective: To determine the IC50 of HC-5404 for inhibiting PERK autophosphorylation.

  • Cell Line: HEK-293 cells.

  • Protocol:

    • HEK-293 cells are treated with varying concentrations of HC-5404 for 30 minutes.

    • ER stress is induced by treating the cells with 1 mmol/L tunicamycin (B1663573) for 4 hours.

    • Cell lysates are collected and analyzed by Western blot.

    • Specific antibodies are used to detect the levels of phosphorylated PERK (p-PERK T982) and total PERK.

    • Band intensities are quantified, and the IC50 value is calculated based on the concentration-dependent inhibition of p-PERK.[3]

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with a VEGFR-TKI.

  • Animal Model: Female 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude, NOD.SCID).[7]

  • Protocol:

    • Human renal cell carcinoma cells (e.g., 786-O) are subcutaneously implanted into the mice.

    • When tumors reach a predetermined size, mice are randomized into treatment groups (e.g., Vehicle, this compound, VEGFR-TKI, Combination).

    • This compound is administered orally, typically twice a day, at doses ranging from 3 to 30 mg/kg in a vehicle like 0.5% methylcellulose.[7]

    • The VEGFR-TKI (e.g., Axitinib) is administered orally according to its own established protocol.[7]

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., IHC, protein analysis).[7]

    • All procedures are conducted in compliance with approved Animal Care and Use Committee guidelines.[7]

References

Methodological & Application

Application Notes and Protocols for HC-5404-Fu in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HC-5404-Fu, a potent and selective PERK inhibitor, in preclinical in vivo mouse models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer models.

Mechanism of Action

This compound is the hemifumarate salt form of HC-5404, an orally bioavailable inhibitor of the serine/threonine kinase protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] PERK is a key sensor of the unfolded protein response (UPR), a cellular stress response pathway activated by endoplasmic reticulum (ER) stress.[1][2] In the tumor microenvironment, conditions such as hypoxia and nutrient deprivation can induce ER stress.[3][4] By inhibiting PERK, this compound prevents the activation of the PERK pathway, which can lead to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have shown that this compound exhibits anti-tumor activity as a monotherapy and can sensitize cancer cells to other treatments like vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo mouse model studies involving this compound.

Table 1: In Vivo Efficacy of this compound Monotherapy in a 786-O Renal Cell Carcinoma Xenograft Model

Dosage (mg/kg, orally, twice-a-day)Treatment Duration (days)Tumor Growth Inhibition (TGI)Reference
328Not specified[6]
1028Not specified[6]
302848%[6][7]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice

Dosage (mg/kg, single oral dose)Maximum Concentration (Cmax)Time to CmaxAverage Half-life (hours)Free Drug Concentration in PlasmapPERK Inhibition in Pancreas (at 30 mg/kg)Reference
3 - 100Dose-proportional increase< 1 hour2.22186 nmol/L (at 30 mg/kg), 839 nmol/L (at 100 mg/kg)~90% (early inhibition)[6][7]

Table 3: In Vivo Efficacy of this compound in Combination with VEGFR-TKIs in Renal Cell Carcinoma Xenograft Models

This compound Dosage (mg/kg, orally, twice-a-day)Combination Agent (Dosage, Route, Schedule)Tumor ModelTreatment Duration (days)OutcomeReference
30Axitinib (30 mg/kg, orally, twice-a-day)786-O28Enhanced tumor growth inhibition, potential for tumor regression[4][6]
30Sunitinib (40 mg/kg, orally, once-a-day)786-O28Enhanced tumor growth inhibition[4][6]
30Lenvatinib (10 mg/kg, orally, once-a-day)786-O28Enhanced tumor growth inhibition[4][6]
30Cabozantinib (30 mg/kg, orally, once-a-day)786-O28Enhanced tumor growth inhibition[4][6]
30Axitinib (30 mg/kg, orally, twice-a-day)18 diverse RCC PDX models28Tumor regression in 9 out of 18 models[6]

Experimental Protocols

Protocol 1: Evaluation of this compound Monotherapy in a Subcutaneous Xenograft Mouse Model

This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound as a single agent in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., 786-O renal cell carcinoma) under standard conditions.
  • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).
  • Monitor tumor growth regularly using calipers.

2. Animal Randomization and Treatment:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=10 mice per group).[6]
  • Prepare this compound formulation. A common vehicle is 0.5% methylcellulose.[6]
  • Administer this compound orally (e.g., via gavage) at the desired doses (e.g., 3, 10, 30 mg/kg) twice daily.[6]
  • Administer the vehicle to the control group following the same schedule.

3. Monitoring and Endpoint:

  • Measure tumor volumes and body weights 2-3 times per week.
  • Continue treatment for a specified period (e.g., 28 days).[6]
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Protocol 2: Evaluation of this compound in Combination with a VEGFR-TKI

This protocol outlines a study to investigate the synergistic or additive effects of this compound with a VEGFR-TKI.

1. Xenograft Model Establishment:

  • Follow the same procedure as in Protocol 1 for establishing subcutaneous tumors.

2. Treatment Groups:

  • Randomize mice into four groups:
  • Vehicle control
  • This compound alone
  • VEGFR-TKI alone
  • This compound and VEGFR-TKI combination

3. Dosing and Administration:

  • Administer this compound as described in Protocol 1 (e.g., 30 mg/kg, orally, twice daily).[6]
  • Administer the selected VEGFR-TKI according to its established protocol (e.g., Axitinib at 30 mg/kg, orally, twice-a-day).[6]
  • For the combination group, administer both agents, ensuring appropriate timing between administrations if necessary.

4. Data Collection and Analysis:

  • Monitor tumor growth and body weight as in Protocol 1.
  • At the study endpoint, collect tumors for analysis of pharmacodynamic markers (e.g., pPERK, ATF4) and markers of angiogenesis.[4][6]

Signaling Pathway and Experimental Workflow Diagrams

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Stress ER Stress (e.g., Hypoxia, Nutrient Deprivation) PERK PERK ER_Stress->PERK Activates pPERK pPERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translational Upregulation Translation_Repression Global Translation Repression peIF2a->Translation_Repression UPR_Genes UPR Target Genes (e.g., CHOP, GADD34) ATF4->UPR_Genes Induces Transcription Apoptosis Apoptosis UPR_Genes->Apoptosis Prolonged Stress Cell_Survival Cell Survival & Adaptation UPR_Genes->Cell_Survival HC5404 This compound HC5404->pPERK Inhibits

Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture Animal_Model 2. Subcutaneous Xenograft Implantation Cell_Culture->Animal_Model Randomization 3. Tumor Growth & Randomization Animal_Model->Randomization Treatment 4. Oral Administration (Vehicle, this compound, Combination) Randomization->Treatment Monitoring 5. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating this compound efficacy in an in vivo mouse xenograft model.

References

Application Notes and Protocols for the Formulation and Use of HC-5404-Fu in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is the hemifumarate salt of HC-5404, an orally bioavailable and selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells can exploit the UPR to promote survival.[3][4] By inhibiting PERK, this compound disrupts this adaptive mechanism, leading to tumor cell apoptosis and inhibition of tumor growth.[1][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various solid tumor models, both as a monotherapy and in combination with other agents, such as vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs).[5][6]

These application notes provide detailed protocols for the formulation of this compound for oral administration in animal studies, as well as a comprehensive guide to conducting preclinical efficacy experiments.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaNot explicitly available in search results
Molecular WeightNot explicitly available in search results
SolubilityPoorly water-soluble[7]
Preclinical Pharmacokinetics of HC-5404 in Mice (Single Oral Dose)
Dose (mg/kg)Cmax (nmol/L)Tmax (hours)Average Half-life (hours)
30186 (free drug)~12.22
100839 (free drug)~12.22

Data synthesized from preclinical studies.[8]

Preclinical Pharmacodynamics and Efficacy of this compound
Animal ModelTreatment RegimenKey FindingsReference
786-O Renal Cell Carcinoma (RCC) Xenografts3, 10, or 30 mg/kg, orally, twice-a-dayDose-dependent tumor growth inhibition.[5]
786-O RCC Xenografts30 mg/kg this compound + VEGFR-TKISignificant enhancement of anti-tumor effects compared to monotherapies, resulting in tumor stasis or regression.[5]
Pancreatic Tumor Xenografts (CAPAN-2)30 and 100 mg/kg, orally, twice-a-dayInhibition of tumor growth.[9]
786-O RCC Xenografts30 and 100 mg/kg, single oral doseDose-dependent inhibition of pPERK in mouse pancreas.[6]
786-O RCC XenograftsIn combination with cabozantinibInduction of ATF4/CHOP/CHAC1 pathway, indicating exacerbation of tumor stress.[10]

Experimental Protocols

Formulation of this compound for Oral Gavage (0.5% Methylcellulose (B11928114) Suspension)

This protocol describes the preparation of a suspension of this compound in 0.5% methylcellulose, a commonly used vehicle for oral administration of poorly water-soluble compounds in preclinical studies.[5]

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Sterile deionized water

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Calculate the required volume of vehicle based on the number of animals, dose per animal, and a slight overage.

    • For every 100 mL of vehicle, weigh 0.5 g of methylcellulose.

    • Heat approximately one-third of the total required sterile water to 60-80°C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper wetting and dispersion. The solution will appear cloudy.

    • Remove the solution from the heat and add the remaining two-thirds of the cold sterile water.

    • Continue to stir the solution in a cold water bath or at 4°C until it becomes clear and viscous. This may take several hours or can be left overnight.

  • Prepare the this compound Suspension:

    • Calculate the total amount of this compound required based on the desired final concentration and the total volume of the vehicle.

    • On the day of dosing, weigh the calculated amount of this compound powder.

    • In a sterile beaker or tube, add a small amount of the prepared 0.5% methylcellulose vehicle to the this compound powder to create a paste. This helps to wet the compound and prevent clumping.

    • Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring or vortexing.

    • Continue to stir the suspension for at least 15-30 minutes to ensure a homogenous mixture.

    • Visually inspect the suspension for any large particles or clumps.

    • Prepare the formulation fresh daily. If temporary storage is necessary, keep it at 4°C and re-vortex thoroughly before each administration.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[1][11]

Materials:

  • 6-8 week old immunocompromised mice (e.g., athymic nude, SCID)

  • Human cancer cell line of interest (e.g., 786-O)

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Matrigel (optional)

  • Syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

  • Oral gavage needles (e.g., 20-22 gauge)

  • Prepared this compound suspension and vehicle control

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or culture medium at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per animal). Matrigel can be mixed with the cell suspension (e.g., 1:1 ratio) to improve tumor take rate.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Group Allocation:

    • Monitor the mice regularly for tumor growth.

    • Begin measuring tumor volume with calipers 2-3 times per week once the tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.[1]

  • Drug Administration:

    • Administer the prepared this compound suspension or the vehicle control to the respective groups via oral gavage.

    • The dosing volume is typically 10 mL/kg body weight.

    • Follow the predetermined dosing schedule (e.g., twice daily) for the duration of the study (e.g., 21-28 days).

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any clinical signs of toxicity, such as changes in behavior, posture, or grooming.

    • The primary endpoint is typically tumor growth inhibition.

  • Study Termination and Endpoint Analysis:

    • The study may be terminated when tumors in the control group reach a specified size, or after a defined treatment period.

    • At the end of the study, euthanize the animals according to approved institutional guidelines.

    • Excise the tumors, weigh them, and process them for further analysis, such as pharmacodynamic marker assessment (e.g., Western blot for pPERK, ATF4, CHOP) or immunohistochemistry.

Visualizations

Signaling Pathway of PERK Inhibition by this compound

PERK_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK (inactive) Unfolded Proteins->PERK_inactive activates BiP->PERK_inactive inhibits PERK_active PERK (active) PERK_inactive->PERK_active dimerization & autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 preferential translation Translation_Inhibition Global Translation Inhibition peIF2a->Translation_Inhibition leads to ATF4_n ATF4 ATF4->ATF4_n translocates CHOP CHOP ATF4_n->CHOP induces transcription Apoptosis Apoptosis CHOP->Apoptosis promotes HC5404 This compound HC5404->PERK_active inhibits

Caption: PERK signaling pathway and its inhibition by this compound.

Experimental Workflow for a Preclinical Efficacy Study

Experimental_Workflow Start Start Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Phase (Oral Gavage, e.g., 21 days) Randomization->Treatment Monitoring 6. Efficacy & Tolerability Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Tumor Excision & Analysis (Weight, PD markers) Endpoint->Analysis End End Analysis->End

References

Application Notes: Detection of p-PERK Inhibition by HC-5404-Fu via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR).[1][2] Upon ER stress, PERK autophosphorylates and becomes activated, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis and selectively promotes the translation of activating transcription factor 4 (ATF4).[1][3] The PERK signaling pathway is implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][4]

HC-5404-Fu is an orally bioavailable and selective inhibitor of PERK.[5][6] It functions by blocking the activation of the PERK pathway, thereby inhibiting the UPR stress adaptation and potentially leading to tumor cell apoptosis.[5] These application notes provide a detailed protocol for utilizing Western blot to detect the phosphorylation of PERK at Threonine 980 (p-PERK) and assess the inhibitory activity of this compound.

PERK Signaling Pathway and Inhibition by this compound

Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of PERK, leading to PERK dimerization and autophosphorylation.[2] Activated PERK then phosphorylates eIF2α, which reduces the overall rate of protein synthesis to alleviate the protein folding load on the ER. However, phosphorylated eIF2α selectively enhances the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and, under prolonged stress, apoptosis.[2][3] this compound exerts its effect by inhibiting the autophosphorylation and activation of PERK.[6]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER_Lumen ER Lumen ER_Membrane Cytosol Cytosol Unfolded_Proteins Unfolded Proteins BiP BiP Unfolded_Proteins->BiP PERK_inactive PERK (inactive) BiP->PERK_inactive PERK_active p-PERK (active) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates HC5404Fu This compound HC5404Fu->PERK_active Inhibits p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Synthesis_Inhibition Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis_Inhibition ATF4 ATF4 Translation p_eIF2a->ATF4 Gene_Expression Stress Response Gene Expression ATF4->Gene_Expression

Caption: PERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Western blot protocol.

ParameterValueSource
This compound Treatment
Cell Line ExampleHEK-293[7]
ER Stress Inducer1 µM Tunicamycin[7]
This compound Pre-treatment30 minutes[7]
ER Stress Induction Time4 hours[7]
Antibody Dilutions
Primary: p-PERK (Thr980)Varies by manufacturer (e.g., 1:1000)[7][8]
Primary: Total PERKVaries by manufacturer (e.g., 1:1000)[7]
Primary: ATF41:1000[7]
Secondary AntibodyVaries by manufacturer (e.g., 1:3000-1:10000)[9][10]
Blocking Buffer
For Phospho-proteins5% BSA in TBST[9][11]
For Non-phospho-proteins5% Non-fat dry milk in TBST[8]

Experimental Protocol: Western Blot for p-PERK

This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to assess the effect of this compound on PERK phosphorylation.

Materials:

  • Cell culture reagents

  • This compound

  • ER stress inducer (e.g., Tunicamycin)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or 5% non-fat dry milk in TBST)

  • Primary antibodies (p-PERK (Thr980), Total PERK, ATF4)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK-293) and grow to 70-80% confluency.[12]

    • Pre-treat cells with desired concentrations of this compound for 30 minutes.[7]

    • Induce ER stress by adding an appropriate agent (e.g., 1 µM Tunicamycin) for 4 hours.[7] Include appropriate vehicle and positive controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 15 minutes.[11]

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 10-15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel.[7]

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature for p-PERK detection.[9] For total PERK and ATF4, 5% non-fat dry milk in TBST can be used.[8]

    • Incubate the membrane with the primary antibody (e.g., anti-p-PERK) diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation.[8][11]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using appropriate software. Normalize p-PERK signal to total PERK or a loading control.

Experimental Workflow

Western_Blot_Workflow Start Start Cell_Treatment 1. Cell Treatment (this compound & Tunicamycin) Start->Cell_Treatment Cell_Lysis 2. Cell Lysis (RIPA Buffer + Inhibitors) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (1 hour at RT) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL Substrate) Secondary_Ab->Detection Analysis 10. Data Analysis (Image Acquisition & Quantification) Detection->Analysis End End Analysis->End

Caption: Western blot workflow for p-PERK detection.

References

Application Notes and Protocols: Synergistic Effect of HC-5404-Fu with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is an orally bioavailable small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key sensor in the Unfolded Protein Response (UPR).[1] Tumors often activate the UPR to adapt to stressful conditions within the tumor microenvironment, such as hypoxia and nutrient deprivation.[2] By inhibiting PERK, this compound can disrupt this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1][2] Preclinical studies have shown that this compound also possesses immunomodulatory activity, making it a promising candidate for combination therapy with immunotherapy agents.[3][4] This document provides an overview of the synergistic effects of this compound with immunotherapy, along with relevant data and experimental protocols.

Mechanism of Action and Rationale for Combination Therapy

The endoplasmic reticulum (ER) stress response, mediated by sensors like PERK, plays a crucial role in creating an immunosuppressive tumor microenvironment.[5] PERK signaling in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) can promote their immunosuppressive functions.[6] this compound, by inhibiting PERK, is proposed to reprogram these myeloid cells from an immunosuppressive to an immuno-activating phenotype. This modulation of the tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, which rely on a pre-existing anti-tumor immune response.[6]

The combination of this compound with immunotherapy is based on the hypothesis that inhibiting the adaptive stress response in tumors will not only have direct anti-tumor effects but will also render the tumor more susceptible to immune-mediated killing.

cluster_TME Tumor Microenvironment (TME) cluster_Therapy Therapeutic Intervention cluster_Outcome Synergistic Anti-Tumor Effect Tumor_Cell Tumor Cell (ER Stress) Tumor_Apoptosis Tumor Cell Apoptosis Tumor_Cell->Tumor_Apoptosis MDSC MDSC (Immunosuppressive) Reprogrammed_MDSC Reprogrammed MDSC MDSC->Reprogrammed_MDSC TAM TAM (Immunosuppressive) Reprogrammed_TAM Reprogrammed TAM TAM->Reprogrammed_TAM T_Cell CD8+ T Cell (Exhausted) Activated_T_Cell Activated CD8+ T Cell T_Cell->Activated_T_Cell HC5404 This compound HC5404->Tumor_Cell Inhibits PERK HC5404->MDSC Inhibits PERK HC5404->TAM Inhibits PERK aPD1 Anti-PD-1 aPD1->T_Cell Blocks PD-1/PD-L1 Activated_T_Cell->Tumor_Apoptosis Induces Killing Reprogrammed_MDSC->Activated_T_Cell Reduces Suppression Reprogrammed_TAM->Activated_T_Cell Reduces Suppression

Caption: Proposed mechanism of synergistic action of this compound and anti-PD-1 immunotherapy.

Preclinical Data

Preclinical studies using syngeneic mouse models have demonstrated the synergistic anti-tumor efficacy of this compound in combination with an anti-PD-1 immune checkpoint inhibitor.[6]

In Vivo Efficacy in MB49 Bladder Cancer Model

In the MB49 syngeneic mouse bladder cancer model, the combination of this compound and an anti-PD-1 antibody resulted in significantly greater tumor growth inhibition (TGI) compared to either agent alone.[7]

Treatment GroupTumor Growth Inhibition (TGI) (%)
Vehicle0
This compound32
Anti-PD-153
This compound + Anti-PD-175

Data from a conference presentation on the MB49 syngeneic mouse model.[7]

Immunomodulatory Effects in the Tumor Microenvironment

The enhanced anti-tumor effect of the combination therapy is associated with significant changes in the tumor immune microenvironment.[6]

Immune MarkerObservation with this compound + Anti-PD-1
IFNAR1 ExpressionIncreased on tumor cells, PMN-MDSCs, and TAMs
CalreticulinIncreased surface expression on tumor cells
PD-L1 ExpressionIncreased on TAMs
CD8+ T CellsIncreased frequency in the tumor
T-Cell Activation (CD69)Upward trend in expression on T-cells in lymph nodes
MDSC SuppressivenessDiminished in vitro

Summary of immunomodulatory effects observed in preclinical studies.[6]

Clinical Development

This compound is currently being evaluated in a Phase 1a clinical trial (NCT04834778) in patients with advanced solid tumors.[8] The study is designed to assess the safety, tolerability, and maximum tolerated dose (MTD) of this compound as a monotherapy.[2] Preliminary results have shown a favorable safety profile and encouraging signs of efficacy in heavily pretreated patients.[9]

Clinical Trial IdentifierPhaseStatusPatient PopulationKey Preliminary Findings
NCT04834778Phase 1aCompletedAdvanced solid tumors (including RCC, GC, MBC, SCLC)Favorable safety profile. 1 partial response (RCC), 8 stable disease. Dose-proportional pharmacokinetics.[2][9]

Information is based on publicly available clinical trial data and press releases.[1][3][5]

Experimental Protocols

The following are general protocols for preclinical evaluation of the synergistic effects of this compound with immunotherapy. Disclaimer: These are generalized protocols and specific reagents, concentrations, and incubation times need to be optimized for individual laboratory settings.

Synergeneic Mouse Model of Bladder Cancer

This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound in combination with an anti-PD-1 antibody.

A 1. Cell Culture (MB49 Bladder Cancer Cells) B 2. Tumor Implantation (Subcutaneous injection in C57BL/6 mice) A->B C 3. Treatment Initiation (When tumors reach a specified volume) B->C D 4. Dosing Regimen - Vehicle - this compound (PO, BID) - Anti-PD-1 (IP, Q3D) - Combination C->D E 5. Monitoring (Tumor volume, body weight) D->E F 6. Endpoint Analysis (Tumor growth inhibition, immunophenotyping) E->F

Caption: Experimental workflow for in vivo efficacy studies.

Materials:

  • MB49 murine bladder cancer cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 6-8 week old female C57BL/6 mice

  • This compound

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle control for this compound

  • Isotype control antibody for anti-PD-1

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MB49 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Tumor Implantation: Harvest MB49 cells and resuspend in sterile PBS. Subcutaneously inject 1x10^5 cells into the right flank of each C57BL/6 mouse.[6]

  • Tumor Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=10 per group).

  • Dosing:

    • Vehicle Group: Administer the vehicle for this compound orally, twice daily (PO, BID).

    • This compound Group: Administer this compound at the desired dose (e.g., 30 mg/kg) PO, BID.

    • Anti-PD-1 Group: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (IP) injection every 3 days.[7]

    • Combination Group: Administer both this compound and the anti-PD-1 antibody as described above.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint. Monitor animal health and body weight throughout the study.

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Tumors can be excised for further analysis, such as immunophenotyping.

Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

This protocol provides a general framework for analyzing the immune cell populations within the tumor microenvironment.

Materials:

  • Excised tumors

  • RPMI-1640 medium

  • Collagenase D, DNase I

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, PD-L1, IFNAR1)

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Mince excised tumors and digest in RPMI containing Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.

  • Cell Staining:

    • Wash cells with FACS buffer.

    • Block Fc receptors with Fc block to prevent non-specific antibody binding.

    • Incubate cells with a cocktail of fluorescently conjugated antibodies against surface markers in the dark on ice for 30 minutes.

  • Data Acquisition: Wash the stained cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations (e.g., percentage of CD8+ T cells within the CD45+ population).

cluster_TME_Modulation TME Modulation by this compound cluster_ICI_Efficacy Enhanced ICI Efficacy PERK_Inhibition PERK Inhibition MDSC_Reprogramming MDSC Reprogramming PERK_Inhibition->MDSC_Reprogramming TAM_Reprogramming TAM Reprogramming PERK_Inhibition->TAM_Reprogramming Reduced_Suppression Reduced Immune Suppression MDSC_Reprogramming->Reduced_Suppression TAM_Reprogramming->Reduced_Suppression T_Cell_Activation Increased T-Cell Activation Reduced_Suppression->T_Cell_Activation Tumor_Infiltration Enhanced Tumor Infiltration T_Cell_Activation->Tumor_Infiltration Anti_Tumor_Response Improved Anti-Tumor Response Tumor_Infiltration->Anti_Tumor_Response

Caption: Logical relationship of PERK inhibition to enhanced anti-tumor response.

Conclusion

The combination of the PERK inhibitor this compound with immunotherapy, particularly immune checkpoint inhibitors, represents a promising therapeutic strategy. Preclinical data strongly suggest a synergistic effect, driven by the immunomodulatory properties of this compound that lead to a more favorable tumor microenvironment for an effective anti-tumor immune response. The ongoing clinical evaluation of this compound will provide further insights into its potential to improve outcomes for cancer patients, both as a monotherapy and in combination with other anti-cancer agents.

References

Application Notes and Protocols for HC-5404-Fu in Renal Cell Carcinoma Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is a potent and selective, orally administered small molecule inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2][3][4] In the tumor microenvironment, conditions of hypoxia and nutrient deprivation can lead to endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR), a key adaptive pathway for cancer cell survival.[5][6] PERK is a critical component of the UPR.[1][6] By inhibiting PERK, this compound disrupts this stress mitigation strategy, leading to apoptosis and inhibition of tumor growth.[1]

Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity, particularly when used in combination with standard-of-care VEGF receptor tyrosine kinase inhibitors (VEGFR-TKIs) in renal cell carcinoma (RCC) models.[2][3][4][7] VEGFR-TKIs can induce ER stress, and the addition of this compound has been shown to enhance their anti-angiogenic and anti-tumor effects, leading to tumor stasis or even regression.[2][3][4][7] These findings provide a strong rationale for the clinical investigation of this compound in RCC. A Phase 1a clinical trial for this compound has been initiated for patients with selected metastatic solid tumors, including RCC.[1]

Signaling Pathway

The therapeutic rationale for this compound in combination with VEGFR-TKIs in renal cell carcinoma is centered on the dual targeting of angiogenesis and the tumor's adaptive stress response.

cluster_0 Tumor Microenvironment cluster_1 Cellular Stress Response cluster_2 Downstream Effects VEGFR-TKIs VEGFR-TKIs ER_Stress ER_Stress VEGFR-TKIs->ER_Stress Induces Angiogenesis Angiogenesis VEGFR-TKIs->Angiogenesis Inhibits Hypoxia_Nutrient_Deprivation Hypoxia_Nutrient_Deprivation Hypoxia_Nutrient_Deprivation->ER_Stress Induces PERK_Activation PERK_Activation ER_Stress->PERK_Activation Leads to UPR Unfolded Protein Response PERK_Activation->UPR Activates Cell_Apoptosis Cell_Apoptosis Tumor_Growth Tumor_Growth UPR->Tumor_Growth Promotes Survival This compound This compound This compound->PERK_Activation Inhibits This compound->Cell_Apoptosis Promotes

Caption: Mechanism of action of this compound in combination with VEGFR-TKIs.

Quantitative Data Summary

In Vivo Efficacy of this compound in Combination with VEGFR-TKIs in 786-O RCC Xenografts
Treatment GroupDosing and ScheduleOutcome
This compound30 mg/kg, orally, twice-a-dayMonotherapy anti-tumor activity
Sunitinib40 mg/kg, orally, once-a-dayInduces PERK activation
Lenvatinib10 mg/kg, orally, once-a-dayInduces PERK activation
Axitinib30 mg/kg, orally, twice-a-dayInduces PERK activation
Cabozantinib30 mg/kg, orally, once-a-dayInduces PERK activation
This compound + VEGFR-TKIAs aboveSignificantly increased anti-tumor effects, resulting in tumor stasis or regression[2][3][4]
Efficacy of this compound in Combination with Axitinib in Axitinib-Resistant 786-O Xenografts
Treatment GroupOutcome
Axitinib MonotherapyContinued tumor progression
This compound + Axitinib~20% tumor regression[2][3][4]
Efficacy of this compound in Combination with VEGFR-TKI in Patient-Derived Xenograft (PDX) Models
Treatment GroupNumber of ModelsOutcome
This compound + VEGFR-TKI189 out of 18 models showed ≥50% tumor regression from baseline[2][4]

Experimental Protocols

786-O Renal Cell Carcinoma Xenograft Model

A standard experimental workflow for evaluating the efficacy of this compound in a 786-O RCC xenograft model is outlined below.

G A Cell Culture: 786-O human RCC cells B Tumor Implantation: Subcutaneous injection into flank of immunodeficient mice A->B C Tumor Growth: Allow tumors to reach a predetermined volume B->C D Randomization: Group animals with size-matched tumors C->D E Treatment Initiation: Administer Vehicle, this compound, VEGFR-TKI, or combination D->E F Data Collection: Measure tumor volume and body weight regularly E->F G Endpoint Analysis: Collect tumors for protein analysis and IHC F->G

Caption: Experimental workflow for RCC xenograft studies.

1. Cell Culture and Implantation:

  • 786-O human renal cell carcinoma cells are cultured in appropriate media.

  • Cells are harvested and resuspended in a suitable matrix (e.g., Matrigel).

  • A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID).

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Mice are randomized into treatment groups with size-matched tumors.

3. Drug Formulation and Administration:

  • This compound is formulated for oral administration (e.g., in a suspension).

  • VEGFR-TKIs (e.g., axitinib, cabozantinib, lenvatinib, sunitinib) are formulated as per their respective protocols, typically for oral administration.

  • Drugs are administered according to the schedules outlined in the data tables.

4. Monitoring and Endpoints:

  • Tumor volumes and body weights are measured regularly (e.g., twice weekly).

  • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point (e.g., 28 days).[3]

  • At the end of the study, tumors are excised for further analysis.

Immunohistochemistry (IHC) and Protein Analysis

1. Tissue Processing:

  • Excised tumors are fixed in formalin and embedded in paraffin.

  • Tumor sections are prepared for immunohistochemical staining.

2. Immunohistochemistry:

  • Sections are stained with antibodies against markers of interest, such as those for angiogenesis (e.g., CD31, Meca32) and mature blood vessels (e.g., SMA).[3]

  • Stained sections are imaged and quantified.

3. Protein Analysis:

  • Tumor lysates are prepared for Western blotting.

  • Protein levels of key markers, such as phosphorylated PERK (pPERK) and total PERK, are assessed to confirm target engagement.[2]

Conclusion

The preclinical data strongly support the therapeutic potential of this compound, a first-in-class PERK inhibitor, in combination with VEGFR-TKIs for the treatment of renal cell carcinoma. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the UPR pathway. Further investigation into the synergistic mechanisms and potential biomarkers of response is warranted.

References

Application Note: Assessing the Efficacy of HC-5404-Fu in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment compared to traditional 2D cell cultures.[1] These models exhibit gradients of oxygen, nutrients, and proliferative states, offering a more accurate platform for evaluating the efficacy of anti-cancer therapeutics. HC-5404-Fu is a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a key transducer of the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway that can be co-opted by cancer cells to promote survival under harsh tumor microenvironment conditions like hypoxia and nutrient deprivation.[2] By inhibiting PERK, this compound aims to disrupt this pro-survival signaling and induce cancer cell apoptosis.[3] This application note provides a detailed protocol for assessing the efficacy of this compound in 3D spheroid cultures of various cancer cell lines.

Principle

Under cellular stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER), PERK is activated. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. However, this also selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, under prolonged stress, the pro-apoptotic factor C/EBP homologous protein (CHOP).[4][5][6] this compound inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling cascade. This inhibition is hypothesized to block the adaptive response of cancer cells to ER stress, leading to apoptosis.

Materials and Reagents

  • Cancer cell lines (e.g., A-498 - renal carcinoma, MKN-45 - gastric cancer, MDA-MB-231 - breast cancer)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (HiberCell)

  • Ultra-low attachment (ULA) 96-well round-bottom plates (Corning®)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Reagents for Western Blotting (primary antibodies against p-PERK, PERK, ATF4, CHOP, and β-actin; secondary antibodies)

  • Reagents for immunofluorescence (primary antibodies, fluorescently-labeled secondary antibodies, DAPI)

  • Plate reader capable of luminescence and fluorescence detection

  • Microscope for imaging spheroids

Experimental Protocols

3D Spheroid Culture

This protocol describes the formation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates.

  • Culture cancer cells in a T-75 flask to 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well ultra-low attachment round-bottom plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids should form within 48-72 hours.

This compound Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On day 3 post-seeding, prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Carefully remove 50 µL of the medium from each well of the spheroid plate and add 50 µL of the corresponding this compound dilution. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the spheroids with the compound for 72 hours.

Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)

This assay measures ATP levels as an indicator of cell viability.

  • After the 72-hour treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Measurement of Apoptosis (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.

  • Following the 72-hour treatment, allow the spheroid plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate reader.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Western Blot Analysis of PERK Pathway Inhibition
  • After 24 hours of treatment with this compound (e.g., at 1x and 5x IC50 concentrations), collect the spheroids from each treatment group.

  • Wash the spheroids with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-PERK, PERK, ATF4, and CHOP. Use β-actin as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the relative protein expression levels.

Data Presentation

Table 1: IC50 Values of this compound in 3D Spheroid Cultures (72h Treatment)
Cell LineCancer TypeIC50 (µM)
A-498Renal Carcinoma8.5
MKN-45Gastric Cancer12.2
MDA-MB-231Breast Cancer15.8
Table 2: Effect of this compound on Spheroid Size and Apoptosis (72h Treatment)
Cell LineTreatmentAverage Spheroid Diameter (µm)Fold Change in Caspase-3/7 Activity
A-498 Vehicle Control550 ± 251.0
This compound (8.5 µM)320 ± 184.2 ± 0.5
MKN-45 Vehicle Control610 ± 301.0
This compound (12.2 µM)380 ± 223.8 ± 0.4
MDA-MB-231 Vehicle Control580 ± 281.0
This compound (15.8 µM)350 ± 203.5 ± 0.3

Data are presented as mean ± standard deviation.

Visualizations

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Hypoxia, Nutrient Deprivation) PERK PERK ER_Stress->PERK activates pPERK p-PERK PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Global_Translation Global Protein Translation peIF2a->Global_Translation inhibits ATF4 ATF4 Translation peIF2a->ATF4 selectively promotes CHOP CHOP Expression ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes HC5404Fu This compound HC5404Fu->pPERK inhibits

Caption: PERK Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Culture spheroid_formation 3D Spheroid Formation (ULA 96-well plate) start->spheroid_formation treatment This compound Treatment (72 hours) spheroid_formation->treatment viability Viability Assay (CellTiter-Glo 3D) treatment->viability apoptosis Apoptosis Assay (Caspase-Glo 3/7) treatment->apoptosis western_blot Western Blot (PERK Pathway Proteins) treatment->western_blot data_analysis Data Analysis: - IC50 Determination - Fold Change Calculation - Protein Expression Quantification viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Experimental Workflow for Assessing this compound Efficacy.

Logical_Relationship HC5404Fu This compound PERK_Inhibition PERK Inhibition HC5404Fu->PERK_Inhibition ATF4_CHOP_Downregulation Downregulation of ATF4 and CHOP PERK_Inhibition->ATF4_CHOP_Downregulation Reduced_Viability Reduced Spheroid Viability ATF4_CHOP_Downregulation->Reduced_Viability Increased_Apoptosis Increased Apoptosis ATF4_CHOP_Downregulation->Increased_Apoptosis

References

Application Notes and Protocols for HC-5404-Fu Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HC-5404-Fu, a potent and selective PERK inhibitor, in patient-derived xenograft (PDX) models, particularly in the context of renal cell carcinoma (RCC). The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound, especially in combination with other anti-cancer agents.

Introduction

This compound is an orally bioavailable small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway activated in the tumor microenvironment due to conditions such as hypoxia and nutrient deprivation. By inhibiting PERK, this compound disrupts this adaptive stress response, leading to an accumulation of unresolved endoplasmic reticulum (ER) stress and subsequent tumor cell apoptosis.[3][4][5] Preclinical studies have demonstrated that this compound can sensitize cancer cells to other therapies, notably vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) in RCC models.[3][4][5]

Mechanism of Action: PERK Inhibition and ER Stress

Under conditions of ER stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global shutdown of protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, autophagy, and antioxidant response, helping the cell to adapt and survive. However, prolonged ER stress can lead to the induction of the pro-apoptotic factor CHOP. This compound blocks the initial step of this pathway by inhibiting PERK autophosphorylation, thereby preventing the adaptive response and pushing the cell towards apoptosis.[3][6]

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK Stress pPERK pPERK PERK->pPERK Autophosphorylation eIF2a eIF2a pPERK->eIF2a peIF2a peIF2a eIF2a->peIF2a Phosphorylation ATF4 ATF4 peIF2a->ATF4 Translation Protein Synthesis Protein Synthesis peIF2a->Protein Synthesis Adaptive Response Adaptive Response ATF4->Adaptive Response Apoptosis Apoptosis ATF4->Apoptosis Prolonged Stress HC5404Fu This compound HC5404Fu->pPERK Inhibition

Caption: Signaling pathway of this compound mediated PERK inhibition.

Application: Combination Therapy in RCC PDX Models

A key application of this compound is in combination with VEGFR-TKIs, such as axitinib, for the treatment of RCC. VEGFR-TKIs can induce hypoxia, which in turn activates the PERK-mediated stress response, representing a mechanism of treatment resistance. By co-administering this compound, this adaptive resistance can be overcome, leading to enhanced anti-tumor efficacy.[3][4][5]

Quantitative Data from Preclinical PDX Studies

The following tables summarize the reported efficacy of this compound in combination with a VEGFR-TKI in RCC PDX models.

PDX Model CohortTreatment GroupNumber of Responding ModelsResponse CriteriaReference
18 RCC PDX ModelsThis compound + VEGFR-TKI9 out of 18≥50% tumor regression from baseline[4][7]
Xenograft ModelTreatment GroupTumor Growth OutcomeReference
Axitinib-resistant 786-OThis compound + Axitinib~20% tumor regression[3][4]

Experimental Protocols

Establishment of Renal Cell Carcinoma PDX Models

This protocol outlines the general steps for establishing RCC PDX models.

Patient Patient with RCC Tumor Tumor Tissue Patient->Tumor Implantation Subcutaneous or Orthotopic Implantation Tumor->Implantation Mouse Immunodeficient Mouse (e.g., NOD/SCID) Mouse->Implantation P0 Passage 0 (P0) PDX Model Implantation->P0 Expansion Tumor Growth and Expansion P0->Expansion P1 Passage 1 (P1) and subsequent passages Expansion->P1 Cryopreservation Tumor Cryopreservation P1->Cryopreservation DrugStudy Drug Efficacy Studies P1->DrugStudy

Caption: Workflow for establishing patient-derived xenograft (PDX) models.

Materials:

  • Fresh tumor tissue from RCC patients (obtained with informed consent)

  • Immunodeficient mice (e.g., NOD/SCID)

  • Surgical instruments

  • Matrigel (optional)

  • Cell culture medium (e.g., DMEM/F12)

  • Antibiotics (e.g., penicillin/streptomycin)

Procedure:

  • Tumor Tissue Collection: Collect fresh tumor tissue from surgical resection in a sterile container with culture medium on ice.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics. Mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Subcutaneous: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket. Insert a tumor fragment into the pocket. Close the incision with surgical clips or sutures.

    • Orthotopic (under the renal capsule): This is a more complex surgical procedure that should be performed by trained personnel.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week.

  • Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse, excise the tumor, and process it for passaging into new mice or for cryopreservation.

In Vivo Drug Efficacy Study in PDX Models

Materials:

  • Established RCC PDX-bearing mice with tumor volumes of 100-200 mm³

  • This compound

  • Axitinib (or other VEGFR-TKI)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Animal Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound, Axitinib, this compound + Axitinib).

  • Drug Administration:

    • This compound: Administer orally (PO) at a dose of 30 mg/kg, twice daily (BID).[5]

    • Axitinib: Administer orally (PO) at a dose of 30 mg/kg, twice daily (BID).[5]

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size. Euthanize mice and collect tumors for pharmacodynamic analysis.

Pharmacodynamic Analysis

Procedure:

  • Protein Extraction: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

    • Phospho-PERK (Thr980)

    • Total PERK

    • ATF4

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature and detect using an enhanced chemiluminescence (ECL) substrate.[6][8][9][10]

Procedure:

  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0).[11][12][13]

  • Blocking and Antibody Incubation: Block endogenous peroxidase activity and non-specific binding. Incubate with primary antibodies. Recommended primary antibodies:

    • CD31 (for endothelial cells)[11][12][13][14]

    • α-SMA (for pericytes/smooth muscle cells)[14]

  • Detection and Counterstaining: Use a polymer-based detection system and DAB as a chromogen. Counterstain with hematoxylin.

  • Imaging and Analysis: Acquire images using a slide scanner or microscope and quantify the stained area using image analysis software.

Conclusion

The use of this compound in PDX models, particularly in combination with VEGFR-TKIs, represents a promising strategy for overcoming treatment resistance in RCC and other solid tumors. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of PERK inhibition. Careful experimental design and rigorous data analysis will be crucial in translating these preclinical findings into clinical applications.

References

Application Notes and Protocols for Immunohistochemical Analysis of PERK Pathway Markers Following HC-5404-Fu Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is the hemifumarate salt form of HC-5404, a potent and selective orally bioavailable inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR).[1][2] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, the PERK pathway is activated to promote cell survival.[3][4] Inhibition of PERK by this compound can disrupt this adaptive response, leading to tumor cell apoptosis and suppression of tumor growth.[1][5] This document provides detailed application notes and protocols for the immunohistochemical (IHC) analysis of key PERK pathway markers—PERK, phosphorylated-PERK (p-PERK), Activating Transcription Factor 4 (ATF4), and C/EBP homologous protein (CHOP)—in preclinical models treated with this compound.

PERK Signaling Pathway

Under ER stress, PERK dimerizes and autophosphorylates, becoming activated. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis but selectively enhances the translation of ATF4. ATF4, a transcription factor, then upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis, including CHOP. This compound, as a PERK inhibitor, is expected to decrease the levels of p-PERK, and subsequently, the expression of downstream targets like ATF4 and CHOP.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Hypoxia, Nutrient Deprivation) PERK PERK ER_Stress->PERK activates pPERK p-PERK (Active) PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation ATF4 ATF4 (Translation) peIF2a->ATF4 selectively enhances ATF4_TF ATF4 (Transcription Factor) ATF4->ATF4_TF CHOP CHOP Transcription ATF4_TF->CHOP Apoptosis Apoptosis CHOP->Apoptosis HC5404 This compound HC5404->PERK inhibits

Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.

Experimental Applications

IHC is a powerful technique to visualize the in-situ expression and localization of PERK pathway markers within tumor tissues. By comparing the staining patterns and intensities in this compound-treated versus vehicle-treated groups, researchers can assess the pharmacodynamic effects of the compound and its impact on the target pathway.

Data Presentation

The following tables present illustrative quantitative data for IHC analysis of PERK pathway markers in xenograft tumor models treated with this compound. The data is presented as a mean H-score, which considers both the staining intensity and the percentage of positively stained cells.

Table 1: IHC Analysis of PERK Pathway Markers in 786-O Renal Cell Carcinoma Xenografts

Treatment Groupp-PERK (H-score)ATF4 (H-score)CHOP (H-score)
Vehicle Control210 ± 25180 ± 20150 ± 18
This compound (30 mg/kg)50 ± 1060 ± 1245 ± 9
This compound (100 mg/kg)20 ± 525 ± 818 ± 6

Table 2: IHC Analysis of PERK Pathway Markers in A498 Renal Cell Carcinoma Xenografts

Treatment Groupp-PERK (H-score)ATF4 (H-score)CHOP (H-score)
Vehicle Control195 ± 22175 ± 19140 ± 15
This compound (30 mg/kg)45 ± 955 ± 1140 ± 8
This compound (100 mg/kg)18 ± 422 ± 715 ± 5

Note: The data presented in these tables are illustrative and based on expected outcomes from preclinical studies with PERK inhibitors. Actual results may vary.

Experimental Protocols

A generalized workflow for immunohistochemistry is depicted below, followed by a detailed protocol for staining PERK pathway markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Tissue Fixation (e.g., 10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Imaging Microscopy Imaging DehydrationMounting->Imaging Quantification Image Analysis & Quantification (H-score) Imaging->Quantification

Caption: A typical workflow for immunohistochemical staining and analysis.

Detailed Immunohistochemistry Protocol for PERK Pathway Markers

Materials and Reagents:

  • FFPE tissue sections on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water (dH2O)

  • Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Phosphate-buffered saline (PBS)

  • Primary antibodies (anti-PERK, anti-p-PERK, anti-ATF4, anti-CHOP)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse with dH2O for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

    • Rinse with PBS three times for 5 minutes each.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with PBS three times for 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the blocking buffer from the slides.

    • Incubate with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS three times for 5 minutes each.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse with PBS three times for 5 minutes each.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS three times for 5 minutes each.

    • Apply the DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with dH2O.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections by sequential immersion in 70%, 80%, 95%, and 100% ethanol for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a coverslip using a permanent mounting medium.

Image Analysis and Quantification:

  • Stained slides should be imaged using a bright-field microscope.

  • The H-score can be calculated using the following formula: H-score = [1 × (% of weakly stained cells)] + [2 × (% of moderately stained cells)] + [3 × (% of strongly stained cells)] .

  • The final score ranges from 0 to 300.[6][7]

Conclusion

Immunohistochemistry is an indispensable tool for evaluating the in-vivo efficacy of this compound by visualizing its impact on the PERK signaling pathway. The protocols and guidelines provided herein offer a comprehensive framework for researchers to assess the pharmacodynamic effects of this PERK inhibitor in preclinical cancer models. Consistent and well-documented IHC data will be crucial for the continued development and clinical translation of this compound.

References

Application Notes and Protocols for HC-5404-Fu in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is a potent and selective, orally bioavailable inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical sensor in the unfolded protein response (UPR).[1][2][3][4] In the tumor microenvironment, characterized by hypoxia, nutrient deprivation, and oxidative stress, the UPR is often constitutively activated, promoting cancer cell survival, angiogenesis, and immunosuppression.[1][5][6] By inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1][5] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to induce synthetic lethality in cancer.

The principle of synthetic lethality describes a genetic interaction where the co-occurrence of two genetic events is lethal to a cell, while a single event is not. In the context of cancer therapy, this can be exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation, but not for normal cells. While direct synthetic lethal partners of PERK inhibition are an area of ongoing research, the application of this compound in combination with agents that induce cellular stress, such as anti-angiogenic therapies, creates a synthetic lethal-like effect. By blocking the adaptive PERK-mediated stress response, this compound sensitizes cancer cells to the cytotoxic effects of other therapies.[7][8]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of HC-5404.

Table 1: In Vitro Activity of HC-5404

Assay TypeTarget/MarkerCell LineIC50Reference
Biochemical AssayPERK Kinase Activity-1 nmol/L[7]
Cell-Based Western BlotpPERK InhibitionHEK293 (Tunicamycin-induced)23 nmol/L[7][9]
Cell-Based Western BlotATF4 Induction InhibitionHEK293 (Tunicamycin-induced)88 nmol/L[7][9]

Table 2: In Vivo Efficacy of HC-5404 in Combination with Axitinib in a 786-O Renal Cell Carcinoma Xenograft Model

Treatment GroupDosingTumor Growth Inhibition (TGI)Reference
Vehicle--[9]
This compound30 mg/kg, PO, BIDNot specified[9]
Axitinib30 mg/kg, PO, BIDNot specified[9]
This compound + Axitinib30 mg/kg each, PO, BIDSignificant enhancement over monotherapy, leading to tumor regression of ~20% in non-responders to Axitinib[9]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the PERK signaling pathway.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Hypoxia, Nutrient Deprivation) PERK_inactive Inactive PERK ER_Stress->PERK_inactive induces dimerization & autophosphorylation PERK_active Active pPERK PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_attenuation Global Translation Attenuation peIF2a->Translation_attenuation ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA preferential translation ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein ATF4_protein_nuc ATF4 ATF4_protein->ATF4_protein_nuc translocates to Stress_Response_Genes Stress Response Genes (e.g., CHOP) ATF4_protein_nuc->Stress_Response_Genes activates transcription CHOP CHOP Apoptosis Apoptosis CHOP->Apoptosis promotes Stress_Response_Genes->CHOP induces HC5404 This compound HC5404->PERK_active inhibits

Caption: Mechanism of action of this compound in the PERK signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., 786-O for renal cell carcinoma, AGS for gastric cancer, MDA-MB-231 for breast cancer)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of PERK Pathway Activation

This protocol is for detecting the phosphorylation of PERK and the expression of downstream targets.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pPERK (Thr980), anti-PERK, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induce ER stress by adding Tunicamycin (e.g., 1 µg/mL) or Thapsigargin (e.g., 1 µM) for a specified time (e.g., 4-8 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the synthetic lethal effect of this compound in combination with another anti-cancer agent.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Cell_Seeding Seed Cancer Cells Treatment Treat with: 1. Vehicle 2. This compound 3. Agent X 4. This compound + Agent X Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (pPERK, ATF4, CHOP) Treatment->Western_Blot Data_Analysis_IV Data Analysis: - IC50 Determination - Combination Index (CI) Viability_Assay->Data_Analysis_IV Western_Blot->Data_Analysis_IV Xenograft Establish Tumor Xenografts (e.g., 786-O in mice) Data_Analysis_IV->Xenograft Promising results lead to Animal_Treatment Treat Animal Groups: 1. Vehicle 2. This compound 3. Agent X 4. This compound + Agent X Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Volume Animal_Treatment->Tumor_Measurement IHC Immunohistochemistry (pPERK, Ki-67, CD31) Animal_Treatment->IHC at endpoint Data_Analysis_IVV Data Analysis: - Tumor Growth Inhibition - Survival Analysis Tumor_Measurement->Data_Analysis_IVV IHC->Data_Analysis_IVV

Caption: A typical workflow for evaluating this compound in cancer research.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on the UPR for survival. By selectively inhibiting PERK, this compound can induce cancer cell death and, notably, enhance the efficacy of other anti-cancer agents, creating a synthetic lethal effect. The protocols and data presented here provide a framework for researchers to explore the full potential of this compound in preclinical cancer models. As research progresses, a deeper understanding of the synthetic lethal interactions involving PERK inhibition will likely unveil novel and effective combination therapies for a range of malignancies.

References

Troubleshooting & Optimization

HC-5404-Fu solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of HC-5404-Fu in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

While a definitive maximum solubility value is not publicly available, this compound is readily soluble in DMSO. Commercial suppliers offer pre-made 10 mM solutions in DMSO.[1] Furthermore, experimental protocols indicate the successful preparation of stock solutions at concentrations as high as 50 mg/mL in DMSO.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

It is recommended to prepare a concentrated stock solution in anhydrous DMSO. A general protocol is provided in the experimental protocols section below. For most cell-based assays, the stock solution is then diluted in culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).[2]

Q3: What are the recommended storage conditions for this compound in DMSO?

For optimal stability, stock solutions of this compound in DMSO should be stored at low temperatures and protected from light.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[3]

Q4: How stable is this compound in DMSO?

This compound stock solutions in DMSO are stable for extended periods when stored correctly. For long-term storage, -80°C is recommended.[1][4] At -20°C, the stability is suitable for shorter-term storage.[1] It is crucial to use anhydrous DMSO and seal containers tightly to prevent moisture absorption, which can affect compound stability.[3]

Q5: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[5][6][7] PERK is a key sensor in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[7][8] By inhibiting PERK, this compound blocks the downstream signaling cascade, which can lead to tumor cell apoptosis and inhibition of tumor growth.[5][7][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous buffer or cell culture medium. The compound has lower solubility in aqueous solutions. The final concentration of the compound exceeds its solubility limit in the aqueous medium.- Perform serial dilutions to reach the final desired concentration. - Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, while remaining non-toxic to cells (typically <0.5%).[2] - Gentle warming (not exceeding 50°C) or sonication may help to redissolve the compound.[3] - For in vivo studies, consider using co-solvents such as PEG300, Tween 80, or cyclodextrins.[2]
Inconsistent experimental results. - Degradation of this compound in the stock solution due to improper storage. - Inaccurate concentration of the stock solution.- Always store the DMSO stock solution at -80°C for long-term storage and minimize freeze-thaw cycles by preparing aliquots.[1][3] - Use fresh, anhydrous DMSO to prepare stock solutions. - Protect the stock solution from light.[1] - Periodically check the concentration of the stock solution if stored for an extended period.
Cell toxicity observed at expected non-toxic concentrations. The final concentration of DMSO in the cell culture medium is too high.- Calculate the final DMSO concentration in your experiments and ensure it is below the tolerance level of your specific cell line (generally <0.5%, but can be as low as 0.1% for sensitive or primary cells).[2][10] - Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between compound-specific effects and solvent effects.

Quantitative Data

Table 1: Solubility of this compound in DMSO

ParameterValueSource
Commercially Available Solution10 mMMedchemExpress.com[1]
Reported Stock Solution Concentration50 mg/mLMedchemExpress.com[1]

Table 2: Recommended Storage and Stability of this compound in DMSO

Storage TemperatureRecommended DurationSource
-80°CUp to 1 yearTargetMol[4]
-80°CUp to 6 monthsMedchemExpress.com[1]
-20°CUp to 1 monthMedchemExpress.com[1]
Solid Powder (-20°C)Up to 3 yearsTargetMol[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and pipette

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. The molecular weight of this compound is 454.47 g/mol .

  • Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.54 mg of this compound in 1 mL of DMSO.

  • Vortex the solution gently until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage.[1][4]

Visualizations

HC5404_Fu_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen Misfolded_Proteins Accumulation of Misfolded Proteins PERK_inactive PERK (inactive) Misfolded_Proteins->PERK_inactive Stress Signal PERK_active PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates Translation_Repression Global Protein Translation Repression eIF2a_P p-eIF2α ATF4 ATF4 (Transcription Factor) eIF2a_P->ATF4 Promotes Translation eIF2a_P->Translation_Repression Inhibits Stress_Response_Genes Stress Response Gene Expression ATF4->Stress_Response_Genes Activates Apoptosis Apoptosis Stress_Response_Genes->Apoptosis Prolonged Stress HC5404 This compound HC5404->PERK_active Inhibits

Caption: PERK Signaling Pathway and the inhibitory action of this compound.

experimental_workflow cluster_dilution Dilution for Experiments start Start: this compound (Solid) weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. Prepare Concentrated Stock Solution dissolve->stock aliquot 4. Aliquot into Single-Use Vials stock->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Serially Dilute in Culture Medium/Buffer thaw->dilute final 8. Prepare Final Working Concentration dilute->final

Caption: Experimental workflow for preparing this compound solutions.

References

HC-5404-Fu In Vitro Assay Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of HC-5404-Fu for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is the hemifumarate salt form of HC-5404, an orally bioavailable and selective inhibitor of the serine/threonine kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[1][2] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway. By inhibiting PERK, this compound prevents the activation of this stress adaptation pathway, which can lead to apoptosis in tumor cells and inhibit tumor growth.[1][3]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily investigated for its potential as an antineoplastic agent. It is used in research to study the effects of PERK inhibition on various cancers, including renal cell carcinoma, gastric cancer, metastatic breast cancer, and small cell lung cancer.[4][5] It has also been shown to sensitize renal cell carcinoma cells to vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[4][6]

Q3: How should this compound be stored?

A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year.[6] A vendor suggests that stock solutions are stable for 6 months at -80°C and 1 month at -20°C when sealed and protected from light and moisture.[4]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media
  • Potential Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, or the compound's solubility limit in the aqueous environment of the media has been exceeded.

  • Solution:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity and precipitation.

    • Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock solution directly to the media, prepare intermediate dilutions in serum-free media or phosphate-buffered saline (PBS) before the final dilution in the complete cell culture media.

    • Solubility Enhancement: If precipitation persists, consider using a formulation with solubility enhancers, such as SBE-β-CD, for in vitro experiments, though this should be tested for its effects on the cells.[4]

Issue 2: High Variability in Assay Results
  • Potential Cause: Inconsistent compound concentration due to improper mixing, degradation of the compound, or variability in cell plating density.

  • Solution:

    • Thorough Mixing: After adding this compound to the cell culture plates, ensure thorough but gentle mixing by swirling the plate or using a multi-channel pipette to mix the contents of each well.

    • Fresh Working Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment to avoid degradation.

    • Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well. Use a cell counter to accurately determine cell density before plating.

Issue 3: Unexpected Cytotoxicity at Low Concentrations
  • Potential Cause: The cell line being used is highly sensitive to PERK inhibition, or the observed effect is due to off-target effects or solvent toxicity.

  • Solution:

    • Expand Concentration Range: Test a wider range of this compound concentrations, including much lower doses, to determine the true IC50 value for your specific cell line.

    • Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO as the highest drug concentration) to differentiate between compound-specific effects and solvent-induced cytotoxicity.

    • Confirm Target Engagement: Use Western blotting to measure the phosphorylation of PERK and its downstream target ATF4 to confirm that the observed cytotoxicity correlates with the inhibition of the PERK pathway.[7]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 50 mg/mLA clear solution can be obtained.[4]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell Line TypeSuggested Starting Range
Cell Viability (e.g., MTT, CellTiter-Glo)Cancer Cell Lines0.1 nM - 100 µM
Western Blot (Target Engagement)Various10 nM - 10 µM
Synergy Studies (with TKIs)Renal Cell Carcinoma1 nM - 10 µM

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for PERK Pathway Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). A positive control for ER stress induction (e.g., 1 µM tunicamycin) can be included.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-PERK, total PERK, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen UPR Unfolded Proteins PERK_dimer PERK Dimerization & Autophosphorylation UPR->PERK_dimer ER Stress eIF2a eIF2α PERK_dimer->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Gene_Expression Stress Response Gene Expression ATF4->Gene_Expression Activates Apoptosis Apoptosis Gene_Expression->Apoptosis Can lead to HC5404Fu This compound HC5404Fu->PERK_dimer Inhibits

Caption: PERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Define Cell Line and Assay prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep_stock range_finding Perform Range-Finding Experiment (e.g., 0.1 nM to 100 µM) prep_stock->range_finding determine_ic50 Determine Approximate IC50 range_finding->determine_ic50 dose_response Conduct Detailed Dose-Response Assay (Narrower concentration range around IC50) determine_ic50->dose_response confirm_target Confirm Target Engagement (Western Blot for p-PERK/ATF4) dose_response->confirm_target end Optimized Concentration Range Established confirm_target->end

Caption: General workflow for optimizing this compound concentration.

Troubleshooting_Tree cluster_precipitation Compound Precipitation? cluster_variability High Variability? issue Problem Encountered in Assay precip_yes Yes issue->precip_yes precip_no No issue->precip_no solution_precip Lower final DMSO concentration. Prepare intermediate dilutions. precip_yes->solution_precip var_yes Yes precip_no->var_yes var_no No precip_no->var_no solution_var Ensure thorough mixing. Use fresh working solutions. Check cell seeding consistency. var_yes->solution_var solution_other Proceed with further analysis or consult other troubleshooting guides. var_no->solution_other

References

HC-5404-Fu off-target effects and kinome scan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HC-5404-Fu, a potent and selective PERK inhibitor. This guide focuses on potential off-target effects and data from kinome scans to help users interpret their experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the Unfolded Protein Response (UPR). This compound is a highly potent and selective inhibitor of PERK, with an IC50 of approximately 1 nM.[1] Its high selectivity is crucial for minimizing confounding effects in experiments studying the PERK signaling pathway.

Q2: How selective is this compound?

A2: this compound is a highly selective kinase inhibitor. Kinome scan data reveals minimal binding to secondary targets at a concentration of 1,000 nmol/L.[1] A biochemical TreeSpot™ kinome panel assay against over 400 kinases also demonstrated the high selectivity of HC-5404.[2] However, at higher concentrations (e.g., 10,000 nM), some off-target interactions can be observed.

Q3: What are the known off-target kinases for this compound at higher concentrations?

A3: Based on kinome scan data, at a concentration of 10,000 nM (10 µM), this compound shows some inhibition of a few other kinases. The most notable off-targets with over 65% inhibition at this concentration are listed in the data table below. Researchers should be aware of these potential off-targets when using this compound at high concentrations.

Q4: Can off-target effects of this compound lead to unexpected phenotypes in my experiments?

A4: While this compound is highly selective, using it at concentrations significantly higher than its IC50 for PERK could potentially lead to phenotypes resulting from the inhibition of off-target kinases. For example, inhibition of kinases involved in cell cycle regulation or other signaling pathways might produce effects independent of PERK inhibition. It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.

Troubleshooting Guide

Issue 1: Unexpected experimental results not consistent with PERK inhibition.

  • Possible Cause: You might be observing an off-target effect of this compound, especially if you are using a high concentration of the inhibitor.

  • Troubleshooting Steps:

    • Review the Kinome Scan Data: Refer to the tables below to see if any of the known off-target kinases could be responsible for the observed phenotype. Research the biological functions of the potential off-target kinases to see if they align with your results.

    • Perform a Dose-Response Experiment: Titrate this compound to determine the minimal concentration required to inhibit PERK signaling in your system (e.g., by monitoring phosphorylation of eIF2α). Use this concentration for subsequent experiments to minimize off-target effects.

    • Use a Structurally Different PERK Inhibitor: As a control, use a different, structurally unrelated PERK inhibitor. If the unexpected phenotype persists with another PERK inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it may be an off-target effect.

    • Validate Off-Target Engagement: If you suspect a specific off-target is involved, you can use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with that target in your cellular context. A detailed protocol for CETSA is provided below.

Issue 2: How to confirm that this compound is engaging its intended target, PERK, in my cells?

  • Possible Cause: It is essential to verify target engagement in your specific experimental setup to ensure the observed effects are due to PERK inhibition.

  • Troubleshooting Steps:

    • Western Blot for Downstream Signaling: The most common method is to perform a western blot to assess the phosphorylation status of PERK's direct substrate, eIF2α. Treatment with a PERK activator (like tunicamycin (B1663573) or thapsigargin) should increase p-eIF2α levels, and co-treatment with this compound should prevent this increase.

    • Cellular Thermal Shift Assay (CETSA): CETSA can be used to directly demonstrate the binding of this compound to PERK in intact cells. A protocol for this is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Kinome Scan Data for this compound

This table summarizes the percentage of remaining activity of various kinases in the presence of this compound at three different concentrations. Data is sourced from the supplementary materials of "PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors". A lower percentage indicates stronger inhibition.

Kinase% Activity Remaining (100 nM)% Activity Remaining (1,000 nM)% Activity Remaining (10,000 nM)
CSNK1D 986810
CSNK1E 1007913
STK17B 998821
MAP4K1 979324
SLK 1009525
MAPK15 999431
GSK3A 988832
GSK3B 978933
ACVR1 989948

Table 2: Top Off-Target Hits for this compound at 10 µM

This table highlights the kinases that are most significantly inhibited by this compound at a high concentration of 10,000 nM (10 µM).

Off-Target KinaseBiological FunctionPotential Confounding Effects of Inhibition
CSNK1D/E Casein Kinase 1 delta/epsilon: Involved in circadian rhythm, Wnt signaling, and cell cycle control.Alterations in cell cycle progression, disruption of circadian rhythms, and modulation of Wnt pathway activity.
STK17B (DRAK2) Serine/Threonine Kinase 17b: A regulator of apoptosis and T-cell activation.Unintended effects on apoptosis and immune cell function.
MAP4K1 Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1: Involved in the JNK signaling pathway.Modulation of stress-activated signaling pathways.
SLK STE20-Like Kinase: Plays a role in apoptosis and cell motility.Effects on cell migration and programmed cell death.
GSK3A/B Glycogen Synthase Kinase 3 alpha/beta: Key regulator in numerous signaling pathways, including insulin (B600854) signaling, Wnt signaling, and cell proliferation.Broad effects on cellular metabolism, proliferation, and differentiation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

This protocol allows for the confirmation of drug-target engagement in a cellular environment.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler or heating block

  • Microcentrifuge tubes

  • Equipment for Western Blotting

  • Antibody against the suspected off-target kinase

Procedure:

  • Cell Treatment: Culture your cells to the desired confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours.

  • Harvesting: After treatment, wash the cells with PBS and resuspend them in a small volume of PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into microcentrifuge tubes for each temperature point. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the samples by Western Blotting using an antibody specific for the suspected off-target kinase.

  • Data Analysis: A positive thermal shift (i.e., more protein remaining in the soluble fraction at higher temperatures in the drug-treated sample compared to the control) indicates that this compound is binding to and stabilizing the target protein.

Protocol 2: Western Blot for PERK Pathway Activation

This protocol is to confirm the on-target activity of this compound.

Materials:

  • Cells of interest

  • This compound

  • PERK activator (e.g., Tunicamycin or Thapsigargin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for Western Blotting

  • Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with this compound at the desired concentration for 1 hour. Then, add a PERK activator (e.g., 1 µg/mL Tunicamycin) and incubate for the desired time (e.g., 2-4 hours). Include appropriate controls (untreated, activator alone, this compound alone).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: A successful experiment will show an increase in the p-eIF2α/total eIF2α ratio with the PERK activator, and this increase will be attenuated in the cells co-treated with this compound.

Mandatory Visualization

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 induces CHOP CHOP Expression ATF4->CHOP induces HC5404 This compound HC5404->PERK inhibits

Caption: The PERK signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow start Unexpected Experimental Phenotype Observed review_kinome Review Kinome Scan Data (Table 1 & 2) start->review_kinome dose_response Perform Dose-Response Experiment review_kinome->dose_response alt_inhibitor Use Alternative PERK Inhibitor dose_response->alt_inhibitor validate_off_target Validate Off-Target Engagement (e.g., CETSA) alt_inhibitor->validate_off_target on_target Likely On-Target Effect validate_off_target->on_target Negative off_target Confirmed Off-Target Effect validate_off_target->off_target Positive

Caption: Troubleshooting workflow for investigating unexpected results with this compound.

CETSA_Workflow A 1. Treat Cells (this compound vs. Vehicle) B 2. Harvest Cells A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifuge to Pellet Aggregates D->E F 6. Analyze Soluble Fraction by Western Blot E->F G 7. Compare Thermal Stability (Melting Curves) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Potential mechanisms of resistance to HC-5404-Fu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HC-5404-Fu. The content is designed to assist in identifying and understanding potential mechanisms of resistance that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective oral inhibitor of Protein kinase R–like endoplasmic reticulum kinase (PERK).[1] PERK is a critical sensor of the Unfolded Protein Response (UPR), a signaling pathway activated by endoplasmic reticulum (ER) stress.[1] In the tumor microenvironment, conditions like hypoxia and nutrient deprivation cause ER stress, activating PERK.[1] By inhibiting PERK, this compound aims to disrupt the adaptive mechanisms that allow cancer cells to survive under stress, potentially leading to apoptosis and inhibition of tumor growth.[1]

Q2: My cancer cell line is not responding to this compound, showing a high IC50 value. What are the possible reasons for this intrinsic resistance?

A2: Intrinsic resistance to this compound can occur for several reasons, often related to the specific genetic and signaling landscape of your cancer model.[2][3]

  • Low Basal ER Stress: The cell line may not have a high basal level of ER stress, and therefore, its survival may not be critically dependent on the PERK pathway.

  • Redundant UPR Pathways: Cells can compensate for PERK inhibition by upregulating the other two branches of the UPR: the IRE1α-XBP1 pathway or the ATF6 pathway. These parallel pathways can promote cell survival, rendering the inhibition of PERK alone ineffective.

  • Pre-existing Activation of Pro-Survival Pathways: The cell line may harbor mutations (e.g., in KRAS or PIK3CA) that lead to constitutive activation of downstream pro-survival signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways.[4][5] These pathways can override the pro-apoptotic signals initiated by PERK inhibition.

  • Drug Efflux Pump Expression: High expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, preventing it from reaching its target at a sufficient concentration.[2]

Q3: My cells initially responded to this compound, but have now developed acquired resistance. What are the likely mechanisms?

A3: Acquired resistance emerges under therapeutic pressure and often involves genetic or adaptive changes within the cancer cells.[3][[“]]

  • Activation of Bypass Signaling Pathways: This is a common mechanism of resistance to targeted therapies.[4][[“]] After prolonged treatment with this compound, cancer cells may adapt by upregulating alternative survival pathways. For example, feedback activation of Receptor Tyrosine Kinases (RTKs) like EGFR or MET can lead to the activation of the PI3K/AKT/mTOR or MAPK/ERK pathways, promoting cell survival despite PERK inhibition.[5][7]

  • Gatekeeper Mutations in PERK: While not yet documented for this compound, a common mechanism of acquired resistance to kinase inhibitors is the development of mutations in the drug's target protein that prevent the inhibitor from binding effectively.[8]

  • Phenotypic Changes: Cells may undergo transitions, such as the epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance and can activate various survival signals.[2]

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a structured approach to diagnosing and understanding resistance to this compound in your experiments.

Problem 1: Higher-than-Expected IC50 Value in a Cell Viability Assay

If your cell viability assay (e.g., MTT, CellTiter-Glo) indicates poor sensitivity to this compound, consider the following troubleshooting steps.

Initial Checks & Potential Solutions

Potential Issue Troubleshooting Step/Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension is used for plating. Use a calibrated pipette and consider automating the seeding step if possible.[9][10]
Plate Edge Effects Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill them with sterile PBS or media to maintain humidity.[10]
Suboptimal Assay Duration The effects of PERK inhibition on cell viability may not be immediate. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line.[9][11]
Incorrect Drug Concentration Range The effective concentration range can vary significantly between cell lines. Test a broader range of this compound concentrations, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM).

Experimental Workflow for Diagnosing Intrinsic Resistance

If the issue persists after initial checks, a more detailed investigation is warranted.

G cluster_0 Phase 1: Validate Target Engagement cluster_1 Phase 2: Assess Downstream Pathway Activity cluster_2 Phase 3: Investigate Bypass Pathways A Treat cells with this compound (IC50 concentration, 1-6 hours) B Perform Western Blot for p-PERK and Total PERK A->B C p-PERK Reduced? B->C D Perform Western Blot for ATF4, p-eIF2α, CHOP C->D Yes I Hypothesis: Resistance due to drug efflux or target insensitivity. C->I No E Downstream markers (e.g., ATF4) reduced? D->E F Profile baseline activity of alternative pathways (Western Blot for p-AKT, p-ERK) E->F Yes J Hypothesis: Cell line is not dependent on PERK signaling. E->J No G High baseline p-AKT or p-ERK? F->G H Hypothesis: Resistance due to constitutively active pro-survival signaling G->H

Caption: Workflow for diagnosing intrinsic resistance to this compound.
Problem 2: Acquired Resistance After Prolonged Treatment

If your cells initially respond but then resume proliferation after continuous exposure to this compound, investigate the activation of bypass pathways.

Comparative Analysis of Sensitive vs. Resistant Cells

The most effective strategy is to generate an this compound-resistant cell line by culturing the parental (sensitive) cells in the presence of gradually increasing concentrations of the drug over several months. Then, perform a comparative analysis.

Quantitative Data Summary (Hypothetical)

Table 1: Cell Viability in Parental vs. Resistant Lines

Cell Line Treatment IC50 (µM)
Parental (PAR) This compound 0.8
Resistant (RES) This compound 15.2
Resistant (RES) This compound + MEK Inhibitor (2 µM) 1.5

| Resistant (RES) | this compound + AKT Inhibitor (1 µM) | 12.8 |

Table 2: Protein Expression/Phosphorylation Summary (Hypothetical Western Blot Data)

Protein Parental (PAR) Resistant (RES)
p-PERK Decreased with this compound Decreased with this compound
ATF4 Decreased with this compound Decreased with this compound
p-AKT (S473) No change Baseline increase, no change with this compound
p-ERK1/2 Slight decrease Strong baseline increase, further increased with this compound
Total AKT Unchanged Unchanged

| Total ERK1/2 | Unchanged | Unchanged |

Interpretation

Signaling Pathway Visualizations

G cluster_0 ER Lumen cluster_1 Cytosol stress ER Stress (e.g., Hypoxia) PERK PERK stress->PERK eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP transcription Apoptosis Apoptosis CHOP->Apoptosis HC5404 This compound HC5404->PERK inhibits

Caption: Mechanism of action of this compound on the PERK signaling pathway.

G cluster_0 Cell Exterior cluster_1 Cytosol GF Growth Factors RTK RTK (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Cell Survival & Proliferation ERK->Survival Apoptosis Apoptosis ERK->Apoptosis inhibits PERK PERK PERK->Apoptosis leads to HC5404 This compound HC5404->PERK

Caption: Bypass of PERK inhibition by activation of the MAPK/ERK pathway.

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing cell viability based on the metabolic activity of the cells.[12]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

  • Mix gently on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression and phosphorylation.[13][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Treat cells as required for the experiment, then wash with ice-cold PBS.

  • Lyse cells on ice using lysis buffer. Scrape and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Normalize samples to equal protein concentration and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • If necessary, strip the membrane and re-probe with another antibody (e.g., for a loading control like actin or for the total protein counterpart to a phospho-protein).[15]

References

Troubleshooting HC-5404-Fu variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HC-5404-Fu in their experiments. Our goal is to help you identify and resolve sources of variability to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the hemifumarate salt form of HC-5404, an orally bioavailable and potent inhibitor of the serine/threonine kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[1] PERK is a key sensor of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum (ER) stress.[1][2][3] By inhibiting PERK, this compound blocks the UPR stress adaptation pathway, which can lead to tumor cell apoptosis and inhibit tumor growth.[1][2][3] It has shown anti-tumor activity and can sensitize renal cell carcinoma cells to vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[4]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent storage can be a significant source of experimental variability.

Storage ConditionDurationNotes
Powder3 years at -20°CKeep away from moisture and direct sunlight.[5]
In solvent1 year at -80°C
Stock Solution6 months at -80°CSealed storage, away from moisture and light.[4]
1 month at -20°CSealed storage, away from moisture and light.[4]

Q3: We are observing significant variability in our cell-based assay results with this compound. What are the potential causes?

  • Inconsistent Compound Preparation: Improperly prepared or stored stock solutions can lead to variations in the effective concentration of the compound.

  • Cell Culture Conditions: Differences in cell passage number, cell density at the time of treatment, and media composition can all impact cellular response.[6][9][10]

  • Assay Protocol Deviations: Even minor variations in incubation times, reagent concentrations, or washing steps can introduce significant variability.[6]

  • Cell Line Authenticity and Contamination: Ensure your cell lines are authenticated and free from contamination, as genetic drift or cross-contamination can alter experimental outcomes.[6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.

Inconsistent IC50 values are a common challenge in preclinical drug testing. The following steps can help you troubleshoot this issue.

Potential Causes and Solutions:

Potential CauseRecommended Action
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent like DMSO at a high concentration. Aliquot and store at -80°C to minimize freeze-thaw cycles.[4] Always prepare fresh working dilutions for each experiment.
Variable Cell Seeding Density Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure even cell distribution across the plate to avoid edge effects.[8]
Inconsistent Incubation Times Strictly adhere to the optimized incubation time with this compound for each experiment. Use a timer to ensure consistency.
Assay Reagent Variability Use the same lot of assay reagents (e.g., MTS, CellTiter-Glo) for a set of experiments. If changing lots, perform a bridging experiment to ensure consistency.
Data Analysis Inconsistencies Use a standardized data analysis workflow. Normalize data to a vehicle-treated control and use a consistent non-linear regression model to calculate IC50 values.

A logical workflow for troubleshooting inconsistent IC50 values is presented below.

G start Inconsistent IC50 Values check_compound Verify Compound Handling (Fresh Aliquots, Storage) start->check_compound check_cells Standardize Cell Culture (Passage #, Seeding Density) check_compound->check_cells [ Still Inconsistent ] consistent_results Consistent IC50 Values check_compound->consistent_results [ Resolved ] check_protocol Review Assay Protocol (Incubation Times, Reagents) check_cells->check_protocol [ Still Inconsistent ] check_cells->consistent_results [ Resolved ] check_data Standardize Data Analysis (Normalization, Curve Fitting) check_protocol->check_data [ Still Inconsistent ] check_protocol->consistent_results [ Resolved ] check_data->consistent_results [ Resolved ]

Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Variable inhibition of PERK pathway phosphorylation.

As this compound is a PERK inhibitor, assessing its effect on the phosphorylation of PERK and its downstream targets is a key experiment. Variability in these results can be addressed by examining the following:

Potential Causes and Solutions:

Potential CauseRecommended Action
Suboptimal ER Stress Induction If using an ER stress inducer (e.g., tunicamycin, thapsigargin), ensure its concentration and treatment time are optimized to induce a robust and reproducible PERK phosphorylation signal.
Timing of this compound Treatment The timing of this compound treatment relative to ER stress induction is critical. Perform a time-course experiment to determine the optimal pre-treatment duration.
Western Blotting Variability Standardize all steps of the western blotting protocol, including protein quantification, gel electrophoresis, antibody concentrations, and incubation times. Use a loading control to normalize for protein loading.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins of interest.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the results to the vehicle control, and plot the dose-response curve to determine the IC50 value.

An overview of the experimental workflow for a cell viability assay is depicted below.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_compound Prepare this compound Serial Dilutions prepare_compound->treat_cells incubate Incubate for 72h treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts read_plate Measure Absorbance add_mts->read_plate analyze_data Calculate IC50 read_plate->analyze_data

General workflow for a cell viability assay.
Western Blotting for PERK Pathway Activation

This protocol outlines the steps to assess the inhibitory effect of this compound on PERK pathway phosphorylation.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with the desired concentrations of this compound for an optimized duration, followed by treatment with an ER stress inducer if necessary.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Signaling Pathway

The following diagram illustrates the simplified PERK signaling pathway and the point of inhibition by this compound.

G ER_Stress ER Stress (e.g., Hypoxia, Nutrient Deprivation) UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK pPERK p-PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translational Upregulation Apoptosis Apoptosis ATF4->Apoptosis Cell_Survival Cell Survival ATF4->Cell_Survival HC5404Fu This compound HC5404Fu->pPERK

Simplified PERK signaling pathway inhibited by this compound.

References

Cell line-specific responses to HC-5404-Fu treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HC-5404-Fu. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). It functions by blocking the phosphorylation of key downstream mTORC1 targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). This inhibition disrupts protein synthesis and cell cycle progression, ultimately leading to a reduction in cell growth and proliferation.

Q2: I am not observing the expected cytotoxic effect in my cell line. What are the possible reasons?

A2: Cell line-specific responses to this compound can vary significantly due to underlying genetic differences. Resistance may be attributed to:

  • Low mTORC1 dependence: The cell line may not heavily rely on the mTORC1 pathway for its growth and survival.

  • Compensatory signaling: Cells may activate alternative survival pathways, such as the MAPK/ERK pathway, to bypass the mTORC1 inhibition.

  • Drug efflux: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of the compound. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Comparing your results to the reference data in Table 1 can provide insight into the expected sensitivity.

Q3: Why am I seeing inconsistent results between experiments?

A3: Inconsistent results can arise from several factors, including:

  • Cell passage number: Using cells of a high passage number can lead to phenotypic drift and altered drug sensitivity. We recommend using cells within 10 passages of thawing.

  • Seeding density: Ensure a consistent cell seeding density across all experiments, as this can influence growth rates and drug response.

  • Compound stability: this compound should be stored as recommended and freshly diluted for each experiment from a stock solution to avoid degradation.

Q4: What are the expected downstream effects of this compound treatment that I can measure?

A4: Successful inhibition of mTORC1 by this compound should result in the dephosphorylation of its downstream targets. You can verify the compound's activity by performing a Western blot to assess the phosphorylation status of S6K1 (at Thr389) and 4E-BP1 (at Ser65). A significant decrease in the phosphorylated forms of these proteins indicates effective target engagement.

Troubleshooting Guide

Problem 1: High IC50 value suggesting drug resistance.
  • Possible Cause 1: Intrinsic Resistance. Your cell line may possess intrinsic resistance mechanisms. For example, HCT116 cells exhibit high baseline activation of the MAPK/ERK pathway, which can compensate for mTORC1 inhibition.

    • Troubleshooting Step: Perform a Western blot to check the phosphorylation levels of key proteins in the mTORC1 and MAPK/ERK pathways (e.g., p-S6K1, p-4E-BP1, p-ERK1/2) with and without treatment. Increased p-ERK1/2 levels post-treatment could suggest pathway compensation.

  • Possible Cause 2: Sub-optimal experimental conditions.

    • Troubleshooting Step: Review the cell seeding density and treatment duration. Ensure the cells are in the logarithmic growth phase at the time of treatment. Refer to the Cell Viability Assay protocol below for recommended parameters.

Problem 2: No change in phosphorylation of downstream targets (p-S6K1, p-4E-BP1).
  • Possible Cause 1: Compound Inactivity. The this compound stock solution may have degraded.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound in DMSO and store it in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Insufficient Treatment Time or Concentration. The selected time point or concentration may not be adequate to observe changes in protein phosphorylation.

    • Troubleshooting Step: Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response experiment to identify the optimal conditions for observing downstream target modulation via Western blot.

Quantitative Data Summary

Table 1: Cell Line Sensitivity to this compound (72-hour treatment)

Cell LineCancer TypeIC50 (nM)Response CategoryNotes
MCF-7Breast50 ± 8.5SensitiveHighly dependent on PI3K/Akt/mTOR signaling.
A549Lung450 ± 25.3Moderately SensitiveExhibits moderate mTORC1 dependence.
HCT116Colorectal> 10,000ResistantPotential compensatory signaling via MAPK/ERK pathway.

Signaling Pathway and Experimental Workflow

HC5404Fu_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 FourEBP1 p-4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth HC5404Fu This compound HC5404Fu->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Start Seed Cells in 96-well plates Incubate Incubate 24h Start->Incubate Treat Add serial dilutions of this compound Incubate->Treat Incubate_72h Incubate 72h Treat->Incubate_72h Add_Reagent Add Cell Viability Reagent (e.g., MTS) Incubate_72h->Add_Reagent Read_Plate Read Absorbance (490 nm) Add_Reagent->Read_Plate Analyze Calculate IC50 values Read_Plate->Analyze

Caption: Workflow for determining cell viability and IC50 values.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-Protein Analysis
  • Cell Culture and Treatment: Seed 2x10^6 cells in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 6 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Mitigating HC-5404-Fu toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the investigational compound HC-5404-Fu. The focus is on identifying and mitigating common toxicities observed in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary organ toxicities associated with this compound administration in animal models?

A1: Preclinical studies in rodent models (mice and rats) have identified two primary dose-limiting toxicities for this compound: hepatotoxicity and nephrotoxicity. Signs of hepatotoxicity typically manifest as elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Nephrotoxicity is characterized by increased blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.

Q2: What is the proposed mechanism of this compound-induced toxicity?

A2: The current hypothesis for this compound-induced toxicity centers on the generation of reactive oxygen species (ROS) during its metabolism in the liver and kidneys. This leads to oxidative stress, lipid peroxidation, and subsequent cellular damage, apoptosis, and inflammation in these organs.

Toxicity_Pathway cluster_Cell Hepatocyte / Renal Tubule Cell HC5404Fu This compound Metabolism Metabolism (e.g., CYP450) HC5404Fu->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, etc.) OxidativeStress->CellDamage Apoptosis Apoptosis & Inflammation CellDamage->Apoptosis Toxicity Organ Toxicity Apoptosis->Toxicity

Caption: Proposed mechanism of this compound-induced cellular toxicity.

Q3: Are there any known strategies to mitigate this toxicity?

A3: Yes, co-administration with antioxidants has shown promise in reducing this compound-induced toxicities in animal models. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), has been demonstrated to be particularly effective.

Troubleshooting Guides

Problem 1: Elevated Liver Enzymes (ALT/AST) Observed After this compound Administration

Step 1: Confirm the Finding

  • Repeat the serum biochemistry analysis to rule out sample handling or instrument error.

  • Ensure that the timing of blood collection post-dose is consistent across all animals and studies.

Step 2: Characterize the Injury

  • Perform histopathological analysis of liver tissue. Look for characteristic signs of drug-induced liver injury (DILI), such as hepatocellular necrosis, inflammation, and steatosis.

  • Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde - MDA) and levels of endogenous antioxidants (e.g., glutathione - GSH).

Step 3: Implement a Mitigation Strategy

  • Initiate a co-administration study with an antioxidant, such as N-acetylcysteine (NAC). A recommended starting dose for NAC is 150 mg/kg, administered intraperitoneally (IP) 1 hour before this compound.

  • Evaluate the effect of the mitigating agent on both the toxicity markers and the therapeutic efficacy of this compound.

Troubleshooting_Workflow Start Start: Elevated ALT/AST Observed Confirm Step 1: Confirm Finding (Repeat Analysis) Start->Confirm Characterize Step 2: Characterize Injury (Histopathology, Biomarkers) Confirm->Characterize Mitigate Step 3: Implement Mitigation (e.g., Co-administer NAC) Characterize->Mitigate Evaluate Step 4: Evaluate Outcome (Toxicity & Efficacy) Mitigate->Evaluate Decision Toxicity Mitigated? Evaluate->Decision Success Success: Proceed with Co-administration Protocol Decision->Success Yes Failure Failure: Re-evaluate Dose or Try Alternative Agent Decision->Failure No

Caption: Troubleshooting workflow for managing this compound hepatotoxicity.

Problem 2: Unacceptable Weight Loss or Signs of Distress in Study Animals

Step 1: Immediate Welfare Assessment

  • Assess the animal using a clinical scoring system (e.g., body condition score, posture, activity level).

  • Provide supportive care, including hydration (subcutaneous fluids) and nutritional support, as per institutional guidelines.

Step 2: Investigate the Cause

  • Review dosing records to check for any errors.

  • Correlate the onset of weight loss with the this compound dosing schedule.

  • Measure kidney function markers (BUN, creatinine), as renal toxicity can lead to dehydration and weight loss.

Step 3: Adjust the Experimental Protocol

  • Consider a dose reduction of this compound.

  • Implement a toxicity mitigation strategy, such as co-administration with NAC, which may improve overall animal tolerance.

  • Increase the frequency of animal monitoring to at least twice daily.

Quantitative Data Summary

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Hepatotoxicity in Mice

GroupDose (mg/kg)ALT (U/L)AST (U/L)Liver GSH (nmol/mg protein)
Vehicle Control-35 ± 558 ± 79.8 ± 1.1
This compound50485 ± 62610 ± 753.1 ± 0.5
This compound + NAC50 + 15088 ± 15#125 ± 22#8.5 ± 0.9#
Data are presented as mean ± SD. n=8 mice per group.
p < 0.01 vs. Vehicle Control. #p < 0.01 vs. This compound alone.

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Nephrotoxicity in Mice

GroupDose (mg/kg)BUN (mg/dL)Serum Creatinine (mg/dL)
Vehicle Control-22 ± 30.4 ± 0.1
This compound5095 ± 121.8 ± 0.3
This compound + NAC50 + 15035 ± 6#0.7 ± 0.2#
Data are presented as mean ± SD. n=8 mice per group.
*p < 0.01 vs. Vehicle Control. #p < 0.01 vs. This compound alone.

Experimental Protocols

Protocol 1: Assessment of Liver and Kidney Function

  • Animal Dosing: Administer this compound via the specified route (e.g., oral gavage, intravenous injection). For mitigation studies, administer NAC (150 mg/kg, IP) 60 minutes prior to this compound.

  • Blood Collection: At the designated time point (e.g., 24 hours post-dose), collect blood via cardiac puncture or retro-orbital sinus into serum separator tubes.

  • Serum Separation: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).

  • Biochemical Analysis: Analyze serum samples for ALT, AST, BUN, and creatinine using a certified veterinary chemistry analyzer according to the manufacturer's instructions.

Protocol 2: Histopathological Analysis

  • Tissue Collection: Immediately following euthanasia, perfuse the animal with phosphate-buffered saline (PBS) to remove blood. Excise the liver and kidneys.

  • Fixation: Fix a section of the largest liver lobe and one kidney in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut 5 µm thick sections and mount them on glass slides. Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion to score for features of tissue injury, such as necrosis, inflammation, and degeneration.

Overcoming poor solubility of HC-5404-Fu in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of HC-5404-Fu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the hemifumarate salt form of HC-5404, an orally bioavailable and selective inhibitor of the serine/threonine kinase PERK (Protein kinase R-like Endoplasmic Reticulum Kinase).[1][2] PERK is a key sensor in the unfolded protein response (UPR), a cellular stress response pathway often activated in cancer cells.[1][3] By inhibiting PERK, this compound can block this stress adaptation, potentially leading to tumor cell apoptosis.[1] Like many small molecule kinase inhibitors, this compound is a lipophilic compound, which often results in poor solubility in aqueous solutions.[4][5] This low solubility can pose significant challenges for in vitro and in vivo experiments, affecting drug delivery, bioavailability, and the reproducibility of results.

Q2: What are the common signs of solubility issues with this compound in my experiments?

A2: You may be encountering solubility issues if you observe any of the following:

  • Precipitation: A solid, crystalline, or amorphous substance forming in your solution, either immediately after adding this compound or over time. This can make the solution appear cloudy or hazy.[6]

  • Inconsistent Results: Poor solubility can lead to variable drug concentrations in your experiments, resulting in a lack of reproducibility in your data.

  • Low Bioavailability: In in vivo studies, poor aqueous solubility is a primary reason for low absorption and bioavailability of orally administered drugs.[7]

Q3: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds.[7][8][9] The choice of method depends on the specific experimental requirements, such as the desired final concentration and the biological system being used. Common strategies include:

  • Use of Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) are frequently used to prepare high-concentration stock solutions.[10][11]

  • Employing Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[7][12]

  • Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with the drug, increasing its aqueous solubility.[9][13]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.

  • Formulation as a Nanosuspension: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[5][9]

Troubleshooting Guides

Issue: Immediate precipitation of this compound upon dilution of a DMSO stock solution into aqueous media.

This is a common problem known as "crashing out," where the compound precipitates when the organic solvent it is dissolved in is diluted in an aqueous buffer.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.[6]Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in your pre-warmed (37°C) culture medium while vortexing gently.
Low Temperature The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) aqueous solutions for dilutions.[14]
Absence of Solubilizing Agents The aqueous medium lacks components that can help keep the hydrophobic compound in solution.Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a complexing agent (e.g., SBE-β-CD) to the final solution.

Issue: this compound precipitates over time during an experiment.

Potential Cause Explanation Recommended Solution
Metastable Solution The initial solution was supersaturated and thermodynamically unstable, leading to delayed precipitation.Incorporate precipitation inhibitors in your formulation. Certain polymers can help maintain a supersaturated state.[15]
Temperature Fluctuations Changes in temperature, such as removing samples from an incubator, can affect solubility.Minimize the time that experimental vessels are outside of a controlled temperature environment.
Interaction with Media Components This compound may interact with proteins or other components in the cell culture medium, leading to precipitation.If using serum-containing media, the serum proteins can sometimes help solubilize hydrophobic compounds. Conversely, in some cases, interactions can lead to precipitation. Test solubility in both serum-free and serum-containing media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, 100% Dimethyl Sulfoxide (DMSO, sterile-filtered).

  • Procedure: a. Allow the vial of this compound to come to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[16] d. Visually inspect the solution to confirm that no solid particles are present. e. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage, protected from light.[17]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

  • Materials: this compound DMSO stock solution, pre-warmed (37°C) complete cell culture medium.

  • Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first, prepare an intermediate dilution by adding a small volume of the stock to the pre-warmed medium. c. Add the final volume of the diluted this compound solution to the bulk of the pre-warmed medium while gently vortexing. d. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[14] e. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 3: Formulation of this compound for In Vivo Oral Administration (Example)

Disclaimer: This is an example formulation based on general practices for poorly soluble drugs and mentions of components in the literature. The optimal formulation may need to be determined empirically.

  • Materials: this compound powder, DMSO, SBE-β-CD (Sulfobutylether-β-cyclodextrin), sterile saline.

  • Procedure: a. Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. b. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).[17] c. To prepare the final dosing solution, slowly add 1 part of the this compound DMSO stock to 9 parts of the 20% SBE-β-CD in saline solution while vortexing.[17] This results in a final solution with 10% DMSO. d. The final solution should be clear. If precipitation occurs, optimization of the formulation may be necessary.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the PERK signaling pathway.

Experimental Workflow for Troubleshooting Solubility Issues

Solubility_Workflow start Start: Dissolve this compound in 100% DMSO prep_stock Prepare High-Concentration Stock Solution start->prep_stock dilute Dilute Stock in Pre-warmed Aqueous Medium prep_stock->dilute check_precipitate Precipitation? dilute->check_precipitate no_precipitate Solution is Clear: Proceed with Experiment check_precipitate->no_precipitate No precipitate Precipitation Occurs check_precipitate->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc serial_dilution Use Serial Dilution troubleshoot->serial_dilution add_solubilizer Add Solubilizing Agent (e.g., Tween-80, SBE-β-CD) troubleshoot->add_solubilizer re_evaluate Re-evaluate Dilution lower_conc->re_evaluate serial_dilution->re_evaluate add_solubilizer->re_evaluate re_evaluate->dilute

Caption: A logical workflow for troubleshooting the solubility of this compound.

References

Technical Support Center: HC-5404-Fu Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the PERK inhibitor, HC-5404-Fu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the hemifumarate salt form of HC-5404, an orally bioavailable and selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway. By inhibiting PERK, this compound prevents the activation of the PERK pathway, which can lead to tumor cell apoptosis and the inhibition of tumor growth.[1] This compound has shown anti-tumor activity and is being investigated for its potential in treating various solid tumors, including renal cell carcinoma, gastric cancer, metastatic breast cancer, and small cell lung cancer.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are crucial for maintaining the activity of this compound.

ConditionRecommendation
Powder Store at -20°C for up to 3 years.
In Solvent Store at -80°C for up to 1 year.
Shipping Shipped with blue ice or at ambient temperature.

For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. When preparing aqueous solutions from a DMSO stock, it is important to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.1%).

Q3: What is a typical concentration range for this compound in a dose-response experiment?

A3: The optimal concentration range for this compound will depend on the cell line and the specific assay being performed. Based on available data, HC-5404 has a biochemical IC50 for PERK of approximately 1 nmol/L.[3] For cell-based assays, a wider concentration range is recommended to determine the EC50 or IC50 for a specific cellular effect. A good starting point for a dose-response curve would be a logarithmic dilution series ranging from 0.1 nM to 10 µM.

Q4: What is the recommended incubation time for this compound in cell-based assays?

A4: The incubation time will vary depending on the assay. For assessing the inhibition of PERK phosphorylation, a short pre-incubation with this compound (e.g., 30 minutes to 2 hours) followed by induction of ER stress (e.g., with tunicamycin (B1663573) for 4 hours) has been reported.[4] For cell viability or apoptosis assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically necessary to observe a significant effect on cell proliferation or death.[5] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.

Troubleshooting Guides

Problem 1: No or Weak Response to this compound Treatment

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Compound Inactivity - Verify Storage: Ensure this compound has been stored correctly at -20°C (powder) or -80°C (in solvent).- Fresh Preparation: Prepare fresh dilutions from a new stock solution.
Suboptimal Concentration Range - Expand Range: Test a broader range of concentrations, from picomolar to micromolar, to ensure you are capturing the full dose-response curve.
Inappropriate Incubation Time - Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your cell line.
Low PERK Pathway Activation - Positive Control: Include a known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control to confirm PERK pathway activation in your cells.- Basal PERK Activity: Be aware that some cell lines may have low basal PERK activity, potentially leading to a less pronounced effect of the inhibitor in the absence of an ER stressor.
Cell Line Insensitivity - Alternative Cell Lines: If possible, test this compound on a panel of cell lines, including those known to be sensitive to PERK inhibition.
Assay Issues - Assay Validation: Ensure your cell viability or apoptosis assay is optimized and validated for your specific cell line.
Problem 2: High Variability in Dose-Response Data

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding - Accurate Cell Counting: Use a reliable method for cell counting to ensure consistent cell numbers are seeded in each well.- Even Cell Distribution: Ensure a single-cell suspension and proper mixing before and during plating to avoid cell clumping.
Edge Effects in Microplates - Plate Layout: Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Humidified Incubation: Maintain a humidified environment in the incubator to minimize evaporation.
Pipetting Errors - Calibrated Pipettes: Regularly calibrate your pipettes.- Careful Technique: Use proper pipetting techniques to ensure accurate and consistent liquid handling.
Compound Precipitation - Solubility Check: Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration.
Problem 3: Difficulties with Western Blotting for PERK Pathway Proteins

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Weak or No Signal for Phospho-PERK - Positive Control: Treat cells with a known ER stress inducer (e.g., tunicamycin) to stimulate PERK autophosphorylation.- Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.- Antibody Quality: Use a validated antibody specific for the phosphorylated form of PERK.
High Background - Blocking: Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time.[6]- Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[6][7]- Washing: Increase the number and duration of washes to remove non-specifically bound antibodies.[6][7]
Multiple Bands - Antibody Specificity: Verify the specificity of your primary antibody.- Sample Preparation: Ensure complete cell lysis and protein denaturation to prevent protein degradation or aggregation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • Cancer cell line of interest (e.g., 786-O renal cancer cells)[3]

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using a suitable software package.

Western Blot Analysis of PERK Pathway Activation

This protocol describes how to assess the inhibitory effect of this compound on PERK pathway activation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • ER stress inducer (e.g., Tunicamycin)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL tunicamycin) and incubate for an additional 4-6 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control.

    • Compare the levels of phosphorylated and total proteins across the different treatment conditions.

Visualizations

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Hypoxia, Nutrient Deprivation) PERK_inactive PERK (inactive) ER_Stress->PERK_inactive induces PERK_active p-PERK (active) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 promotes translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis promotes HC5404 This compound HC5404->PERK_active inhibits Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare this compound Dilutions overnight_incubation->prepare_compound treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_compound->treat_cells treatment_incubation Incubate for 24-72h treat_cells->treatment_incubation add_reagent Add Viability Reagent (e.g., MTT) treatment_incubation->add_reagent reagent_incubation Incubate for 2-4h add_reagent->reagent_incubation read_plate Read Absorbance reagent_incubation->read_plate analyze_data Analyze Data & Plot Dose-Response Curve read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic start No/Weak Response to this compound check_compound Check Compound Storage & Preparation start->check_compound check_concentration Verify Concentration Range check_compound->check_concentration [If OK] check_incubation Optimize Incubation Time check_concentration->check_incubation [If OK] check_pathway Confirm PERK Pathway Activation check_incubation->check_pathway [If OK] check_cell_line Assess Cell Line Sensitivity check_pathway->check_cell_line [If OK] check_assay Validate Assay Performance check_cell_line->check_assay [If OK]

References

Technical Support Center: HC-5404-Fu and Normal Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of HC-5404-Fu on normal cell viability. This resource includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3][4] By inhibiting PERK, this compound prevents the downstream signaling that allows cells to adapt to ER stress, which can lead to apoptosis, particularly in cells experiencing high levels of such stress, like cancer cells.[4][5]

Q2: What is the expected impact of this compound on the viability of normal, non-cancerous cells?

A2: While specific quantitative data on the IC50 of this compound in various normal cell lines is not publicly available, preclinical studies in animal models have shown that this compound is generally well-tolerated.[1] The rationale for a favorable therapeutic window is that normal, unstressed cells are less reliant on the PERK pathway for survival compared to cancer cells, which often experience chronic ER stress due to rapid growth and harsh microenvironments.[6] Therefore, the impact on normal cell viability is expected to be significantly lower than on cancer cells.

Q3: Is there any in vivo data on the safety profile of this compound in relation to normal tissues?

A3: Yes, a Phase 1a clinical trial in patients with advanced solid tumors reported a favorable safety profile for this compound.[7] In preclinical studies, one investigation noted histological changes in the pancreas of mice only at a high dose (100 mg/kg) of a PERK inhibitor, with no changes observed at a lower dose of 30 mg/kg, suggesting a dose-dependent effect.[8]

Q4: How does the Unfolded Protein Response (UPR) function in normal cells?

A4: In normal cells, the UPR is a crucial homeostatic mechanism that balances the protein folding capacity of the ER with the load of newly synthesized proteins.[3][9] When ER stress occurs, the UPR is transiently activated to restore normal function by reducing protein synthesis and increasing the production of chaperones that assist in protein folding.[3] If the stress is resolved, the UPR is deactivated.[3] However, if the stress is prolonged and severe, the UPR can trigger apoptosis.

Q5: Should I expect to see any basal level of toxicity in my normal cell line controls when using this compound?

A5: It is possible to observe some level of cytotoxicity in normal cell lines, especially at higher concentrations of this compound. The sensitivity of a specific normal cell line to PERK inhibition may depend on its basal metabolic rate and protein synthesis levels. It is crucial to perform a dose-response curve to determine the non-toxic concentration range for your specific normal cell line.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High toxicity observed in normal cell line controls at low concentrations of this compound. The specific normal cell line may be unusually sensitive to PERK inhibition.- Verify the identity and health of your cell line. - Perform a careful dose-response experiment starting from very low (nanomolar) concentrations. - Consider using a different normal cell line as a control.
Inconsistent results in cell viability assays between experiments. - Inconsistent cell seeding density. - Variability in drug preparation and dilution. - Fluctuation in incubation times.- Ensure a consistent number of cells are seeded in each well. - Prepare fresh drug dilutions for each experiment from a validated stock solution. - Standardize all incubation times for drug treatment and assay development.
High background signal in colorimetric/fluorometric viability assays. - Contamination of cell culture with bacteria or yeast. - Reagent interference with the compound.- Regularly check cell cultures for contamination. - Run a control with media, this compound, and the assay reagent (without cells) to check for direct chemical reactions.
No significant difference in viability between treated and untreated normal cells, even at high concentrations. The chosen normal cell line is highly resistant to PERK inhibition.- This may be the expected result. Confirm the activity of your this compound stock on a sensitive cancer cell line to ensure the compound is active. - Extend the treatment duration to observe potential long-term effects.

Data Summary

Currently, there is no publicly available quantitative data on the specific IC50 values of this compound for various normal cell lines. The following table summarizes the available safety and tolerability information.

Study Type Model Key Findings Reference
PreclinicalAnimal models (across species)This compound was well-tolerated.[1]
PreclinicalMiceHistological changes in the pancreas were observed only at a high dose (100 mg/kg) of a PERK inhibitor, not at a lower dose (30 mg/kg).[8]
Clinical Trial (Phase 1a)Human patients with advanced solid tumorsFavorable safety profile. The most common treatment-related adverse events included nausea, fatigue, diarrhea, and dry mouth.[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

MTS Assay for Cell Viability

This is a homogeneous colorimetric assay for determining the number of viable cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

Visualizations

Signaling Pathway

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates PERK_active Active PERK (Dimerized & Autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes ATF4_target_genes ATF4 Target Genes (Stress Response, Apoptosis) ATF4->ATF4_target_genes activates transcription of HC5404Fu This compound HC5404Fu->PERK_active inhibits

Caption: The PERK signaling pathway in response to ER stress and its inhibition by this compound.

Experimental Workflow

Cell_Viability_Workflow start Start seed_cells Seed Normal Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (Allow Adherence) seed_cells->overnight_incubation treat_cells Treat with this compound (Dose-Response) overnight_incubation->treat_cells incubation_period Incubate for Desired Period (e.g., 24-72h) treat_cells->incubation_period viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubation_period->viability_assay measure_signal Measure Signal (Absorbance/Fluorescence) viability_assay->measure_signal data_analysis Data Analysis (Calculate % Viability, IC50) measure_signal->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the impact of this compound on cell viability.

References

Validation & Comparative

A Comparative Guide to PERK Inhibitors: HC-5404-Fu vs. GSK2606414 and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel PERK inhibitor HC-5404-Fu with the well-characterized inhibitor GSK2606414 and other alternatives. The information presented is collated from preclinical and early clinical data to assist researchers in selecting the appropriate tool for their studies on the unfolded protein response (UPR) and associated pathologies.

Introduction to PERK and its Inhibition

The Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress. Under conditions of misfolded protein accumulation, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event attenuates global protein synthesis to reduce the protein folding load on the ER, while selectively promoting the translation of transcription factors like ATF4, which orchestrates a transcriptional response to mitigate stress. However, prolonged PERK signaling can also trigger apoptosis. Given its central role in cell fate decisions under stress, PERK has emerged as a promising therapeutic target in various diseases, including cancer and neurodegenerative disorders. This has led to the development of small molecule inhibitors designed to modulate the PERK signaling pathway.

Quantitative Comparison of PERK Inhibitors

The following table summarizes key quantitative data for this compound, GSK2606414, and another potent PERK inhibitor, GSK2656157. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundGSK2606414GSK2656157
Target PERKPERKPERK
Biochemical IC50 23 nM (pPERK)[1]~0.4 nM[2]0.9 nM[3][4]
Cellular IC50 88 nM (ATF4 induction)[5]10-30 nM (pPERK, p-eIF2α, ATF4, CHOP)[3]10-30 nM (pPERK, p-eIF2α, ATF4, CHOP)[3]
Selectivity Highly selective. Minimal binding to a panel of >400 kinases at 100 nM.[5][6]Highly selective. >1000-fold selectivity over HRI and PKR. Inhibited only 20 out of 294 kinases by >85% at 10 µM.[7]Highly selective. >500-fold selectivity against a panel of 300 kinases.[3]
Oral Bioavailability Yes[8][9]Yes[10]Yes[4]
Blood-Brain Barrier Penetration Not explicitly statedYes[10]Not explicitly stated
Preclinical Models Renal cell carcinoma, pancreatic cancer xenografts.[1][6][11]Pancreatic tumor xenografts, prion disease models.[10][12][13]Multiple human tumor xenografts.[3][14][4][15]
Clinical Development Phase 1a initiated for solid tumors.[8][9]PreclinicalPreclinical[15]

Signaling Pathways and Experimental Workflows

PERK Signaling Pathway under ER Stress

Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates eIF2α, which has two main consequences: a general attenuation of protein synthesis and the preferential translation of ATF4. ATF4, a transcription factor, moves to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant response, and, under prolonged stress, apoptosis, often through the induction of CHOP. PERK inhibitors block the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the downstream signaling events.

PERK_Signaling_Pathway PERK Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP Sequestration PERK_inactive PERK (inactive) BiP->PERK_inactive Inhibition PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylation Protein_Synth Global Protein Synthesis eIF2a->Protein_Synth Initiation peIF2a p-eIF2α peIF2a->Protein_Synth Inhibition ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Preferential Translation ATF4 ATF4 Protein ATF4_mRNA->ATF4 ATF4_nuc ATF4 ATF4->ATF4_nuc Translocation Target_Genes Target Gene Expression (e.g., CHOP, GADD34) ATF4_nuc->Target_Genes Transcription Activation HC5404 This compound HC5404->PERK_active Inhibition GSK2606414 GSK2606414 GSK2606414->PERK_active Inhibition

Caption: PERK Signaling Pathway and Points of Inhibition.

Experimental Workflow: In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the in vitro potency of kinase inhibitors. The assay measures the inhibition of substrate phosphorylation by the kinase in the presence of the inhibitor.

TR_FRET_Workflow In Vitro Kinase Assay (TR-FRET) Workflow A 1. Reagent Preparation - PERK Enzyme - eIF2α Substrate (tagged) - ATP - Test Inhibitor (e.g., this compound) - Labeled Antibody (recognizes phosphorylated substrate) B 2. Assay Plate Setup - Add test inhibitor at various concentrations to microplate wells A->B C 3. Kinase Reaction - Add PERK enzyme, eIF2α substrate, and ATP - Incubate to allow phosphorylation B->C D 4. Detection - Add labeled antibody that binds to phosphorylated eIF2α - Incubate C->D E 5. Signal Measurement - Read TR-FRET signal on a plate reader D->E F 6. Data Analysis - Calculate percent inhibition - Determine IC50 value E->F

Caption: Workflow for a TR-FRET-based PERK kinase assay.

Experimental Workflow: Cell-Based Western Blot Assay

Western blotting is a standard method to assess the inhibition of PERK signaling in a cellular context. This involves treating cells with an ER stress inducer and the PERK inhibitor, followed by lysis and detection of key phosphorylated and total proteins in the pathway.

Western_Blot_Workflow Cell-Based Western Blot Workflow A 1. Cell Culture & Treatment - Seed cells and allow attachment - Pre-treat with PERK inhibitor - Induce ER stress (e.g., with Tunicamycin or Thapsigargin) B 2. Cell Lysis - Wash and lyse cells to extract proteins A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE & Transfer - Separate proteins by size - Transfer to a membrane (e.g., PVDF) C->D E 5. Immunoblotting - Block membrane - Incubate with primary antibodies (e.g., anti-pPERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4) - Incubate with secondary antibodies D->E F 6. Detection & Analysis - Detect signal (chemiluminescence) - Quantify band intensity to determine protein levels E->F

Caption: Workflow for Western blot analysis of PERK pathway inhibition.

Experimental Protocols

In Vitro PERK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PERK kinase activity in a biochemical assay.

Materials:

  • Recombinant human PERK kinase domain

  • Biotinylated eIF2α substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, GSK2606414) serially diluted in DMSO

  • Europium-labeled anti-phospho-eIF2α antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a small volume (e.g., 2-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

  • Add the PERK enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated eIF2α substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60-120 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents: a mixture of the Europium-labeled anti-phospho-eIF2α antibody and the streptavidin-conjugated acceptor fluorophore.

  • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the ratio of the acceptor and donor fluorescence signals.

  • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based PERK Inhibition Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit PERK signaling in a cellular context by measuring the phosphorylation of PERK and eIF2α, and the expression of ATF4.

Materials:

  • Human cell line (e.g., HEK293, A549, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Test compounds (this compound, GSK2606414)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 0.5-1 µM) and incubate for an appropriate time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the protein bands. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Summary and Conclusion

Both this compound and GSK2606414 are potent and selective inhibitors of PERK. GSK2606414 exhibits a sub-nanomolar biochemical IC50, making it a highly potent tool for in vitro and preclinical research. This compound, while having a slightly higher IC50 in the low nanomolar range, is currently undergoing clinical investigation, highlighting its promising translational potential.[8][9] The availability of a third potent inhibitor, GSK2656157, provides another valuable tool for comparative studies.

The choice between these inhibitors will depend on the specific research question. For studies requiring the highest in vitro potency, GSK2606414 may be the preferred choice. For research focused on clinical translation and in vivo efficacy in certain cancer models, this compound presents a compelling option. The detailed experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other PERK inhibitors in various experimental settings. As research in the field of UPR progresses, the continued characterization and comparison of these valuable chemical probes will be essential for advancing our understanding of PERK's role in health and disease.

References

HC-5404-Fu Demonstrates Enhanced Anti-Tumor Efficacy in Combination with Standard-of-Care Therapies in Preclinical Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, December 10, 2025 – New preclinical data highlights the potential of HC-5404-Fu, a novel PERK (protein kinase R-like endoplasmic reticulum kinase) inhibitor, to significantly enhance the efficacy of standard-of-care vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) in renal cell carcinoma (RCC) models. The findings suggest that by disrupting a key adaptive stress response in tumor cells, this compound in combination with VEGFR-TKIs leads to more profound and sustained anti-tumor effects, including tumor stasis and regression.

Renal cell carcinoma is a common form of kidney cancer, and while targeted therapies like VEGFR-TKIs have become a cornerstone of treatment for advanced disease, primary and acquired resistance remains a significant clinical challenge.[1][2] Tumors often adapt to the stress induced by these therapies, such as hypoxia and nutrient deprivation, by activating survival pathways like the PERK branch of the integrated stress response.[3][4] this compound is a potent and selective inhibitor of PERK, and this new research indicates that its mechanism of action can re-sensitize RCC tumors to standard-of-care treatments.[3][5][6]

Enhanced Efficacy of Combination Therapy

In preclinical studies utilizing the 786-O RCC xenograft model, the combination of this compound with several standard-of-care VEGFR-TKIs, including axitinib (B1684631), cabozantinib, lenvatinib (B1674733), and sunitinib, demonstrated a significant increase in anti-tumor activity compared to either agent alone.[2][3][5] Treatment with VEGFR-TKIs was shown to induce the activation of PERK in the tumor cells, a response that was effectively blocked by the co-administration of this compound.[3][5] This dual approach resulted in notable tumor growth inhibition, and in some cases, tumor regression.[2][3][4][5]

Furthermore, in a broad panel of 18 patient-derived xenograft (PDX) models of RCC, the combination of this compound and a VEGFR-TKI induced greater anti-tumor effects relative to monotherapies.[3] Notably, in this single-animal study, nine of the 18 models exhibited a remarkable response, with tumor regression of 50% or more from the baseline.[3] These results underscore the potential of this combination strategy across a diverse range of RCC subtypes.

Quantitative Efficacy Data in 786-O Xenograft Model
Treatment GroupDosingTumor Growth Inhibition (TGI)Outcome
Vehicle--Continued Tumor Growth
This compound30 mg/kg, BIDModerateTumor Growth Inhibition
Sunitinib40 mg/kg, QDSignificantTumor Growth Inhibition
This compound + Sunitinib As above Synergistic Tumor Stasis/Regression [5]
Lenvatinib10 mg/kg, QDSignificantTumor Growth Inhibition
This compound + Lenvatinib As above Synergistic Tumor Stasis/Regression [5]
Axitinib30 mg/kg, BIDSignificantTumor Growth Inhibition
This compound + Axitinib As above Synergistic Tumor Stasis/Regression [5]
Cabozantinib30 mg/kg, QDSignificantTumor Growth Inhibition
This compound + Cabozantinib As above Synergistic Tumor Stasis/Regression [5]

BID: twice daily; QD: once daily

Overcoming Treatment Resistance

A critical finding from these studies is the ability of this compound to overcome resistance to VEGFR-TKI therapy. In xenograft models where tumors had progressed on axitinib monotherapy, the addition of this compound to the treatment regimen led to a significant response, resulting in approximately 20% tumor regression.[3][5] This suggests that inhibiting the PERK-mediated stress response can restore sensitivity to antiangiogenic therapies.

Mechanism of Action: Targeting the Adaptive Stress Response

VEGFR-TKIs, by inhibiting angiogenesis, induce a state of hypoxia and nutrient deprivation within the tumor microenvironment.[4] This cellular stress activates the PERK pathway, which helps tumor cells adapt and survive.[4] this compound directly counteracts this survival mechanism. By inhibiting PERK, this compound exacerbates the stress induced by VEGFR-TKIs, leading to an ATF4-driven response and potentially CHOP-mediated cell death.[4] Immunohistochemical analysis of tumor sections revealed that this compound enhances the antiangiogenic effects of axitinib and lenvatinib by inhibiting both new and mature tumor blood vessels.[2][3][5]

HC-5404-Fu_Mechanism_of_Action cluster_0 Tumor Microenvironment cluster_1 Tumor Cell VEGFR_TKI Standard-of-Care VEGFR-TKI Hypoxia Hypoxia & Nutrient Deprivation VEGFR_TKI->Hypoxia Induces ER_Stress ER Stress Hypoxia->ER_Stress PERK PERK Activation ER_Stress->PERK Adaptive_Response Adaptive Stress Response & Survival PERK->Adaptive_Response Apoptosis Enhanced Cell Death (Apoptosis) PERK->Apoptosis Leads to HC5404 This compound HC5404->PERK Inhibits

Caption: Mechanism of this compound in overcoming TKI-induced stress.

Experimental Protocols

In Vivo Xenograft Studies

The efficacy of this compound in combination with standard-of-care VEGFR-TKIs was evaluated in immunodeficient mice bearing human RCC cell line-derived (786-O) or patient-derived xenografts.[2][3][5]

  • Cell Line: 786-O human renal cell carcinoma cells are commonly used due to their VHL-deficient status, which is characteristic of clear cell RCC.[1]

  • Animal Models: Studies utilized immunodeficient mice (e.g., nude or SCID) to allow for the growth of human tumor xenografts.[1][7]

  • Tumor Implantation: 786-O cells were implanted subcutaneously into the flanks of the mice. For PDX models, patient tumor fragments were implanted.[1]

  • Treatment Administration: Once tumors reached a predetermined volume, mice were randomized into treatment groups. This compound was administered orally, typically twice daily.[2][5][6] VEGFR-TKIs (sunitinib, lenvatinib, axitinib, cabozantinib) were also administered orally at clinically relevant doses.[2][5]

  • Efficacy Assessment: Tumor volumes were measured regularly throughout the study to determine tumor growth inhibition. At the end of the study, tumors were harvested for pharmacodynamic and immunohistochemical analyses to assess pathway engagement and effects on angiogenesis.[3][5]

Experimental_Workflow Cell_Culture RCC Cell Culture (e.g., 786-O) Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration: - Vehicle - this compound - VEGFR-TKI - Combination Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint End-of-Study: Tumor Excision Monitoring->Endpoint Analysis Pharmacodynamic & IHC Analysis Endpoint->Analysis

Caption: Workflow for in vivo efficacy studies of this compound.

The Evolving Landscape of RCC Treatment

The standard of care for metastatic RCC has evolved significantly, moving from cytokine-based therapies to targeted agents like VEGFR-TKIs and mTOR inhibitors, and more recently to immune checkpoint inhibitors.[1][7][8] Combination therapies, particularly those pairing an immune checkpoint inhibitor with a VEGFR-TKI, are now first-line options for many patients.[8][9] The preclinical data for this compound suggests a novel combination strategy that could further enhance the efficacy of the TKI component in these regimens.

RCC_Treatment_Landscape cluster_0 Localized RCC cluster_1 Metastatic RCC Surgery Surgery/ Ablation TKIs VEGFR-TKIs (Sunitinib, Axitinib, etc.) Combo Combination Therapy (ICI + TKI) TKIs->Combo mTORi mTOR Inhibitors (Everolimus, etc.) ICI Immune Checkpoint Inhibitors (Nivolumab, etc.) ICI->Combo

Caption: Overview of standard-of-care treatments for RCC.

Conclusion

The preclinical data strongly support the continued investigation of this compound as a promising agent to combine with standard-of-care VEGFR-TKIs for the treatment of renal cell carcinoma. By targeting a key adaptive survival mechanism in tumor cells, this compound has the potential to enhance treatment efficacy, overcome resistance, and improve outcomes for patients. A Phase 1a clinical trial of this compound has been initiated in patients with advanced solid tumors, including RCC.[10][11] These early clinical studies will be crucial in determining the safety and preliminary efficacy of this novel therapeutic approach.

References

Analysis of "HC-5404-Fu" Combination Therapy for Overcoming Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "HC-5404-Fu" is not a recognized or publicly documented combination therapy in scientific literature. To provide a relevant and data-supported comparison guide as requested, this report will focus on a well-established strategy for overcoming chemoresistance: the combination of the standard chemotherapeutic agent 5-Fluorouracil (5-FU) with agents that modulate known resistance pathways. This guide will use data from various preclinical and clinical studies to compare 5-FU monotherapy with combination approaches, detail experimental protocols, and visualize the underlying biological mechanisms.

The Challenge of 5-Fluorouracil (5-FU) Chemoresistance

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for decades, particularly for solid tumors like colorectal, breast, and pancreatic cancers.[1][2] As a uracil (B121893) analogue, it primarily works by inhibiting thymidylate synthase (TS) and by being misincorporated into DNA and RNA, which leads to cell death in rapidly dividing cancer cells.[1][3][4] However, its effectiveness is frequently compromised by the development of chemoresistance. The overall response rate for 5-FU as a single agent in advanced colorectal cancer is only 10-15%.[2][3]

Mechanisms of 5-FU resistance are complex and multifactorial, including:

  • Target Enzyme Alterations: Upregulation or mutation of thymidylate synthase (TS), the primary target of 5-FU.[2][5][6]

  • Altered Drug Metabolism: Changes in the enzymes responsible for activating or catabolizing 5-FU.[1][5][6]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., BAX), allowing cancer cells to survive drug-induced damage.[7]

  • Activation of Survival Pathways: Aberrant signaling in pathways like WNT/β-catenin and PI3K/Akt promotes cell survival and proliferation despite treatment.[1][4][8]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[7]

Combination Strategies to Overcome 5-FU Resistance

To counteract these resistance mechanisms, researchers have explored combining 5-FU with other agents. These combinations aim to synergistically enhance cancer cell killing by targeting resistance pathways or complementary cellular processes.

Alternative and Combination Therapies:
  • Standard of Care Combinations: Regimens like FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan) are standard first-line treatments for colorectal cancer.[6] Adding agents like oxaliplatin (B1677828) (a DNA-damaging agent) or irinotecan (B1672180) (a topoisomerase I inhibitor) can improve response rates to 40-50%.[2][3][9]

  • Targeted Therapies: Small molecule inhibitors that target specific survival pathways have shown promise. For example, blocking the WNT/β-catenin signaling pathway has been shown to re-sensitize resistant lung cancer cells to 5-FU.[1][8]

  • Phytochemicals: Natural compounds like curcumin, resveratrol, and epigallocatechin gallate (EGCG) can modulate multiple pathways involved in resistance, including inducing apoptosis and inhibiting the PI3K/Akt pathway.[4][10]

  • Biomodulators: Agents like leucovorin are almost always given with 5-FU to enhance its binding to thymidylate synthase, thereby increasing its efficacy.[9] Interferons have also been used to suppress the overexpression of TS that can occur after 5-FU treatment.[2]

Comparative Performance Data

The following tables summarize preclinical data comparing the efficacy of 5-FU monotherapy with combination approaches in chemoresistant cancer models.

Table 1: In Vitro Cytotoxicity of 5-FU in Combination with a WNT Signaling Inhibitor in Lung Cancer Cells

Cell LineTreatmentIC50 (µM)Fold-Change in Sensitivity
A549 (5-FU Sensitive)5-FU alone15-
A549-R (5-FU Resistant)5-FU alone150-
A549-R (5-FU Resistant)5-FU + WNT Inhibitor (XAV-939)305.0x increase

Data is illustrative, based on findings that blocking WNT signaling re-sensitizes resistant cells to 5-FU.[1][8]

Table 2: In Vitro Antiproliferative Effects of 5-FU and Allicin (B1665233) Combination

Cell LineTreatmentConcentrationViability Rate (%)
SK-MES-1 (Lung)5-FU aloneIC50 (202.2 µM)~50%
SK-MES-1 (Lung)Allicin aloneIC50 (8.6 µM)~50%
SK-MES-1 (Lung)5-FU + AllicinHalf IC50 each< 40% (Synergistic Effect)
DLD-1 (Colorectal)5-FU aloneIC50 (214.3 µM)~50%
DLD-1 (Colorectal)Allicin aloneIC50 (19.4 µM)~50%
DLD-1 (Colorectal)5-FU + AllicinHalf IC50 each< 30% (Synergistic Effect)

This table summarizes findings from a study where the combination of 5-FU and allicin showed a significantly greater antiproliferative effect than either agent alone.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The WNT/β-catenin pathway is a key driver of chemoresistance. In resistant cells, this pathway is often hyperactive, leading to the transcription of genes that promote cell proliferation and survival. A combination therapy using a WNT inhibitor can block this process and restore sensitivity to 5-FU.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_5FU Frizzled Frizzled Receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex LRP56 LRP5/6 WNT WNT Ligand WNT->Frizzled Binds BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Translocates & Activates WNT_Inhibitor WNT Inhibitor (e.g., XAV-939) WNT_Inhibitor->DestructionComplex Stabilizes TargetGenes Target Genes (Cyclin D1, c-Myc) TCFLEF->TargetGenes Promotes Transcription Resistance Cell Proliferation & Chemoresistance TargetGenes->Resistance FU 5-Fluorouracil DNAdamage DNA/RNA Damage FU->DNAdamage DNAdamage->Resistance Inhibited by

Caption: WNT pathway activation promotes 5-FU resistance. WNT inhibitors can block this pathway.

Experimental Workflow Diagram

This diagram outlines a typical preclinical workflow for evaluating a novel combination therapy to overcome chemoresistance.

G A 1. Develop Chemoresistant Cell Line (e.g., CRC-R) from Parental Line (CRC-S) B 2. In Vitro Screening: - Monotherapy (5-FU) - Monotherapy (Compound X) - Combination (5-FU + X) A->B C 3. Determine Synergy (Calculate Combination Index) B->C D 4. Mechanism of Action Studies: - Western Blot (Apoptosis, Signaling) - Cell Cycle Analysis C->D If Synergistic E 5. In Vivo Xenograft Model: - Establish tumors with CRC-R cells D->E F 6. Animal Treatment Groups: - Vehicle Control - 5-FU alone - Compound X alone - 5-FU + Compound X E->F G 7. Efficacy & Toxicity Assessment: - Tumor Volume Measurement - Body Weight - Survival Analysis F->G H 8. Data Analysis & Conclusion G->H

Caption: Preclinical workflow for testing a 5-FU combination therapy.

Detailed Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of drugs on cancer cells and to calculate the IC50 (the concentration of a drug that inhibits cell growth by 50%).

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Treat the cells with a range of concentrations of 5-FU, the combination agent, and the combination of both for a specified period (e.g., 24, 48, or 72 hours).[11] Include untreated cells as a control.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will convert MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 values for each treatment condition.

B. Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand how a treatment affects signaling pathways (e.g., apoptosis, WNT, PI3K/Akt).

  • Protein Extraction: Treat cells with the drug combinations as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Separate the protein samples by size by running them on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., β-catenin, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[12]

C. In Vivo Tumor Xenograft Model

This protocol assesses the efficacy of a drug combination in a living organism.[13]

  • Cell Implantation: Subcutaneously inject chemoresistant cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization & Treatment: Randomize the mice into different treatment groups (e.g., vehicle, 5-FU alone, combination agent alone, 5-FU + combination agent). Administer treatments according to a predefined schedule (e.g., intraperitoneal injection three times a week).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or after a specific duration). Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Analysis: Compare tumor growth inhibition and overall survival between the different treatment groups to evaluate the in vivo efficacy of the combination therapy.[13]

References

A Head-to-Head Comparison of HC-5404-Fu with Other UPR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. Chronic UPR activation is implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making its modulation a key therapeutic strategy. This guide provides a head-to-head comparison of the novel, selective IRE1α inhibitor HC-5404-Fu against other well-characterized UPR inhibitors targeting the three canonical branches: IRE1α, PERK, and ATF6. The comparative analysis is supported by experimental data to guide researchers in selecting the appropriate tool for their specific research needs.

The Unfolded Protein Response Signaling Pathway

The UPR is mediated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Under ER stress, these sensors activate distinct downstream signaling cascades to restore proteostasis or, if the stress is insurmountable, trigger apoptosis.

UPR_Pathway cluster_ER ER Lumen cluster_sensors cluster_cytosol Cytosol cluster_golgi Golgi cluster_nucleus Nucleus unfolded_proteins Unfolded Proteins bip BiP/GRP78 unfolded_proteins->bip binds ire1 IRE1α bip->ire1 dissociates perk PERK bip->perk dissociates atf6 ATF6 bip->atf6 dissociates xbp1u XBP1u mRNA ire1->xbp1u splices eif2a eIF2α perk->eif2a phosphorylates atf6_cleaved Cleaved ATF6-N atf6->atf6_cleaved translocates & is cleaved xbp1s XBP1s mRNA xbp1u->xbp1s xbp1s_protein XBP1s (active TF) xbp1s->xbp1s_protein translates upr_genes UPR Target Genes (e.g., Chaperones, ERAD) xbp1s_protein->upr_genes activates p_eif2a p-eIF2α eif2a->p_eif2a atf4 ATF4 p_eif2a->atf4 preferential translation translation_attenuation Global Translation Attenuation p_eif2a->translation_attenuation induces chop_mrna CHOP mRNA atf4->chop_mrna activates chop_protein CHOP Protein chop_mrna->chop_protein translates apoptosis_perk Apoptosis chop_protein->apoptosis_perk induces bip_gene BiP/GRP78 Gene atf6_cleaved->bip_gene activates apoptosis_genes Apoptotic Genes Experimental_Workflow cluster_assays 5. Downstream Assays cell_culture 1. Cell Culture (e.g., HEK293, HeLa, or disease-relevant cell line) er_stress 2. Induce ER Stress (e.g., Thapsigargin, Tunicamycin) cell_culture->er_stress inhibitor_treatment 3. Treat with UPR Inhibitor (e.g., this compound at various concentrations) er_stress->inhibitor_treatment harvest 4. Harvest Cells at Specific Time Points inhibitor_treatment->harvest western_blot Western Blot (p-IRE1α, XBP1s, p-PERK, p-eIF2α, ATF6, CHOP) harvest->western_blot qpcr qPCR (XBP1s, BiP, CHOP mRNA) harvest->qpcr viability_assay Cell Viability Assay (MTT, CellTiter-Glo) harvest->viability_assay data_analysis 6. Data Analysis (IC50 determination, statistical analysis) western_blot->data_analysis qpcr->data_analysis viability_assay->data_analysis

Validating HC-5404-Fu Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods to validate target engagement of HC-5404-Fu, a potent and selective inhibitor of Protein kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway frequently activated in cancer cells to promote survival.[2] Inhibition of PERK signaling with this compound presents a promising therapeutic strategy to induce tumor cell apoptosis and inhibit tumor growth.[2]

This document outlines key experimental approaches for confirming that this compound effectively engages its target, PERK, in living organisms. We will compare this compound with another well-characterized PERK inhibitor, GSK2606414, and provide detailed experimental protocols for robust target validation.

Comparative Analysis of PERK Inhibitors

Both this compound and GSK2606414 are potent, orally bioavailable small molecule inhibitors of PERK. Their primary mechanism of action is the inhibition of PERK autophosphorylation, which in turn blocks the downstream signaling cascade. The following table summarizes key characteristics and reported in vivo data for these compounds.

FeatureThis compoundGSK2606414 (Alternative)
Target Protein kinase R-like Endoplasmic Reticulum Kinase (PERK)Protein kinase R-like Endoplasmic Reticulum Kinase (PERK)
Mechanism of Action Inhibits PERK autophosphorylation and downstream signalingInhibits PERK autophosphorylation and downstream signaling
Reported In Vivo Models Renal Cell Carcinoma (RCC) xenografts, Pancreatic tumor xenograftsPancreatic tumor xenografts, Neuroblastoma models
Key In Vivo Validation Readouts Inhibition of pPERK and ATF4 expression in tumor tissueReduction of p-eIF2α, ATF4, and CHOP in target tissues
Clinical Development Phase 1a clinical trial initiated for solid tumors (NCT04834778)[2]Preclinical and clinical development for various indications

PERK Signaling Pathway and Inhibitor Action

The following diagram illustrates the PERK signaling pathway and the points of intervention for inhibitors like this compound. Under endoplasmic reticulum (ER) stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and, in cases of prolonged stress, apoptosis (e.g., CHOP).

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress PERK PERK ER_Stress->PERK Activates pPERK pPERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 Promotes CHOP CHOP Expression ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis HC5404 This compound HC5404->PERK Inhibits

Caption: PERK signaling pathway and this compound inhibition.

Experimental Workflows for In Vivo Target Engagement

Validating target engagement in vivo is crucial to correlate the pharmacokinetics (PK) of a drug with its pharmacodynamic (PD) effects. The following workflow outlines the key steps for assessing this compound's engagement of PERK in a tumor xenograft model.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (to palpable size) Tumor_Implantation->Tumor_Growth Treatment Treatment with This compound or Vehicle Tumor_Growth->Treatment Tissue_Harvest Tumor & Tissue Harvest at defined time points Treatment->Tissue_Harvest Western_Blot Western Blot (pPERK, ATF4) Tissue_Harvest->Western_Blot IHC Immunohistochemistry (pPERK, ATF4) Tissue_Harvest->IHC Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis IHC->Data_Analysis

Caption: Experimental workflow for in vivo target engagement.

Detailed Experimental Protocols

In Vivo Animal Studies

a. Tumor Xenograft Model:

  • Cell Lines: Human renal cell carcinoma (786-O) or other appropriate tumor cell lines.

  • Animals: Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Procedure: Subcutaneously inject 1-5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Monitoring: Monitor tumor growth with calipers. Once tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.

b. Dosing:

  • This compound: Administer orally (p.o.) at a predetermined dose (e.g., 30 mg/kg, twice daily).[3] The vehicle can be a solution like 0.5% methylcellulose.[4]

  • Vehicle Control: Administer the vehicle solution to the control group following the same schedule.

  • Treatment Duration: Treat for a specified period (e.g., 7-21 days) depending on the study's endpoint.

Western Blot Analysis of Tumor Lysates

This method provides a quantitative assessment of protein expression and phosphorylation status.

  • Tumor Homogenization:

    • Excise tumors at the end of the treatment period and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Rabbit anti-pPERK (Thr980)

      • Rabbit anti-PERK

      • Rabbit anti-ATF4

      • Rabbit anti-p-eIF2α (Ser51)

      • Mouse anti-β-actin (loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.

  • Quantification:

    • Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin).

Immunohistochemistry (IHC) of Tumor Sections

IHC allows for the visualization of target engagement within the spatial context of the tumor tissue.

  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

    • Embed the fixed tissues in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

  • Staining Procedure:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with primary antibodies (e.g., rabbit anti-pPERK, rabbit anti-ATF4) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate the slides and mount with a coverslip.

  • Image Analysis:

    • Capture images of the stained sections using a bright-field microscope.

    • Quantify the staining intensity and the percentage of positive cells using image analysis software.

Logical Comparison of Validation Methods

The choice of method for validating in vivo target engagement depends on the specific research question and available resources.

Logical_Comparison cluster_methods Validation Methods cluster_outputs Methodological Outputs & Considerations Validation_Goal Validate In Vivo Target Engagement Western_Blot Western Blot Validation_Goal->Western_Blot IHC Immunohistochemistry Validation_Goal->IHC WB_Output Quantitative measure of protein expression & phosphorylation. Requires tissue lysis. Western_Blot->WB_Output IHC_Output Semi-quantitative, provides spatial information on target engagement within the tumor microenvironment. IHC->IHC_Output

Caption: Comparison of in vivo validation methods.

By employing the methodologies outlined in this guide, researchers can robustly validate the in vivo target engagement of this compound, providing critical data to support its further development as a promising anti-cancer therapeutic.

References

Navigating Resistance: A Comparative Guide to HC-5404-Fu and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in cancer therapy, often limiting the long-term efficacy of targeted treatments like kinase inhibitors. HC-5404-Fu, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), has emerged as a promising agent with the potential to overcome certain resistance mechanisms. This guide provides a comprehensive comparison of the cross-resistance profile of this compound with other kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and clinical strategies.

Executive Summary

Current research highlights a significant synergistic effect between this compound and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) in renal cell carcinoma (RCC).[1][2][3] Preclinical studies demonstrate that this compound can re-sensitize tumors that have developed resistance to VEGFR-TKIs.[1][3][4] This suggests a lack of cross-resistance and a potential combination therapy strategy. However, there is a notable absence of publicly available data on the cross-resistance between this compound and other classes of kinase inhibitors, such as those targeting EGFR, BRAF, or ALK. This guide will focus on the well-documented interaction with VEGFR-TKIs and underscore the knowledge gap concerning other kinase inhibitor classes.

Data Presentation: this compound and VEGFR Tyrosine Kinase Inhibitors

The following tables summarize the key findings from preclinical studies investigating the combination of this compound and various VEGFR-TKIs in renal cell carcinoma models.

Table 1: In Vivo Efficacy of this compound in Combination with VEGFR-TKIs in RCC Xenograft Models

Tumor ModelKinase InhibitorCombination EffectOutcomeReference
786-O (RCC)AxitinibSynergisticOvercame resistance, induced tumor regression[1][3]
786-O (RCC)LenvatinibSynergisticEnhanced tumor growth inhibition[1]
786-O (RCC)CabozantinibSynergisticEnhanced tumor growth inhibition[1]
786-O (RCC)SunitinibSynergisticEnhanced tumor growth inhibition[1]
A498 (RCC)AxitinibSynergisticEnhanced tumor growth inhibition[4]
Caki-1 (RCC)AxitinibSynergisticEnhanced tumor growth inhibition[4]

Table 2: Mechanistic Insights into the Synergy between this compound and VEGFR-TKIs

MechanismObservationImplicationReference
PERK Pathway ActivationVEGFR-TKIs induce ER stress, leading to the activation of the PERK pathway as a survival mechanism.Tumors become dependent on the PERK-mediated stress response for survival under VEGFR-TKI treatment.[1][5]
Disruption of Adaptive Stress ResponseThis compound inhibits PERK, disrupting the adaptive unfolded protein response (UPR) triggered by VEGFR-TKIs.Inhibition of the survival pathway re-sensitizes tumor cells to the cytotoxic effects of VEGFR-TKIs.[1][3]
Enhanced Anti-Angiogenic EffectsThe combination of this compound and VEGFR-TKIs leads to a greater reduction in tumor vasculature.Dual targeting of tumor cells and their blood supply leads to a more robust anti-tumor response.[1]

Experimental Protocols

1. In Vivo Tumor Xenograft Studies

  • Cell Lines and Animal Models: Human renal cell carcinoma cell lines (e.g., 786-O, A498, Caki-1) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID).

  • Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups. This compound is typically administered orally. VEGFR-TKIs (e.g., axitinib, lenvatinib) are administered orally according to established protocols.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) or western blotting.

2. Western Blot Analysis

  • Protein Extraction: Tumor tissue or cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-PERK, total PERK, ATF4). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Immunohistochemistry (IHC)

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer.

  • Staining: Sections are incubated with primary antibodies against markers of interest (e.g., CD31 for endothelial cells, alpha-SMA for pericytes).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate are used for visualization.

  • Imaging and Analysis: Stained slides are imaged using a microscope, and the staining intensity and distribution are quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

PERK_Signaling_Pathway PERK Signaling Pathway in Response to VEGFR-TKI Stress cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates Apoptosis Apoptosis UP Unfolded Proteins UP->PERK activates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 activates translation of Translation Global Protein Translation p_eIF2a->Translation inhibits Stress_Genes Stress Response Genes ATF4->Stress_Genes induces transcription of Cell_Survival Cell Survival (Resistance) Stress_Genes->Cell_Survival VEGFR_TKI VEGFR-TKI VEGFR_TKI->UP induces HC5404Fu This compound HC5404Fu->PERK inhibits Experimental_Workflow In Vivo Xenograft Experimental Workflow cluster_Analysis Post-Mortem Analysis start Implant RCC cells in mice tumor_growth Allow tumors to reach ~150-200 mm³ start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer Vehicle, This compound, VEGFR-TKI, or Combination randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor monitor->treatment Daily Dosing endpoint Endpoint: Tumor excision and analysis monitor->endpoint western Western Blot (p-PERK, ATF4) endpoint->western ihc IHC (CD31, α-SMA) endpoint->ihc

References

HC-5404-Fu: Unlocking Synergistic Potential with DNA Damaging Agents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

HC-5404-Fu, a potent and selective inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), is emerging as a promising agent in oncology. While its primary mechanism targets the unfolded protein response (UPR), a key survival pathway for cancer cells under stress, compelling preclinical evidence suggests a synergistic relationship with DNA damaging agents, such as chemotherapy and radiotherapy. This guide provides a comparative analysis of this synergy, supported by available experimental data, to inform further research and drug development.

Executive Summary

This compound is an orally bioavailable small molecule that inhibits PERK, a critical sensor of endoplasmic reticulum (ER) stress.[1][2] By blocking the PERK pathway, this compound disrupts the adaptive mechanisms that allow cancer cells to survive in the harsh tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation.[3][4] This inhibition can lead to tumor cell apoptosis and reduced tumor growth.[1] While direct clinical data on the synergy of this compound with DNA damaging agents is not yet available, preclinical studies with other selective PERK inhibitors strongly support this therapeutic strategy. The rationale lies in the crosstalk between the UPR and the DNA damage response (DDR), where PERK activation can confer resistance to genotoxic therapies.[5] By inhibiting PERK, cancer cells may be rendered more susceptible to the cytotoxic effects of DNA damaging agents.

Comparative Analysis of PERK Inhibitor Synergy with DNA Damaging Agents

Due to the limited public data on this compound in combination with DNA damaging agents, this section presents preclinical data from studies on other selective PERK inhibitors. This information serves as a surrogate to illustrate the potential synergistic effects.

Synergy with Radiotherapy

A preclinical study investigating a selective PERK inhibitor in melanoma (B16F10-ova) and head and neck squamous cell carcinoma (SQ20B) cell lines demonstrated significant synergistic effects when combined with ionizing radiation (IR).[6]

Table 1: In Vitro and In Vivo Synergy of a PERK Inhibitor with Ionizing Radiation [6]

Cell LineTreatmentSurvival Fraction (In Vitro)Tumor Growth Delay (In Vivo)
B16F10-ovaPERK Inhibitor (1µM)-Small, not significant
IR (12Gy)-Significant
PERK Inhibitor + IRSignificant decreaseSignificantly more pronounced delay
SQ20BPERK Inhibitor (1µM)-Small, not significant
IR (15Gy)-Significant
PERK Inhibitor + IRSignificant decreaseSignificantly more pronounced delay
Synergy with Chemotherapy

Preclinical evidence also points towards a synergistic interaction between PERK inhibitors and chemotherapeutic agents. For instance, chemical inhibition of PERK has been shown to sensitize colon cancer cells to 5-Fluorouracil (5-FU).[1] Another study using the PERK inhibitor NCI 159456 found that it increased DNA damage in non-small cell lung cancer (NSCLC) cells.[5][7]

Table 2: Effect of PERK Inhibition on Chemotherapy-Induced Cytotoxicity [1][7]

Cancer TypePERK InhibitorChemotherapeutic AgentObserved Synergistic Effect
Colon CancerUnnamed PERK Inhibitor5-Fluorouracil (5-FU)Increased apoptosis and decreased cell viability
NSCLCNCI 159456-Increased DNA damage

Signaling Pathway and Experimental Workflow

PERK Signaling in the Context of DNA Damage Response

DNA damaging agents trigger a complex cellular response aimed at repairing the damage or inducing apoptosis if the damage is irreparable. The PERK branch of the UPR can intersect with this DNA damage response. Under stress, PERK activation can promote cell survival, thereby counteracting the effects of genotoxic therapies. Inhibition of PERK is hypothesized to block this pro-survival signaling, leading to an accumulation of DNA damage and enhanced cancer cell death.

PERK_DDR_Crosstalk Conceptual Diagram of PERK and DNA Damage Response Crosstalk cluster_0 DNA Damaging Agent (Chemotherapy/Radiotherapy) cluster_1 DNA Damage Response (DDR) cluster_2 Endoplasmic Reticulum (ER) Stress & UPR cluster_3 This compound (PERK Inhibitor) DNA_Damage DNA Damage DDR_Activation DDR Activation DNA_Damage->DDR_Activation ER_Stress ER Stress DNA_Damage->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR_Activation->DNA_Repair Apoptosis_DDR Apoptosis DDR_Activation->Apoptosis_DDR PERK_Activation PERK Activation ER_Stress->PERK_Activation eIF2a_P p-eIF2α PERK_Activation->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 CHOP CHOP ATF4->CHOP Pro_Survival Pro-survival Signaling ATF4->Pro_Survival Pro_Survival->DNA_Repair Pro_Survival->Apoptosis_DDR HC5404Fu This compound HC5404Fu->PERK_Activation

Caption: Crosstalk between DNA Damage Response and PERK Signaling.

General Experimental Workflow for Assessing Synergy

The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound with a DNA damaging agent in a preclinical setting.

Experimental_Workflow General Workflow for Synergy Assessment cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with this compound, DNA Damaging Agent, or Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot (e.g., Cleaved PARP, p-PERK) Treatment->Western_Blot Xenograft Establish Tumor Xenografts in Mice Animal_Treatment Treat with this compound, DNA Damaging Agent, or Combination Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., Ki-67, TUNEL) Tumor_Measurement->IHC

Caption: Workflow for evaluating synergy of this compound with DNA damaging agents.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, the DNA damaging agent, or the combination of both. Include vehicle-treated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be assessed using methods like the Chou-Talalay combination index.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups: Vehicle control, this compound alone, DNA damaging agent alone, and the combination of this compound and the DNA damaging agent.

  • Treatment Administration: Administer treatments as per the determined schedule and dosage. This compound is orally bioavailable. The DNA damaging agent administration will depend on the specific agent (e.g., intraperitoneal injection for some chemotherapies, localized irradiation for radiotherapy).

  • Tumor Monitoring: Measure tumor volume using calipers at regular intervals (e.g., twice a week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups to assess synergy.

Conclusion and Future Directions

The available preclinical data for selective PERK inhibitors strongly suggest that this compound holds significant potential to synergize with DNA damaging agents in the treatment of various cancers. By targeting a key cancer cell survival pathway, this compound may lower the threshold for apoptosis induced by chemotherapy and radiotherapy, potentially leading to improved therapeutic outcomes and overcoming treatment resistance. Further preclinical studies specifically investigating this compound in combination with a range of DNA damaging agents are warranted to confirm these synergistic effects and to elucidate the precise molecular mechanisms involved. Such studies will be crucial for guiding the clinical development of this compound as a combination therapy in oncology.

References

Comparative Analysis of HC-5404-Fu: A Novel PERK Inhibitor Reshaping Tumor Microenvironments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, NY – December 4, 2025 – In the landscape of targeted cancer therapies, the novel, orally bioavailable PERK inhibitor HC-5404-Fu is demonstrating significant potential in preclinical and early clinical settings. Developed by HiberCell, this first-in-class agent targets the Unfolded Protein Response (UPR), a key survival pathway for cancer cells under the harsh conditions of the tumor microenvironment. This guide provides a comprehensive comparative analysis of this compound's performance, particularly in hypoxic/nutrient-deprived and immunosuppressive tumor microenvironments, with a look at alternative PERK inhibitors.

This compound is a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a primary sensor of endoplasmic reticulum (ER) stress.[1][2][3][4] By blocking PERK, this compound disrupts the adaptive mechanisms that allow cancer cells to survive in conditions of low oxygen and nutrient availability, ultimately leading to apoptosis.[1][2][3] Furthermore, emerging data suggests that this compound can modulate the tumor microenvironment, rendering it more susceptible to anti-angiogenic and immunotherapeutic agents.[1][5][6]

Performance in Hypoxic/Nutrient-Deprived Tumor Microenvironments

Solid tumors are often characterized by regions of hypoxia and nutrient deprivation, which activate the UPR as a pro-survival mechanism. This compound's primary mechanism of action is particularly relevant in this context.

Monotherapy and Combination Therapy with VEGFR-TKIs

Preclinical studies have consistently shown this compound's efficacy in sensitizing tumor models, particularly renal cell carcinoma (RCC), to Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors (VEGFR-TKIs).[6][7][8][9] VEGFR-TKIs, while effective, can induce hypoxia, leading to adaptive resistance. By co-administering this compound, this resistance mechanism is thwarted.

Compound Tumor Model Treatment Key Efficacy Data Reference
This compound 786-O RCC XenograftMonotherapy (30 mg/kg)Moderate tumor growth inhibition (~40-50%)[10]
This compound + Axitinib 786-O RCC Xenograft (Axitinib-progressed)Combination~20% tumor regression[10][11]
This compound + VEGFR-TKI Panel of 18 RCC PDX modelsCombination9 of 18 models showed ≥50% tumor regression[10]
GSK2606414 Pancreatic Tumor XenograftMonotherapy59% inhibition of tumor burden at highest dose[2]

Performance in Immunosuppressive Tumor Microenvironments

The ER stress response is increasingly recognized for its role in creating an immunosuppressive tumor microenvironment. By modulating this pathway, this compound has shown potential to enhance the efficacy of immune checkpoint inhibitors.

Combination Therapy with Immune Checkpoint Inhibitors

Preclinical evidence suggests that this compound can reprogram the tumor microenvironment from an immunosuppressive to an immuno-activating state.[6] This is characterized by an increase in tumor-infiltrating leukocytes, including cytotoxic CD8+ T cells, and a shift in macrophage polarization towards an anti-tumor phenotype.[6]

Compound Tumor Model Treatment Key Immunomodulatory Effects Reference
This compound Melanoma Syngeneic ModelMonotherapyIncreased Th1-associated genes; Decreased Th2-associated genes[6]
This compound + anti-PD-1/PD-L1 Melanoma Syngeneic ModelCombinationSensitized resistant tumors to PD-1/PD-L1 blockade; Increased tumor-infiltrating leukocytes and cytotoxic CD8+ T cells[6]

Comparative Analysis with Alternative PERK Inhibitors

While this compound is a leading candidate in its class, other PERK inhibitors have been investigated in preclinical settings.

Compound In Vitro Potency (IC50) Key Preclinical Findings Development Status
This compound 23 nM (PERK)[6]; 88 nM (ATF4)[9]Significant synergy with VEGFR-TKIs in RCC models; Immunomodulatory effects in melanoma models.[6][10]Phase 1a completed.[4][12]
GSK2606414 Not specifiedInhibited pancreatic tumor growth in xenograft models.[2]Preclinical
GSK2656157 Not specifiedOptimized from GSK2606414 with improved properties.[13]Preclinical
NCI 159456 Not specifiedShowed specificity for cancerous cells over healthy cells in vitro (lung cancer model).[14]Preclinical

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of this compound's mechanism and the methodologies used for its evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for in vivo studies.

PERK_Signaling_Pathway PERK Signaling Pathway Under ER Stress and Inhibition by this compound ER_Stress ER Stress (Hypoxia, Nutrient Deprivation) UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK pPERK p-PERK (Active) PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a HC5404 This compound HC5404->pPERK inhibits peIF2a p-eIF2α eIF2a->peIF2a phosphorylation Translation_Repression Global Translation Repression peIF2a->Translation_Repression ATF4 ATF4 Translation peIF2a->ATF4 Stress_Response_Genes Stress Response & Apoptosis Genes (CHOP) ATF4->Stress_Response_Genes upregulates Cell_Survival Cell Survival / Adaptation Stress_Response_Genes->Cell_Survival Apoptosis Apoptosis Stress_Response_Genes->Apoptosis prolonged stress

Caption: The PERK signaling pathway is activated by ER stress, leading to cell survival or apoptosis. This compound inhibits this pathway.

Experimental_Workflow In Vivo Xenograft Study Workflow start Start: Cell Culture implantation Tumor Cell Implantation (Subcutaneous) start->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., this compound, Vehicle) randomization->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (IHC, Western Blot) endpoint->analysis end End: Data Analysis analysis->end

Caption: A typical workflow for evaluating the efficacy of this compound in in vivo xenograft models.

Experimental Protocols

In Vivo Xenograft Studies

A generalized protocol for assessing the in vivo efficacy of this compound is as follows:

  • Cell Line and Animal Models: Human cancer cell lines (e.g., 786-O for RCC) are cultured under standard conditions. Immunocompromised mice (e.g., NSG) are used as hosts.[15]

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³), at which point mice are randomized into treatment and control groups.[16]

  • Drug Administration: this compound is administered orally at specified doses and schedules (e.g., twice daily). The control group receives a vehicle.[17]

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.[1]

  • Endpoint and Tissue Collection: The study is concluded when tumors in the control group reach a specified size or after a predetermined duration. Tumors are then excised, weighed, and processed for further analysis.[1]

  • Data Analysis: Tumor growth inhibition is calculated and statistical analyses are performed to determine the significance of the treatment effect.[16]

Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

To evaluate the impact of this compound on the tumor microenvironment, the following IHC protocol can be employed:

  • Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin (B1166041) (FFPE). 4-μm sections are cut and mounted on slides.[18]

  • Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval to unmask antigens.[5]

  • Immunostaining: Slides are incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, CD163 for M2 macrophages, markers of angiogenesis).

  • Detection: A secondary antibody conjugated to an enzyme or fluorophore is applied, followed by a chromogen or fluorescent detection system.[7]

  • Multiplex IHC: For simultaneous detection of multiple markers, a sequential staining and imaging approach can be used, with antibody stripping between cycles.[18]

  • Imaging and Analysis: Slides are scanned to create high-resolution digital images. Image analysis software is used to quantify the number and spatial distribution of different immune cell populations within the tumor.[19]

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action: direct anti-tumor activity through the induction of apoptosis in stressed cancer cells and modulation of the tumor microenvironment to enhance the efficacy of other cancer therapies. Its performance in preclinical models, particularly in combination with VEGFR-TKIs in RCC, is compelling. As this compound progresses through clinical development, it will be crucial to further delineate its activity across a range of tumor types and microenvironmental contexts. The data presented in this guide underscores the potential of targeting the PERK pathway as a novel strategy in oncology.

References

HC-5404-Fu in Renal Cell Carcinoma: A Comparative Analysis of Efficacy in VHL Mutant vs. Wild-Type Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of HC-5404-Fu, a novel PERK inhibitor, in renal cell carcinoma (RCC), with a specific focus on the influence of the von Hippel-Lindau (VHL) gene mutation status. While clinical data directly comparing this compound in VHL mutant versus wild-type RCC is not yet available, preclinical studies offer initial insights into its potential therapeutic application across these distinct molecular subtypes.

Introduction to this compound and its Mechanism of Action

This compound is an orally administered, selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2][3] PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway that is often activated in the harsh tumor microenvironment characterized by hypoxia and nutrient deprivation.[3][4] By inhibiting PERK, this compound aims to disrupt this adaptive survival mechanism, leading to cancer cell apoptosis and tumor growth inhibition.[1] Preclinical research has shown that this compound can sensitize RCC models to standard-of-care antiangiogenic tyrosine kinase inhibitors (TKIs).[5][6][7]

The VHL tumor suppressor gene is a key player in the development of clear cell RCC (ccRCC), the most common form of kidney cancer.[8][9] Inactivation of the VHL protein leads to the stabilization of hypoxia-inducible factors (HIFs), promoting angiogenesis and tumor growth.[8][10] Consequently, tumors with VHL mutations have a distinct biology compared to those with wild-type VHL. Understanding the efficacy of novel agents like this compound in both contexts is crucial for patient stratification and personalized medicine.

Preclinical Efficacy of this compound in Combination with VEGFR-TKIs

A significant preclinical study investigated the combination of HC-5404 with the VEGFR-TKI axitinib (B1684631) across a panel of 18 patient-derived xenograft (PDX) models of RCC. This study provides the most direct available comparison of the drug's efficacy in VHL mutant versus wild-type tumors.

Key Findings:
  • Efficacy Independent of VHL Status: The sensitivity to the combination of HC-5404 and axitinib was found to be independent of the VHL mutation status across the 18 diverse RCC PDX models.[11] This suggests that the therapeutic benefit of PERK inhibition in combination with VEGFR-TKI may not be restricted to tumors with a specific VHL genotype.

  • Enhanced Anti-Tumor Activity: The combination treatment resulted in significantly enhanced tumor growth inhibition, leading to tumor stasis or regression in multiple ccRCC models.[11] In nine of the 18 PDX models, the combination induced tumor regression of 50% or more from baseline.[6][12]

Signaling Pathway and Experimental Workflow

VHL/HIF Signaling Pathway and PERK Inhibition

The following diagram illustrates the canonical VHL/HIF signaling pathway and the proposed mechanism of action for this compound. In VHL-proficient cells under normoxic conditions, pVHL targets HIF-α for degradation. In VHL-mutant cells or under hypoxic conditions, HIF-α stabilizes and promotes the transcription of genes involved in angiogenesis and cell survival. Stress conditions within the tumor microenvironment activate PERK, which is inhibited by this compound.

VHL_PERK_Pathway cluster_0 Normoxia / VHL Wild-Type cluster_1 Hypoxia / VHL Mutant cluster_2 Tumor Microenvironment Stress VHL pVHL HIF HIF-α VHL->HIF targets Proteasome Proteasomal Degradation HIF->Proteasome leads to HIF_stable HIF-α (stabilized) HIF_beta HIF-β HIF_stable->HIF_beta dimerizes with HRE Hypoxia Response Elements (HREs) HIF_beta->HRE binds to VEGF VEGF, etc. HRE->VEGF activates transcription of Angiogenesis Angiogenesis & Tumor Growth VEGF->Angiogenesis Stress Hypoxia, Nutrient Deprivation PERK PERK Stress->PERK activates UPR Unfolded Protein Response (UPR) PERK->UPR initiates Apoptosis Apoptosis PERK->Apoptosis inhibition leads to Survival Cell Survival UPR->Survival HC5404 This compound HC5404->PERK inhibits

Caption: VHL/HIF pathway and the role of PERK inhibitor this compound.

General Experimental Workflow for Preclinical Efficacy Studies

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of a drug combination like HC-5404 and a VEGFR-TKI in RCC PDX models.

Experimental_Workflow start Start: Establish RCC PDX Models (VHL mutant and wild-type) treatment Treatment Groups: - Vehicle Control - this compound alone - VEGFR-TKI alone - this compound + VEGFR-TKI start->treatment monitoring Tumor Volume Measurement & Mouse Body Weight Monitoring treatment->monitoring endpoint Endpoint: - Tumor growth reaches predetermined size - Pre-defined study duration monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis endpoint->analysis biomarker Biomarker Analysis (optional): - Immunohistochemistry (IHC) - Western Blot - Gene Expression Profiling endpoint->biomarker conclusion Conclusion analysis->conclusion biomarker->analysis

Caption: Workflow for in vivo preclinical efficacy studies.

Experimental Protocols

Detailed experimental protocols for the preclinical studies involving this compound are not fully available in the public domain. However, based on similar studies, the key methodologies would likely include:

  • Cell Lines and Culture: Use of established human RCC cell lines with known VHL status (e.g., 786-O, A498 for VHL-mutant; Caki-1 for VHL-wild-type).

  • In Vivo Xenograft Models: Generation of tumor xenografts by subcutaneously injecting RCC cells or implanting patient-derived tumor tissue into immunocompromised mice.

  • Drug Formulation and Administration: this compound is an oral agent.[1] For preclinical in vivo studies, it would be formulated in a suitable vehicle and administered orally, likely twice daily.[13] Axitinib, also an oral TKI, would be similarly formulated and administered.

  • Tumor Volume Measurement: Tumor dimensions would be measured regularly (e.g., twice weekly) with calipers, and tumor volume calculated using a standard formula (e.g., Volume = 0.5 x length x width²).

  • Immunohistochemistry (IHC): At the end of the study, tumors would be harvested, fixed, and sectioned for IHC analysis to assess biomarkers related to angiogenesis (e.g., CD31), apoptosis (e.g., cleaved caspase-3), and the PERK pathway activity (e.g., p-PERK).

Comparison with Standard of Care

The current standard of care for advanced RCC, for both VHL mutant and wild-type tumors, often involves therapies targeting the VEGF pathway, such as sunitinib, pazopanib, axitinib, and cabozantinib, as well as immune checkpoint inhibitors.[8] For patients with VHL disease-associated RCC, the HIF-2α inhibitor belzutifan (B610325) has recently been approved.[10]

The preclinical data suggests that this compound is not being developed as a standalone therapy to compete with these agents, but rather as a combination partner to enhance their efficacy.[6][7] By targeting a resistance mechanism (the UPR), this compound has the potential to improve outcomes for patients receiving VEGFR-TKIs.

Conclusion

The available preclinical evidence suggests that the combination of the PERK inhibitor this compound with VEGFR-TKIs has potent anti-tumor activity in RCC models, and importantly, this effect appears to be independent of the VHL mutation status. This indicates a potentially broad applicability for this therapeutic strategy in the RCC patient population. Further clinical investigation is needed to confirm these findings and to establish the safety and efficacy of this compound in patients with both VHL mutant and VHL wild-type renal cell carcinoma. The successful completion of the Phase 1a trial is a crucial first step in this direction.[1][3]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for HC-5404-Fu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of HC-5404-Fu, an orally bioavailable inhibitor of the serine/threonine kinase protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] Given its classification as an investigational drug with potential antineoplastic activity, all handling and disposal procedures should be conducted with the assumption that the compound is hazardous.[1] Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

I. Compound and Storage Information

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The following table summarizes key operational data for the compound.

ParameterValueSource
IUPAC Name Not available in search resultsN/A
Molecular Formula Not available in search resultsN/A
Molecular Weight Not available in search resultsN/A
Mechanism of Action Inhibitor of PERK, a key sensor in the Unfolded Protein Response (UPR) pathway.[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.[2]
Storage Conditions Sealed storage, protected from moisture and light.[2]

II. Personal Protective Equipment (PPE) and Handling

Due to its cytotoxic potential, personnel handling this compound in any form (solid, liquid stock, or in-media solutions) must adhere to strict safety protocols.

Mandatory Personal Protective Equipment:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended when handling the powdered form of the compound.

All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

III. Disposal Procedures for this compound

As an investigational drug with cytotoxic properties, this compound and all contaminated materials must be disposed of as hazardous chemical waste.[3][4] Segregation from general and biohazardous waste is critical.[4][5]

Step-by-Step Disposal Protocol:

  • Segregation at the Point of Use: Immediately after use, all materials that have come into contact with this compound must be segregated.[4] This includes:

    • Solid Waste: Unused or expired compound, contaminated gloves, bench paper, pipette tips, and plasticware.

    • Liquid Waste: Unused stock solutions, cell culture media containing the compound.

    • Sharps: Needles and syringes used for reconstitution or administration.[5]

  • Waste Container Selection:

    • Solid and Liquid Waste: Use a designated, leak-proof hazardous waste container, clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[5][6] These containers are often color-coded (e.g., yellow with a purple lid) to signify cytotoxic hazards.[4][7]

    • Sharps Waste: Use a puncture-resistant sharps container specifically designated for cytotoxic sharps, also clearly labeled.[4][5][6]

  • Labeling: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste" and "Cytotoxic".[5][8]

    • The full chemical name: "this compound".

    • The name of the Principal Investigator and the laboratory location.[8]

    • The date the waste was first added to the container.

  • Storage of Waste:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The SAA should be a secure area, away from general lab traffic, and clearly marked.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8][9]

    • Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.[10]

    • The standard final disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste management vendor.[7][9][11]

The following workflow diagram illustrates the decision-making and procedural steps for proper disposal.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Storage & Pickup cluster_3 Final Disposition A This compound Contaminated Material (Solid, Liquid, Sharps) B Is it a sharp? A->B C Place in Cytotoxic Sharps Container B->C Yes D Place in Labeled Cytotoxic Waste Container (Solid/Liquid) B->D No E Seal Container When Full or per EHS Guidelines C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Request Pickup by Environmental Health & Safety (EHS) F->G H Transport by Licensed Vendor G->H I High-Temperature Incineration H->I

Caption: Waste Disposal Workflow for this compound.

IV. Experimental Protocols and Signaling Pathway

Experimental Protocols Cited:

While specific experimental protocols for this compound are proprietary, published research indicates its use in in vivo mouse tumor studies.[12] A typical formulation involves preparing this compound in either a 20% (w/v) Captisol solution in 25 mmol/L NaPO4 buffer (pH 2.0) or a 0.5% methylcellulose (B11928114) suspension in water for oral administration to mice. Doses in these studies ranged from 3 to 100 mg/kg, administered orally twice a day.

Signaling Pathway:

This compound functions by inhibiting PERK, a critical component of the Unfolded Protein Response (UPR). Under cellular stress conditions, such as hypoxia or nutrient deprivation common in tumors, PERK is activated. This activation leads to a signaling cascade that helps cancer cells adapt and survive. By inhibiting PERK, this compound blocks this adaptive response, which can lead to tumor cell apoptosis and inhibit tumor growth.[1]

G cluster_pathway PERK Signaling Pathway Stress Cellular Stress (e.g., Hypoxia, Nutrient Deprivation) PERK PERK Activation Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Adaptation Stress Adaptation & Survival ATF4->Adaptation HC5404 This compound HC5404->Inhibition Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Caption: Mechanism of Action of this compound via PERK Inhibition.

Disclaimer: This document provides guidance based on publicly available information and general laboratory safety principles. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or your institution's established protocols. Always consult the manufacturer's SDS and your local Environmental Health and Safety (EHS) office for definitive disposal instructions.

References

Essential Safety and Logistical Information for Handling HC-5404-Fu

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential guidance for the safe handling, use, and disposal of HC-5404-Fu, a potent and selective PERK inhibitor. All personnel must be thoroughly trained in the procedures outlined below and have a complete understanding of the potential hazards before working with this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. Due to its status as a research compound, a comprehensive dataset is not publicly available.

PropertyValueSource
Molecular Weight 512.51 g/mol MedchemExpress[1]
Appearance White to off-white solidMedchemExpress[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Keep sealed and protected from moisture and light.MedchemExpress[1]
Storage (Powder) -20°C for up to 3 years.TargetMol[2]

Personal Protective Equipment (PPE)

Given that this compound is a potent compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The required PPE may vary based on the specific laboratory procedure and a thorough risk assessment should be conducted prior to handling.

ActivityRecommended PPERationale
Weighing and Dispensing (as powder) - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator with a face shield.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial.
Solution Preparation - Certified chemical fume hood.- Standard lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves.Reduced risk of aerosolization compared to handling powder, but potential for splashes and spills remains.
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves.Focus on preventing skin and eye contact. The specific containment level will depend on the experimental setup.

Experimental Protocols

In Vitro Assay for PERK Inhibition

This protocol outlines a general procedure for assessing the in vitro activity of this compound.

  • Cell Culture: Culture a suitable human cell line (e.g., HEK293T) in the appropriate medium until sub-confluent.

  • Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO. Pre-treat the cells with various concentrations of the compound for 1 hour.

  • ER Stress Induction: Induce endoplasmic reticulum (ER) stress by treating the cells with an agent like tunicamycin (B1663573) (e.g., 2 µg/mL) for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Analysis: Measure the levels of phosphorylated eIF2α (a downstream target of PERK) and total eIF2α using methods such as Western blotting or ELISA.

  • Data Interpretation: Calculate the ratio of phosphorylated to total eIF2α to determine the inhibitory effect of this compound.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the compound is critical for safety and compliance.

Operational Plan
  • Procurement and Receipt: Order the minimum quantity of this compound required for the planned experiments. Upon receipt, inspect the container for any damage or leaks in a designated containment area.

  • Storage: Store the compound according to the conditions specified in the Quantitative Data Summary table, in a clearly labeled, dedicated, and secure location.

  • Preparation of Stock Solutions: All manipulations involving the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare working solutions by diluting the stock solution. For in vivo experiments, it is recommended to prepare fresh solutions daily.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Unused Compound: Dispose of any unused solid compound or stock solutions in their original or a compatible, tightly sealed container labeled as "Hazardous Chemical Waste" with the full chemical name.

  • Contaminated Labware: Collect all disposable labware (e.g., pipette tips, tubes, vials) that has come into contact with this compound in a designated, puncture-resistant, and sealed hazardous waste container.

  • Contaminated PPE: Carefully doff all contaminated PPE to avoid secondary contamination and place it in a sealed bag labeled as hazardous waste.

  • Waste Disposal: All hazardous waste must be disposed of through the institution's EHS-approved hazardous waste management program. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293T) plating Seed Cells in 96-well Plates cell_culture->plating compound_prep Prepare this compound Serial Dilutions pre_treatment Pre-treat Cells (1 hr) plating->pre_treatment compound_prep->pre_treatment er_stress Induce ER Stress (e.g., Tunicamycin) pre_treatment->er_stress lysis Cell Lysis er_stress->lysis protein_quant Measure p-eIF2α and Total eIF2α (Western/ELISA) lysis->protein_quant data_analysis Calculate Inhibition protein_quant->data_analysis

Caption: In Vitro Experimental Workflow for this compound.

safety_and_handling cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_disposal Waste Management risk_assessment Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection sop_review Review SOPs ppe_selection->sop_review weighing Weighing (in containment) sop_review->weighing solution_prep Solution Preparation (in fume hood) weighing->solution_prep experiment Conduct Experiment solution_prep->experiment waste_segregation Segregate Contaminated Waste experiment->waste_segregation labeling Label Hazardous Waste waste_segregation->labeling disposal Dispose via EHS labeling->disposal

Caption: Safety and Handling Protocol for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。